1,2-Bis(epoxybutyl)carborane
Description
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Properties
InChI |
InChI=1S/C10H15B10O2/c1(7-5-21-7)2-9-10(4-3-8-6-22-8)11-13-14-15-16-17-18-19-20(9)12-10/h7-9H,1-6H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVPPQHNJBCMOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1[B][B][B][B]C2([B]B(C2CCC3CO3)[B][B][B]1)CCC4CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15B10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 1,2-Bis(epoxybutyl)carborane
Abstract
This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and characterization of 1,2-Bis(epoxybutyl)carborane, a novel bifunctional carborane derivative. Carboranes, with their unique icosahedral cage structure composed of boron and carbon atoms, offer exceptional thermal and chemical stability.[1][2] Functionalizing the carborane cage with reactive moieties like epoxy groups opens up a wide range of possibilities for the development of advanced polymers, adhesives, and materials for biomedical applications, including Boron Neutron Capture Therapy (BNCT).[2][3] This document outlines a detailed, step-by-step synthetic protocol, starting from the readily available 1,2-dicarba-closo-dodecaborane. Furthermore, it delves into the essential analytical techniques required for the comprehensive characterization of the target molecule, including predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and professionals in the fields of materials science, medicinal chemistry, and drug development.
Introduction: The Potential of Functionalized Carboranes
The icosahedral carboranes, particularly the closo-isomers, are a fascinating class of compounds characterized by their three-dimensional aromaticity and remarkable stability.[1][2] The most studied isomer, 1,2-dicarba-closo-dodecaborane (ortho-carborane), possesses two acidic C-H vertices that serve as convenient handles for a wide array of chemical modifications.[4] This allows for the incorporation of carborane cages into various molecular architectures, imparting properties such as enhanced thermal stability, hydrophobicity, and the potential for neutron capture.[2][5]
The introduction of epoxy functionalities onto a carborane core, as in the target molecule this compound, is of significant interest. The epoxy rings are versatile reactive sites that can undergo ring-opening reactions with a variety of nucleophiles, making this molecule an excellent building block for cross-linked polymers and hybrid materials with potentially superior thermal and mechanical properties.[6][7] This guide presents a plausible and detailed approach to the synthesis and characterization of this promising compound.
Proposed Synthesis of this compound
The proposed synthesis is a three-step process commencing with the commercially available 1,2-dicarba-closo-dodecaborane. The overall workflow is depicted in the diagram below.
Caption: Proposed synthetic workflow for this compound.
Step 1: Dilithiation of 1,2-Dicarba-closo-dodecaborane
The initial step involves the deprotonation of the two acidic C-H bonds of the ortho-carborane cage using a strong base, typically an organolithium reagent like n-butyllithium.[4] This reaction proceeds readily to form the dianionic 1,2-dilithio-1,2-dicarba-closo-dodecaborane, a key intermediate for subsequent functionalization.
Protocol:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2-dicarba-closo-dodecaborane (1.0 eq).
-
Dissolve the carborane in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 eq, typically 1.6 M in hexanes) dropwise via the dropping funnel while maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. The resulting slurry of the dilithio salt is used directly in the next step.
Step 2: Dialkylation with 4-Bromo-1-butene
The nucleophilic dilithiated carborane is then reacted with an electrophilic alkylating agent, 4-bromo-1-butene, to introduce the butenyl side chains. This reaction is a standard method for forming C-C bonds at the carbon vertices of the carborane cage.
Protocol:
-
Cool the freshly prepared solution of 1,2-dilithio-1,2-dicarba-closo-dodecaborane back to -78 °C.
-
Slowly add a solution of 4-bromo-1-butene (2.5 eq) in anhydrous THF to the reaction mixture.
-
After the addition, allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, 1,2-Bis(but-3-en-1-yl)-1,2-dicarba-closo-dodecaborane, by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 3: Epoxidation of the Terminal Alkenes
The final step is the epoxidation of the terminal double bonds of the butenyl side chains. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).
Protocol:
-
Dissolve the purified 1,2-Bis(but-3-en-1-yl)-1,2-dicarba-closo-dodecaborane (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the final product, this compound, by column chromatography on silica gel.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended.
Caption: 2D representation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of carborane derivatives.[8] A combination of ¹H, ¹³C, and ¹¹B NMR experiments should be performed.
| Predicted NMR Data for this compound | |
| Technique | Predicted Chemical Shifts (δ, ppm) and Multiplicities |
| ¹H NMR | 3.0-3.2 (m, 2H, -CH- of epoxy), 2.5-2.8 (m, 4H, -CH₂- of epoxy), 1.5-2.5 (m, 8H, -CH₂CH₂-), 1.5-3.5 (broad, 10H, B-H) |
| ¹³C NMR | ~70-80 (C-carborane), ~52 (-CH- of epoxy), ~47 (-CH₂- of epoxy), ~25-35 (-CH₂CH₂-) |
| ¹¹B NMR | A series of broad, overlapping resonances between 0 and -15 ppm, characteristic of the closo-carborane cage.[9] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
| Predicted FT-IR Data for this compound | |
| Functional Group | Expected Absorption Range (cm⁻¹) |
| B-H stretch | ~2600 (strong, characteristic of carborane) |
| C-H stretch (alkyl) | 2850-2960 |
| C-O stretch (epoxy) | 1250 (asymmetric ring stretch), 820-950 (symmetric ring stretch) |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and confirm the elemental composition of the synthesized compound. The molecular formula is C₁₀H₂₄B₁₀O₂.[10]
| Predicted Mass Spectrometry Data | |
| Technique | Expected Observation |
| High-Resolution MS (HRMS) | The calculated exact mass of the molecular ion [M]⁺ should be confirmed, showing the characteristic isotopic pattern of the ten boron atoms. |
Conclusion
This technical guide provides a detailed, scientifically-grounded framework for the synthesis and characterization of this compound. The proposed multi-step synthesis is based on well-established reactions in carborane chemistry and standard organic transformations. The comprehensive characterization plan, utilizing NMR, FT-IR, and MS, will ensure the unambiguous identification and purity assessment of the final product. The successful synthesis of this bifunctional carborane derivative will provide a valuable building block for the development of novel high-performance materials and potential therapeutic agents.
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Synthesis and Reactivity of 4,5-[1,2-Dicarba-closo-dodecaborano(12)]-1,3-diselenacyclopentane: Opening of the Icosahedron to Give a Zwitterionic Intermediate and Conversion into 7,8-Dicarba-nido-undecaborate(1−). ResearchGate. Available at: [Link]
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Introduction: The Unique Synergy of Carborane Cages and Epoxy Chemistry
An In-Depth Technical Guide to the Physicochemical Properties of 1,2-Bis(epoxybutyl)carborane
For Researchers, Scientists, and Drug Development Professionals
This compound is a specialized organoboron compound that merges the exceptional thermal and chemical stability of an icosahedral carborane cage with the versatile reactivity of epoxy functional groups. Carboranes, a class of electron-delocalized clusters composed of boron and carbon atoms, are renowned for their three-dimensional aromaticity, hydrophobicity, and robustness under harsh conditions.[1][2][] When incorporated into polymer backbones, these cages can significantly enhance thermal stability, leading to materials that resist degradation at extreme temperatures.[4][5]
The two epoxybutyl groups attached to the carbon vertices of the ortho-carborane cage serve as reactive sites for polymerization. The tensioned three-membered epoxide ring is susceptible to ring-opening reactions with a variety of curing agents, allowing the monomer to form highly cross-linked, durable polymer networks.[1][6] This unique combination of a stable core and reactive functionalities makes this compound a compelling building block for advanced materials, including high-temperature adhesives, radiation-shielding composites, and precursors for advanced ceramics.[2][4][7] This guide provides a detailed examination of its synthesis, core physicochemical properties, and the experimental methodologies used for its characterization and application.
Molecular Structure and Synthesis
The fundamental structure of this compound consists of a closo-1,2-carborane cage where each of the two carbon atoms is functionalized with an epoxybutyl chain.
Caption: Molecular structure of this compound.
Synthetic Pathway
The synthesis of this compound is typically achieved through a multi-step process that begins with the functionalization of the acidic C-H bonds of the ortho-carborane cage. The slightly acidic protons on the carbon atoms (pKa ≈ 22) can be deprotonated using a strong base like n-butyllithium (n-BuLi) to form a dilithio-carborane intermediate.[1][2] This highly reactive nucleophile can then be reacted with an appropriate electrophile, such as 4-bromo-1-butene, to attach the butyl chains. The final step involves the epoxidation of the terminal double bonds.
Caption: General synthetic workflow for this compound.
Core Physicochemical Properties
The properties of this compound are a direct reflection of its unique hybrid structure.
General and Thermal Properties
The most significant characteristic of carborane-containing materials is their exceptional thermal stability.[4] Upon heating in an oxidative environment, the carborane cage degrades to form a protective surface layer of boron oxide, boron carbide, or boron silicate, which insulates the underlying material from further degradation.[1][2] This results in remarkably high char yields at elevated temperatures, a critical property for applications in aerospace and fire-retardant materials.
| Property | Value / Description | Source |
| CAS Number | 28065-46-5 | [8] |
| Molecular Formula | C₁₀H₂₄B₁₀O₂ | [8] |
| Molecular Weight | 284.41 g/mol | [8] |
| Appearance | Inferred to be a viscous liquid or low-melting solid | - |
| Thermal Stability (in Air) | Carborane-epoxy resins show significantly enhanced thermal stability compared to conventional epoxies, with high char yields (>97%) at 800 °C.[4] | [4] |
| Decomposition Onset (TGA) | Carborane-containing polymers can be stable up to 500 °C or higher, depending on the polymer matrix.[4] | [4] |
| Mechanism of Stability | Formation of a passivating boron oxide/carbide layer at high temperatures, preventing further oxidation.[1][5] | [1][5] |
Solubility and Reactivity
The solubility is governed by the bulky, nonpolar carborane cage, while its reactivity is dictated by the terminal epoxy groups.
| Property | Value / Description | Source |
| Solubility | Due to the hydrophobic nature of the carborane cage, the compound is expected to be soluble in common organic solvents like tetrahydrofuran (THF), chloroform, and ethyl acetate.[1][9] It is insoluble in water. | [1][9] |
| Reactivity | The epoxy groups undergo characteristic ring-opening reactions with nucleophiles such as amines, phenols, and anhydrides. This is the basis for curing into a thermoset polymer network.[1][6] | [1][6] |
| Curing Behavior | Can be cured using conventional epoxy hardeners (e.g., diamines). The presence of the carborane cage can catalyze the curing reaction, reducing the activation energy.[4] | [4] |
Experimental Protocols and Methodologies
To ensure scientific integrity, the synthesis and characterization of this compound require precise and verifiable protocols.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from o-carborane.
Causality: This protocol utilizes a standard organometallic approach. Deprotonation with n-BuLi is a reliable method for activating the carborane C-H bonds. The subsequent alkylation introduces the necessary carbon backbone, and m-CPBA is a widely used and effective reagent for the epoxidation of alkenes.
Methodology:
-
Setup: Dry all glassware in an oven at 120 °C overnight. Assemble a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Deprotonation: Dissolve o-carborane (1 equivalent) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (2.2 equivalents, 2.5 M in hexanes) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. Stir for 2 hours to ensure complete formation of the dilithio-carborane intermediate.
-
Alkylation: Add 4-bromo-1-butene (2.5 equivalents) dropwise to the solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification 1: Purify the resulting 1,2-bis(but-3-en-1-yl)carborane intermediate by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Epoxidation: Dissolve the purified intermediate (1 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (2.5 equivalents) portion-wise over 20 minutes. Stir the reaction at room temperature for 12 hours.
-
Workup: Quench the reaction with a saturated aqueous solution of Na₂S₂O₃, followed by a saturated aqueous solution of NaHCO₃. Extract the product with DCM (3 x 50 mL).
-
Final Purification: Combine the organic layers, dry over anhydrous MgSO₄, and concentrate. Purify the final product, this compound, by column chromatography on silica gel to yield the pure compound.
Protocol 2: Structural Characterization
Objective: To confirm the identity and purity of the synthesized this compound.
Causality: A multi-technique approach is essential for unambiguous characterization.[10] NMR spectroscopy (¹H, ¹³C, ¹¹B) provides the definitive structural framework.[11][12] IR spectroscopy quickly confirms the presence of key functional groups (epoxide ring) and the absence of starting materials (alkene). Mass spectrometry verifies the molecular weight.[11]
Caption: Workflow for characterization and property analysis.
Methodology:
-
¹¹B NMR: Dissolve the sample in CDCl₃. The spectrum should show a series of broad resonances characteristic of the B-H groups in the carborane cage, confirming the integrity of the cluster.[11]
-
¹H NMR: In CDCl₃, look for characteristic signals for the epoxy ring protons (~2.5-3.0 ppm) and the methylene protons of the butyl chains. The broad carborane C-H signal will be absent, confirming disubstitution.
-
¹³C NMR: Confirm the presence of carbons in the epoxy ring (~45-55 ppm) and the butyl chains.
-
FT-IR Spectroscopy: Acquire a spectrum using a KBr pellet or as a thin film. Key signals to verify are the C-O-C asymmetric stretching of the epoxide ring (~1250 cm⁻¹) and the B-H stretching of the carborane cage (~2600 cm⁻¹).[9] The absence of the C=C stretch (~1640 cm⁻¹) from the alkene precursor indicates complete reaction.
-
Mass Spectrometry (HRMS): Use ESI or MALDI-TOF to determine the exact mass of the molecule, confirming the molecular formula C₁₀H₂₄B₁₀O₂.[12]
Applications and Future Outlook
The robust physicochemical profile of this compound and the polymers derived from it makes them suitable for demanding applications.
-
High-Performance Adhesives: Carborane-epoxy adhesives exhibit excellent lap shear strength over a wide temperature range, from cryogenic conditions up to 500°F (~260°C).[13] Their ability to maintain structural integrity at high temperatures makes them ideal for aerospace and automotive applications.
-
Thermally Stable Composites: When used as a matrix resin for carbon or glass fibers, it produces composites with superior thermo-oxidative stability compared to conventional materials.[4]
-
Neutron Shielding: The high boron content makes these materials effective at capturing thermal neutrons, a property valuable in nuclear energy and medical applications like Boron Neutron Capture Therapy (BNCT).[2][14][15]
-
Ceramic Precursors: Upon pyrolysis at very high temperatures in an inert atmosphere, carborane-containing polymers can be converted into advanced boron-carbide ceramics.[1][2]
As the demand for materials that can perform in extreme environments continues to grow, monomers like this compound represent a critical area of research. Future work will likely focus on optimizing curing kinetics, enhancing mechanical properties, and exploring their integration into multifunctional composites for next-generation technologies.
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Introduction: The Unique Architecture of Carborane Cages
An In-depth Technical Guide to CAS Number 28065-46-5: 1,2-Bis(epoxybutyl)carborane
A Note on Chemical Identification: Initial database inquiries for CAS Number 28065-46-5 may erroneously point to unrelated compounds. This guide confirms that CAS 28065-46-5 correctly identifies This compound , a unique organoboron compound with significant potential in advanced materials and therapeutic applications.
Carboranes are a class of polyhedral boron-carbon molecular clusters that can be considered three-dimensional analogues of benzene.[1][2] These cage-like structures, most commonly the icosahedral closo-carboranes (C₂B₁₀H₁₂), are not mere chemical curiosities; they are remarkably stable and possess a unique combination of properties that make them highly attractive for researchers, particularly in drug development and materials science.[3][4]
The compound this compound features the ortho-carborane cage, where two carbon atoms are adjacent within the icosahedral framework. This cage is functionalized at its carbon vertices with two epoxybutyl side chains. This hybrid structure marries the exceptional properties of the carborane core with the reactive potential of epoxide rings, opening a vast design space for novel applications.
Key attributes of carboranes relevant to researchers include:
-
Exceptional Stability: Carboranes exhibit remarkable thermal and chemical stability, being robust against degradation by moisture, acids, and oxidants.[3][5]
-
Hydrophobicity: The carborane cage is intensely hydrophobic, a property that can be leveraged to enhance interactions with hydrophobic biological targets or improve the performance of polymers.[3]
-
Three-Dimensional Scaffolding: Their rigid, spherical geometry provides a predictable and stable scaffold for the precise spatial arrangement of functional groups.[3]
-
Bioisosterism: The carborane cage is comparable in size to a phenyl ring or an adamantane group, allowing it to act as a "3D phenyl" bioisostere in drug design, often leading to increased potency or improved pharmacokinetic profiles.[6]
Physicochemical Properties of this compound
Specific, experimentally verified physicochemical data for this compound is not widely available in recent literature. The information below is compiled from supplier data and historical technical reports. A notable discrepancy exists in the reported molecular formula, which impacts the molecular weight. This likely stems from a difference in the butyl chain's saturation, with C₁₀H₂₄B₁₀O₂ representing a saturated butyl chain and C₁₀H₁₄B₁₀O₂ suggesting unsaturation, which is inconsistent with the compound name. The formula C₁₀H₂₄B₁₀O₂ is more chemically plausible for "epoxybutyl" sidechains derived from butylene oxide.
| Property | Value | Source(s) |
| CAS Number | 28065-46-5 | [7][8] |
| Synonyms | This compound | [7][8] |
| Molecular Formula | C₁₀H₂₄B₁₀O₂ | [8][9] |
| Molecular Weight | 284.41 g/mol | [8][9] |
| Appearance | Data not available (likely a liquid or low-melting solid) | N/A |
| Solubility | Expected to be soluble in common organic solvents and insoluble in water. | Inferred |
Chemical Structure
The structure consists of an icosahedral cage of ten boron atoms and two adjacent carbon atoms. Each carbon atom is bonded to a butyl chain terminated by an epoxide ring.
Caption: 2D representation of this compound structure.
Synthesis and Reactivity
Synthesis Pathway
The synthesis of this compound is not commonly detailed in modern literature, but historical reports describe its preparation based on the functionalization of ortho-carborane.[10] The general pathway involves the reaction of ortho-carborane with a suitable precursor to introduce the epoxybutyl chains. A plausible synthetic route begins with the metallation of ortho-carborane followed by reaction with an appropriate electrophile.
Caption: General synthetic workflow for this compound.
Reactivity
The reactivity of this molecule is dominated by the epoxide functional groups. These three-membered rings are susceptible to ring-opening reactions with a wide variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is the basis for its use as a monomer in polymerization and as a cross-linking agent to form robust polymer networks.[10][11][12] The carborane cage itself is highly stable and generally does not participate in reactions under the conditions used for epoxide chemistry.
Applications in Research and Drug Development
While this compound was initially investigated for high-temperature adhesives due to the thermal stability of the carborane core,[10] its structure is highly relevant to modern pharmaceutical and materials research.
Advanced Polymer and Materials Science
The bifunctional nature of this compound makes it an excellent monomer for creating carborane-containing polymers.[4][13] The epoxide groups can be polymerized or used to cure other resins, such as conventional epoxy systems.[11][12]
-
High-Performance Composites: Incorporating the bulky, stable carborane cage into a polymer backbone can significantly enhance thermal stability, oxidative resistance, and char yield, making these materials suitable for aerospace and other harsh-environment applications.[13][14]
-
Ceramic Precursors: Pyrolysis of carborane-containing polymers can yield boron carbide ceramics, which are known for their extreme hardness and durability.[14]
Drug Delivery and Biomedical Applications
The unique properties of carboranes make them compelling candidates for drug development.[2][6]
-
Boron Neutron Capture Therapy (BNCT): Carboranes are rich sources of the non-radioactive boron-10 isotope (¹⁰B).[5][6] BNCT is a targeted cancer therapy where ¹⁰B-containing drugs are selectively delivered to tumor cells. When irradiated with low-energy neutrons, the ¹⁰B atoms capture neutrons and undergo a fission reaction, releasing high-energy particles that kill the cancer cell from within, with minimal damage to surrounding healthy tissue. The epoxide handles on this compound could be used to attach tumor-targeting ligands (e.g., antibodies, peptides) to create a sophisticated BNCT delivery agent.
-
Hydrophobic Scaffolds for Drug Design: The hydrophobic and rigid carborane cage can serve as a pharmacophore to enhance binding to biological targets.[1][2] By replacing a phenyl group with a carborane cage, medicinal chemists can explore new binding interactions and potentially overcome drug resistance. The epoxybutyl sidechains provide versatile points for attaching other pharmacologically active moieties or for linking the carborane to a larger drug molecule.
-
Nanomaterial Conjugation: The reactive epoxide groups allow for the covalent attachment of the carborane cage to nanoparticles, liposomes, or other drug delivery systems.[2] This can improve the solubility and tumor accumulation of these hydrophobic clusters, enhancing their efficacy as therapeutic or diagnostic agents.
Experimental Protocols
Representative Protocol: Epoxide Ring-Opening with an Amine
This protocol describes a general procedure for conjugating a primary amine-containing molecule (e.g., a fluorescent tag, a targeting ligand) to this compound. This is a representative method and must be optimized for specific substrates.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Nucleophile: Add the amine-containing molecule (2.2 equivalents to target both epoxide sites) to the solution.
-
Base Catalysis (Optional): For less reactive amines, a non-nucleophilic base such as diisopropylethylamine (DIPEA) (0.1-0.5 equivalents) can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C). Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If necessary, quench any excess reagents. The product can be isolated by removing the solvent under reduced pressure and purifying via column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using NMR spectroscopy (¹H, ¹³C, ¹¹B) and mass spectrometry.
Analytical and Characterization Methods
Characterizing carborane-containing compounds requires a combination of standard and specialized analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for carborane structure elucidation.[2][15][16]
-
¹¹B NMR: This is the most informative technique, providing information on the electronic environment of each boron atom in the cage. The number of signals and their chemical shifts are characteristic of the carborane isomer and its substitution pattern.[17]
-
¹H NMR: Provides signals for the C-H protons on the cage and the protons on the epoxybutyl sidechains.
-
¹³C NMR: Used to identify the carbon atoms of the cage and the sidechains.[15]
-
2D Techniques: Advanced techniques like ¹¹B-¹H COSY can help assign specific protons to their corresponding boron atoms.[6]
-
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern. The isotopic signature of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) results in a characteristic, broad isotopic pattern for the molecular ion peak, which is a definitive feature of boron cluster compounds.[1][3][7]
-
Infrared (IR) Spectroscopy: Can be used to identify functional groups, such as the characteristic stretching frequencies of the epoxide ring (around 1250, 915, and 840 cm⁻¹) and B-H bonds (around 2600 cm⁻¹).
Safety and Handling
While the carborane cage itself is of low toxicity, the overall safety profile of this compound is dictated by its epoxide functional groups. Epoxides are generally considered irritants, potential sensitizers, and should be handled with care.[10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling the compound.[15][16][18]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[15][16]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases, as these can catalyze vigorous and potentially explosive ring-opening of the epoxide.[16] Borane compounds can also be water-reactive, although the fully-formed carborane cage is much more stable.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from sources of ignition and incompatible materials.[16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound (CAS 28065-46-5) is a highly specialized chemical that stands at the intersection of organoboron chemistry and polymer science. Its unique structure, combining a robust, hydrophobic carborane core with reactive epoxide functionalities, provides a versatile platform for innovation. For researchers in drug development, it offers a novel scaffold for creating targeted therapeutics, particularly for BNCT, and for designing enzyme inhibitors with unique three-dimensional properties. In materials science, it serves as a building block for high-performance polymers with exceptional thermal stability. While a lack of extensive modern characterization data necessitates careful handling and thorough analysis by the end-user, the fundamental properties of its constituent parts point to a molecule with significant and untapped potential.
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An In-depth Technical Guide to the Molecular Structure of 1,2-Bis(epoxybutyl)carborane
This guide provides a comprehensive technical overview of the molecular structure of 1,2-Bis(epoxybutyl)carborane, a molecule of significant interest in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this unique carborane derivative.
Introduction: The Significance of Functionalized Carboranes
Carboranes are a class of organoboron compounds characterized by their polyhedral cluster structures composed of boron, carbon, and hydrogen atoms.[1] The most common is the icosahedral dicarba-closo-dodecaborane (C₂B₁₀H₁₂), which exists as three isomers: ortho- (1,2-), meta- (1,7-), and para- (1,12-), depending on the position of the two carbon atoms in the cage.[2] These structures are remarkably stable, both thermally and chemically, and their three-dimensional, rigid nature makes them attractive scaffolds for the design of new therapeutic agents and advanced materials.[2][3]
The functionalization of the carborane cage, particularly at the carbon vertices, allows for the attachment of various organic moieties, leading to compounds with tailored properties. This compound is one such derivative, where the introduction of reactive epoxy groups opens up a wide range of possibilities for further chemical modifications and applications. The boron-rich nature of the carborane core also makes these compounds potential agents for Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy.[4][5][6]
Part 1: Molecular Architecture of this compound
The molecular structure of this compound is defined by two key components: the central ortho-carborane cage and the two epoxybutyl side chains attached to the adjacent carbon atoms.
The ortho-Carborane Core
The foundational structure is the ortho-carborane cage, a nearly spherical icosahedron with a diameter comparable to a rotating benzene ring.[7] This cage is composed of ten boron atoms and two adjacent carbon atoms, each vertex also bearing a hydrogen atom in the parent molecule. This polyhedral framework is characterized by delocalized electron bonding, contributing to its exceptional stability.[1]
The Epoxybutyl Side Chains
Attached to the two carbon atoms of the ortho-carborane cage are two epoxybutyl groups. Based on the compound's nomenclature and chemical supplier information, the molecular formula is C₁₀H₂₄B₁₀O₂.[8] This suggests that the side chains are saturated butyl groups containing an epoxide ring. While the precise isomeric form of the epoxybutyl group is not definitively established in the readily available literature, a common and chemically reasonable structure would involve a 2,3-epoxybutyl or a 3,4-epoxybutyl chain linked to the carborane carbons. For the purpose of this guide, we will consider the 3,4-epoxybutyl substituent as a representative structure.
The linkage between the carborane cage and the side chains occurs via a stable carbon-carbon single bond. The overall molecule is therefore symmetrical with respect to the plane bisecting the C1-C2 bond of the carborane cage.
Visualization of the Molecular Structure
The following diagram, generated using the DOT language, illustrates the proposed molecular structure of this compound.
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Introduction: The Dawn of a New Class of High-Performance Polymers
An In-Depth Technical Guide to the Foundational Research in Carborane-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
The field of polymer chemistry was revolutionized in the mid-20th century by the introduction of a novel building block: the carborane cage. The synthesis of icosahedral closo-carboranes (C₂B₁₀H₁₂) was first disclosed in late 1963, sparking immediate and intense interest.[1][2] These uniquely stable, three-dimensional structures, composed of boron and carbon atoms, presented an intriguing proposition for polymer scientists. The primary impetus for this research was the pursuit of materials with unparalleled thermal and oxidative stability, driven by the demanding needs of the aerospace and defense industries.[3][4]
Almost immediately following the discovery of the carborane cage, a pioneering series of studies published between 1964 and 1967 by Green et al. laid the groundwork for the entire field.[1][3] This early work explored the incorporation of carborane cages into a variety of polymer backbones, including polyesters, polyformals, polyacrylates, and most notably, polysiloxanes.[3] The core hypothesis was that the inherent stability of the carborane icosahedron could be imparted to a macromolecular chain, leading to polymers capable of withstanding extreme temperatures and harsh oxidative environments. This guide provides a technical overview of these foundational studies, focusing on the core synthetic strategies, the rationale behind experimental choices, and the initial characterization that defined this remarkable class of materials.
Core Synthetic Strategies in Early Carborane Polymer Chemistry
The initial forays into carborane polymer synthesis leveraged established polymerization techniques, adapting them to the unique reactivity of carborane-based monomers. The vast majority of early work focused on step-growth polymerization, which allowed for the direct incorporation of the carborane cage into the polymer backbone.[1][5][6]
Step-Growth Polymerization: Building the Backbone
Step-growth, or polycondensation, reactions were the natural starting point for creating carborane polymers. This approach involved synthesizing difunctional carborane monomers that could react with comonomers to build the polymer chain step-by-step.
1. Carborane Polyesters and Polyamides
-
Scientific Rationale: The synthesis of polyesters and polyamides was a well-understood field. By creating carborane-based diols or diacid chlorides, researchers could readily substitute traditional organic monomers (like adipic acid or terephthalic acid) with carborane cages. The objective was to determine if the rigid, stable carborane unit could enhance the thermal properties of these conventional polymers. The choice of ester or amide linkages provided strong, covalent connections within the backbone.
-
Experimental Workflow: Synthesis of a Carborane Polyester This workflow describes the general polycondensation reaction between a carborane diol and a diacid chloride, a common early method.
Caption: General workflow for carborane polyester synthesis.
-
Detailed Protocol: Synthesis of a Carborane Polyester via Interfacial Polycondensation
-
Monomer Preparation: A solution of the carborane-containing diol is prepared in an aqueous alkaline solution (e.g., sodium hydroxide). This deprotonates the hydroxyl groups, forming the more reactive alkoxide.
-
Organic Phase: A second solution of a diacid chloride (e.g., terephthaloyl chloride) is prepared in an immiscible organic solvent (e.g., chloroform or dichloromethane).
-
Reaction Initiation: The aqueous solution is carefully layered on top of the organic solution. The polymerization occurs at the interface between the two layers.
-
Polymer Isolation: The polymer film that forms at the interface is carefully drawn out, washed sequentially with water and a solvent like methanol to remove unreacted monomers and salts, and then dried under vacuum.
-
Self-Validation: The successful formation of the polymer is confirmed by its insolubility in the reaction solvents and characteristic changes in its infrared (IR) spectrum, such as the appearance of a strong carbonyl stretch (C=O) from the ester group and the disappearance of the hydroxyl (O-H) band from the diol monomer.
-
2. Carborane-Siloxane Polymers: The Birth of "Dexsil"
The most significant and commercially successful early carborane polymers were the polysiloxanes.[7] The goal was to merge the extreme thermal stability of the meta-carborane cage (1,7-C₂B₁₀H₁₂) with the flexibility and low glass transition temperature (Tg) of a polysiloxane backbone.
-
Scientific Rationale & Overcoming a Key Hurdle: Initial attempts to synthesize these polymers through simple hydrolysis of 1,7-bis(chlorodimethylsilyl)-m-carborane were largely unsuccessful, failing to produce high molecular weight polymers.[2] The critical innovation was the development of a ferric chloride (FeCl₃)-catalyzed reaction. This method involved the co-reaction of a bis(alkoxysilyl)carborane with a bis(chlorosilyl)carborane. The FeCl₃ catalyst facilitated the elimination of an alkyl chloride, forming a stable siloxane (Si-O-Si) bond. This specific catalytic choice was a field-proven insight that enabled the reliable synthesis of high-molecular-weight, linear poly(m-carboranylenesiloxane) elastomers.[2]
-
Experimental Workflow: FeCl₃-Catalyzed Synthesis This diagram illustrates the breakthrough catalytic method for producing high-performance carborane-siloxane elastomers.
Caption: FeCl₃-catalyzed route to poly(carborane-siloxane).
-
Detailed Protocol: Synthesis of Poly(m-carboranylenesiloxane)
-
Reactant Charging: Equimolar amounts of a bis(dialkoxysilyl)-m-carborane (e.g., 1,7-bis(methoxydimethylsilyl)-m-carborane) and a bis(dichlorosilyl)-m-carborane are charged into a reaction vessel equipped with a mechanical stirrer and a distillation head.
-
Catalyst Introduction: A catalytic amount of anhydrous ferric chloride is added to the mixture.
-
Polymerization: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to a temperature sufficient to initiate the elimination of alkyl chloride (typically >200°C). The reaction progress is monitored by the distillation of the alkyl chloride byproduct.
-
Viscosity Increase: As the polymerization proceeds, the viscosity of the reaction mixture increases significantly. The reaction is continued until the desired molecular weight is achieved, often indicated by the cessation of byproduct distillation or a target melt viscosity.
-
Purification: The resulting polymer is dissolved in a suitable solvent (e.g., toluene) and filtered to remove the catalyst residue. The polymer is then isolated by precipitation in a non-solvent like methanol.
-
Self-Validation: The formation of the siloxane linkage is confirmed by IR spectroscopy through the appearance of a broad, strong Si-O-Si stretching band. Gel permeation chromatography (GPC) is used to confirm the formation of a high molecular weight polymer.
-
Early Characterization and Property Analysis
The primary goal of early research was to quantify the anticipated improvements in material properties, especially thermal stability.
Thermal Stability: The Key Performance Metric
The defining characteristic of early carborane polymers was their exceptional resistance to heat.[1][3]
-
Analytical Techniques: Thermogravimetric analysis (TGA) was the principal tool used to assess thermal stability. It measures the change in a material's mass as a function of temperature, revealing the onset of decomposition. Differential Scanning Calorimetry (DSC) was used to identify phase transitions like Tg and melting points.[6]
-
Causality of Stability: The extreme stability stems from the high bond energy within the icosahedral carborane cage. Upon heating in an oxidative environment, carborane-containing polymers, particularly the siloxanes, form a protective surface layer of boron oxide, boron carbide, or boron silicate glass.[3][8] This char layer acts as a barrier, preventing further oxidation of the underlying bulk material.[3] Many of these polymers were found to be stable to temperatures exceeding 400-500°C.[2][9]
Table 1: Representative Thermal Properties of Early Carborane-Containing Polymers
| Polymer Type | Backbone Structure | Td₅ (°C, in N₂) | Char Yield at 800°C (%) | Reference |
| Carborane Polyester | Ester linkages with m-carborane | ~400 - 450 | 60 - 70 | [1] |
| Poly(vinylcarborane) | Carbon backbone, pendant o-carborane | ~350 - 400 | > 50 | [7] |
| Poly(m-carboranylenesiloxane) | Siloxane linkages with m-carborane | > 500 | > 80 | [2][7] |
Note: Values are approximate and representative of early findings.
Glass Transition Temperature (Tg): The Impact of a Bulky Group
The incorporation of the bulky carborane cage had a complex and non-intuitive effect on the glass transition temperature of the polymers.[1]
-
A Duality of Effects:
-
Increased Tg: The large, rigid carborane cage can significantly hinder the rotational freedom and mobility of the polymer chains, leading to an increase in the energy required for segmental motion, thus raising the Tg.[1]
-
Decreased Tg: Paradoxically, the bulkiness of the clusters can also disrupt efficient chain packing and reduce intermolecular forces.[1] This "free volume" effect can lower the Tg, particularly when the carborane units are pendant to the main chain.
-
The balance of these two competing effects determines the final Tg, a critical insight for designing materials with specific service temperatures.
Pioneering Applications
While modern applications are diverse, the focus of early research was squarely on materials for extreme environments.
-
High-Temperature Elastomers and Coatings: The exceptional thermal stability of carborane-siloxane polymers made them prime candidates for use as high-temperature seals, O-rings, and protective coatings in aerospace applications.[1][4]
-
Gas Chromatography: The high thermal stability and unique polarity of carborane-siloxanes led to their commercialization as stationary phases (e.g., Dexsil-300-GC) for high-temperature gas chromatography, allowing for the separation of high-boiling-point compounds.[7][10]
This foundational work, driven by the quest for thermally robust materials, not only produced a new class of high-performance polymers but also laid the scientific groundwork for the advanced carborane-containing materials used today in fields ranging from medicine (Boron Neutron Capture Therapy) to optoelectronics.[1][2][11]
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"thermal stability of carborane cages in polymers"
An In-Depth Technical Guide to the Thermal Stability of Carborane Cages in Polymers
Authored by a Senior Application Scientist
Foreword: The Quest for Ultimate Thermal Resilience
In the relentless pursuit of materials that can withstand extreme environments, the incorporation of carborane cages into polymer structures represents a paradigm shift. These unique boron-carbon clusters, with their icosahedral geometry and exceptional intrinsic stability, offer a pathway to polymers with unparalleled thermal and oxidative resistance. This guide provides a comprehensive exploration of the principles, mechanisms, and analytical methodologies that underpin the remarkable thermal stability of carborane-containing polymers. It is intended for researchers, materials scientists, and professionals in fields where high-temperature performance is not just a desirable trait, but a critical necessity.
The Carborane Cage: A Foundation of Stability
Carboranes are a class of electron-delocalized icosahedral clusters composed of boron and carbon atoms.[1][2] The most commonly utilized carborane is the 12-vertex closo-carborane (C₂B₁₀H₁₂), which exists as three isomers: ortho-, meta-, and para-carborane, distinguished by the positions of the two carbon atoms in the cage.[3]
These structures are renowned for their extraordinary thermal and chemical stability, a consequence of their unique three-dimensional aromaticity.[3][4] This inherent robustness makes them ideal building blocks for creating polymers that can function in harsh environments where conventional polymers would degrade.[2][5][6] The integration of these cages can be achieved by incorporating them into the polymer backbone or as pendant groups, each strategy imparting distinct properties to the final material.[1]
The Cornerstone of Stability: The Ceramic Char-Forming Mechanism
The exceptional thermal stability of carborane-containing polymers stems from their unique degradation mechanism, particularly in an oxidative environment. Upon heating to high temperatures, the carborane cages undergo a transformation to form a protective, self-healing ceramic layer.[1] This layer, typically composed of boron oxide (B₂O₃), borosilicate glass, or boron carbide, acts as a physical barrier that insulates the underlying polymer from further thermal degradation and prevents the ingress of oxygen.[1][7] This results in a significantly increased char yield, a key indicator of thermal stability, with some carborane-containing polymers exhibiting char yields of over 80% at 800°C.[8][9]
In an inert atmosphere, the stabilization effect is still present but can be less pronounced. While the carborane cage itself is stable to very high temperatures (up to 750°C), some carborane additives can be volatile at elevated temperatures, which may limit their effectiveness in the absence of oxygen to form the protective oxide layer.[10]
Visualizing the Protective Mechanism
Caption: Mechanism of thermal protection in carborane polymers.
Key Factors Influencing Thermal Performance
The thermal stability of a carborane-containing polymer is not solely dependent on the presence of the carborane cage but is a multifactorial property influenced by several structural and environmental parameters.
The Role of Carborane Isomerism
The choice of ortho-, meta-, or para-carborane can have a subtle but significant impact on the polymer's properties. While the inherent thermal stability of the isomers themselves is high, their geometry and electronic properties can influence polymer chain packing and intermolecular interactions. For instance, studies on non-fullerene acceptors for organic solar cells have shown that while the optoelectronic properties are only slightly affected by the isomer choice, the device performance can vary drastically.[4][11] In the context of thermal stability, the more linear structure of para-carborane may lead to more ordered packing in some polymer backbones, potentially influencing the degradation pathway.
Polymer Architecture: Backbone vs. Pendant Integration
Carborane cages can be incorporated into polymers in two primary ways:
-
Main-Chain (Backbone) Integration: Here, difunctional carborane derivatives are used as monomers in step-growth polymerizations, such as polycondensation.[1][12] This approach often leads to a more profound and direct influence on the bulk thermal properties of the material.
-
Pendant Group Integration: In this strategy, monofunctional carborane derivatives are attached as side chains to a pre-existing polymer or are copolymerized in chain-growth reactions like ATRP or RAFT.[1][2][3] This allows for the modification of a wide range of existing polymers.
The choice of architecture depends on the desired properties of the final material. Main-chain incorporation is often favored for applications demanding the highest possible thermal stability.
The Influence of the Polymer Matrix
The type of polymer to which the carborane cage is attached plays a crucial role in the overall thermal performance. Polysiloxanes, for example, are known for their inherent thermal stability, and the incorporation of carborane cages can further enhance this property to exceptional levels.[13][14] The bulky carborane group can sterically hinder the "back-biting" degradation mechanism common in polysiloxanes, which leads to the formation of volatile cyclic siloxanes.[9] Similarly, incorporating carboranes into high-performance polymers like polyimides and polybenzoxazines has been shown to significantly elevate their operational temperatures.[1][15][7]
Essential Analytical Protocols for Thermal Characterization
A rigorous and standardized approach to thermal analysis is paramount for accurately assessing the performance of carborane-containing polymers.
Thermogravimetric Analysis (TGA)
TGA is the cornerstone technique for evaluating the thermal stability of these materials by measuring the change in mass of a sample as a function of temperature.[16]
Step-by-Step TGA Protocol
-
Sample Preparation: Ensure the polymer sample is dry and free of residual solvents. A typical sample mass is 5-10 mg, accurately weighed.
-
Instrument Setup:
-
Place the sample in a ceramic or platinum TGA pan.
-
Purge the TGA furnace with the desired gas (e.g., nitrogen for inert atmosphere, air for oxidative atmosphere) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Heating Program: Heat the sample at a constant rate, typically 10 °C/min, over a temperature range relevant to the polymer's degradation, for instance, from room temperature to 1000 °C.
-
Data Analysis:
-
Onset of Decomposition (Td5%): The temperature at which 5% weight loss occurs is a common metric for the initial decomposition temperature.
-
Char Yield: The percentage of residual mass at a high temperature (e.g., 800 °C or 1000 °C) is a critical indicator of the material's ability to form a protective ceramic layer.
-
Comparative TGA Data
| Polymer System | Atmosphere | Td5% (°C) | Char Yield at 800°C (%) | Reference |
| Poly(m-carborane-siloxane) | Air | > 536 | > 83 | [8][17] |
| Conventional Polysiloxane (PDMS) | Air | ~240 | Low | [9] |
| Carborane-containing Polyimide (CPI-50) | N₂ | ~600 | > 70 | [15] |
| Boron-free Polyimide (CPI-0) | N₂ | ~580 | < 60 | [15] |
| Carborane-Cyanate Composite (30 wt%) | Air | ~400 | 76 | [10] |
| Neat Cyanate Ester Resin | Air | ~420 | 0 | [10] |
Differential Scanning Calorimetry (DSC)
DSC is employed to investigate thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and curing exotherms.[18][19] The Tg is particularly important as it defines the upper-temperature limit for the material's mechanical integrity in many applications.
Step-by-Step DSC Protocol
-
Sample Preparation: A small sample (5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Heating and Cooling Program:
-
A common procedure is a heat-cool-heat cycle. The first heating scan removes any prior thermal history.
-
The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature above its expected Tg or Tm.
-
It is then cooled at a controlled rate (e.g., 10 °C/min).
-
A second heating scan is performed at the same rate, and the data from this scan is typically used for analysis.
-
-
Data Analysis: The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve.
Visualizing the Analytical Workflow
Caption: Workflow for thermal characterization of carborane polymers.
Applications in Extreme Environments
The remarkable thermal stability of carborane-containing polymers makes them enabling materials for a range of demanding applications.
-
Aerospace and Defense: As components in high-speed aircraft and missiles, where materials are subjected to extreme temperatures and oxidative stress.[10][20]
-
High-Temperature Coatings: Protective coatings for metals and other materials, preventing degradation in harsh industrial processes.[21][22]
-
Ceramic Precursors: As precursors for the synthesis of advanced boron-containing ceramics, which are difficult to process using traditional methods.[2][7][23] The polymer can be shaped into a desired form and then pyrolyzed to yield a ceramic component.[24]
-
High-Temperature Adhesives: For bonding components that must maintain their integrity at elevated temperatures.[20][25]
Future Outlook: Pushing the Boundaries of Thermal Stability
The field of carborane-containing polymers continues to evolve, with ongoing research focused on several key areas:
-
Novel Polymer Architectures: The development of new polymer backbones and architectures to further enhance thermal stability and processability.
-
Functionalization: The synthesis of new functionalized carborane monomers to tailor the properties of the resulting polymers for specific applications.[26]
-
Cost-Effective Synthesis: The development of more efficient and scalable synthetic routes to make these high-performance materials more accessible.[20]
The synergistic combination of the unique properties of carborane cages with the versatility of polymer chemistry will undoubtedly continue to yield materials that push the boundaries of what is possible in high-temperature applications.
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A-Technical-Guide-to-the-Hydrophobicity-of-Carborane-Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Hydrophobicity Challenge in Drug Design and a Unique Solution
In modern drug discovery, achieving the optimal level of hydrophobicity is a delicate balancing act. While sufficient lipophilicity is required for a drug candidate to cross cell membranes and reach its target, excessive hydrophobicity can lead to poor aqueous solubility, rapid metabolism, and non-specific binding to off-target proteins, causing toxicity.[1] For decades, medicinal chemists have relied on conventional organic moieties like phenyl or adamantyl groups to modulate this property. However, these groups have limitations.
Enter carboranes: a class of polyhedral boron-carbon clusters that offer a unique and powerful alternative.[2] Formally named dicarba-closo-dodecaboranes, these icosahedral clusters (general formula C₂B₁₀H₁₂) possess a unique combination of properties including exceptional thermal and chemical stability, low toxicity, and a three-dimensional structure that is fundamentally different from flat aromatic rings.[1][3] Most importantly, they exhibit what is often termed "superhydrophobicity," with partition coefficient values that can surpass those of common bioisosteres.[1]
This guide serves as a technical deep-dive into the hydrophobicity of carborane derivatives. We will move beyond simple definitions to explore the unique intermolecular forces at play, provide detailed protocols for accurately measuring this property, and showcase how the strategic chemical modification of the carborane cage allows for the fine-tuning of pharmacokinetics, ultimately leading to more potent and selective therapeutics.[1][3]
Section 1: Understanding the "Hydrophobic Anomaly" of Carboranes
Carboranes are not simply bulky, greasy spheres. Their unique 3D structure and the nature of their B-H bonds lead to interactions that go beyond classical hydrophobicity, making them fascinating tools for medicinal chemistry.
More Than Lipophilicity: Dihydrogen Bonding
A key feature that distinguishes carboranes from traditional hydrophobic groups is their ability to form dihydrogen bonds .[4] These are unconventional proton-hydride hydrogen bonds that occur between the hydridic hydrogens on the carborane cage (B-Hδ⁻) and protic hydrogens (N-Hδ⁺ or O-Hδ⁺) from amino acid residues in a protein's active site.[4][5]
The strength of these bonds, typically in the range of 4.2-5.8 kcal/mol, is significant enough to contribute substantially to the total binding energy of a ligand.[4] This provides an additional, highly directional interaction that is not available to a simple phenyl ring, allowing carborane-based inhibitors to achieve high potency and specificity.[4][6] This unique binding mode has been exploited in the design of potent inhibitors for enzymes like HIV protease.[6][7]
The Three Isomers: ortho-, meta-, and para-Carborane
The hydrophobicity and electronic properties of a carborane derivative are significantly influenced by the relative positions of the two carbon atoms within the icosahedral cage.[1][8]
-
ortho-carborane (1,2-dicarba-closo-dodecaborane): The carbon atoms are adjacent. This isomer is the most common starting material and generally the most reactive.[9][10]
-
meta-carborane (1,7-dicarba-closo-dodecaborane): The carbon atoms are separated by one boron atom. It is more thermally stable than the ortho-isomer.[8][10]
-
para-carborane (1,12-dicarba-closo-dodecaborane): The carbon atoms are at opposite poles of the cage. This is the most stable and least polar of the three isomers.[8][10]
The dipole moment decreases significantly from ortho (4.53 D) to meta (2.85 D) to para (0 D), which directly impacts their interaction with polar solvents and biological targets.[8] This isomeric variation provides a powerful tool for tuning the molecule's overall properties.[1]
Section 2: Quantifying the Hydrophobicity of Carborane Derivatives
The most common metric for hydrophobicity is the logarithm of the octanol-water partition coefficient (logP). For ionizable compounds, the distribution coefficient (logD) at a specific pH is used. While traditional methods like the shake-flask method exist, they are often not suitable for the highly hydrophobic carborane derivatives.
The Gold Standard: Reverse-Phase HPLC for logP/logD Determination
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for determining the hydrophobicity of carborane derivatives and other highly lipophilic compounds.[11][12] The method is based on the principle that a compound's retention time on a hydrophobic stationary phase (like C18) is proportional to its hydrophobicity.[13]
By running a series of calibration standards with known logP values, a correlation can be established between retention time and hydrophobicity. The retention factor (k) is used to calculate logP, and the key value is logkw, which represents the retention factor extrapolated to a mobile phase of 100% water.[12]
Protocol Deep Dive: Isocratic RP-HPLC for logP Determination
This protocol outlines the steps for determining the logP of a neutral carborane derivative.
1. Materials & Equipment:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: HPLC-grade water (or buffer for logD)
-
Mobile Phase B: HPLC-grade acetonitrile or methanol
-
Calibration standards: A set of 5-7 compounds with known logP values spanning the expected range of the analyte.
-
Test compound: Carborane derivative dissolved in a suitable solvent (e.g., acetonitrile).
2. System Preparation:
-
Install the C18 column and set the column oven temperature (e.g., 25 °C).
-
Purge the system with the mobile phases to remove air bubbles.
-
Equilibrate the column with the initial mobile phase composition for at least 20 minutes.
3. Calibration Run (Isocratic Elution):
-
Prepare at least four different mobile phase compositions (e.g., 60:40, 70:30, 80:20, 90:10 Acetonitrile:Water).
-
For each composition, inject each calibration standard and record the retention time (t_R).
-
Record the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the retention factor (k) for each standard at each composition using the formula: k = (t_R - t_0) / t_0 .
4. Data Analysis for Calibration:
-
For each calibration standard, plot log(k) versus the volume fraction of the organic modifier (φ).
-
Perform a linear regression for each standard. The y-intercept of this line represents the log(k_w) for that standard.[12]
-
Create the final calibration curve by plotting the known logP values of the standards against their calculated log(k_w) values. This plot should be linear.
5. Sample Analysis:
-
Using the same isocratic conditions, inject the carborane derivative solution.
-
Determine its log(k_w) using the same extrapolation method as for the standards.
-
Use the calibration curve equation to calculate the logP of the carborane derivative from its log(k_w).
Comparative Hydrophobicity Data
The hydrophobicity of carboranes, measured by the Hansch-Fujita parameter (π), varies significantly with the isomer and substitution pattern. The π value represents the contribution of a substituent to the overall logP of a molecule.
| Carboranyl Group | Hansch-Fujita Hydrophobic Parameter (π) |
| 1-(o-carboranyl) | 3.49 |
| 9-(o-carboranyl) | 2.69 |
| 1-(m-carboranyl) | 4.44 |
| 9-(m-carboranyl) | 3.32 |
| 1-(p-carboranyl) | 4.11 |
| Data sourced from Bioorganic & Medicinal Chemistry Letters.[11] |
As the data shows, substitution at the C1 position of the meta-carborane cage results in the highest hydrophobicity contribution.[11] This variability allows for precise tuning of a drug candidate's properties.
Section 3: Tuning Hydrophobicity: A Synthetic Chemist's Guide
The synthetic flexibility of the carborane cage is one of its greatest assets in drug design.[1] Unlike a rigid phenyl ring, the carborane cluster has multiple, distinct positions for functionalization—the two carbon vertices and the ten boron vertices.[1][14]
Key Strategies for Modification:
-
Cage Isomer Selection: As shown in the table above, simply changing from an ortho- to a meta- or para-isomer can significantly alter hydrophobicity.[11]
-
C-Vertex Functionalization: The C-H protons are weakly acidic and can be deprotonated to allow for the attachment of a wide range of functional groups, from simple alkyl chains to complex pharmacophores.[1]
-
B-Vertex Functionalization: The boron vertices, particularly those furthest from the carbon atoms (e.g., B9), are electron-rich and can be functionalized via electrophilic substitution, often with halogens, which can then be used in cross-coupling reactions.[14][15]
-
closo- to nido- Conversion: A powerful strategy to dramatically decrease hydrophobicity is the conversion of the neutral, extremely hydrophobic closo-carborane into an anionic, hydrophilic nido-carborane.[1][16] This is typically achieved by a base-induced deboronation, which removes one boron vertex and opens the cage structure.[1][15] This creates a water-soluble moiety from a previously insoluble one, a transformation that is invaluable for drug delivery and formulation.
Section 4: From Theory to Practice: Carboranes in Action
The unique hydrophobic and structural properties of carboranes have been successfully applied to develop potent inhibitors for challenging biological targets.
Case Study 1: Carbonic Anhydrase (CA) Inhibitors
Carbonic anhydrases are zinc-containing enzymes involved in pH regulation. The tumor-associated isoform CAIX is a key target in cancer therapy.[17][18] Traditional CA inhibitors are based on a sulfonamide group that coordinates the active site zinc ion.[17] Selectivity is often achieved by exploiting a hydrophobic pocket at the entrance of the active site.
By replacing the aromatic rings of traditional inhibitors with bulky carborane cages, researchers have developed highly potent and selective inhibitors of CAIX.[17][19] The hydrophobic carborane cluster fits snugly into the active site pocket, while the attached sulfonamide or sulfamide group coordinates the zinc.[17][18] Crystal structures have confirmed that the three-dimensional carborane scaffold can be efficiently accommodated, providing a structural basis for designing next-generation, isoform-specific inhibitors.[17]
Case Study 2: HIV Protease Inhibitors
HIV protease is a critical enzyme for viral replication and a major target for antiviral drugs.[7] The active site contains hydrophobic pockets that accommodate the side chains of its peptide substrate. Researchers have brilliantly exploited this by designing inhibitors using metallacarboranes—anionic sandwich complexes like cobalt bis(dicarbollide).[7][20]
X-ray crystallography revealed a novel mode of inhibition: two metallacarborane molecules bind to the hydrophobic pockets in the S3 and S3' subsites of the enzyme.[7] This binding is stabilized by both hydrophobic interactions and the unique dihydrogen bonds formed between the carborane cage and the protein backbone.[4][6] This dual-interaction mechanism not only blocks the active site but also prevents the "flaps" of the enzyme from closing, which is essential for its catalytic activity.[7] This approach has led to potent inhibitors that are effective against drug-resistant strains of HIV.[6][21]
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The Versatility of Functionalized Carboranes: A Technical Guide to Emerging Applications
Abstract
Carboranes, icosahedral clusters of boron and carbon atoms, represent a unique class of molecular building blocks with exceptional thermal and chemical stability.[1] Their three-dimensional, cage-like structure and the ability to be selectively functionalized at both carbon and boron vertices have unlocked a vast landscape of potential applications. This technical guide provides an in-depth exploration of the synthesis, properties, and groundbreaking applications of functionalized carboranes, with a particular focus on their transformative role in medicine, advanced materials, and catalysis. We will delve into the strategic considerations behind various functionalization approaches and elucidate the structure-property relationships that govern their performance in diverse scientific and technological arenas.
The Carborane Cage: A Platform for Innovation
The most commonly studied carborane is the dicarba-closo-dodecaborane (C₂B₁₀H₁₂), which exists as three isomers: ortho-, meta-, and para-carborane, distinguished by the relative positions of the two carbon atoms within the icosahedral cage.[2][3] This structural isomerism significantly influences the electronic properties and dipole moments of the carborane cage, providing a powerful tool for fine-tuning the characteristics of functionalized derivatives.[4]
Key intrinsic properties of carboranes that underpin their utility include:
-
Exceptional Stability: Carboranes exhibit remarkable resistance to high temperatures, oxidation, and acidic conditions.[1][2]
-
Hydrophobicity: The boron-rich cage imparts a high degree of hydrophobicity, a property that can be modulated through functionalization.[2][4]
-
Three-Dimensional Aromaticity: Carboranes possess a unique form of three-dimensional σ-electron delocalization, contributing to their stability and distinct reactivity.[5][6]
-
High Boron Content: The presence of ten boron atoms per cage makes them ideal candidates for applications leveraging the nuclear properties of boron, particularly the ¹⁰B isotope.[1][7]
These fundamental characteristics make carboranes attractive scaffolds for the design of novel molecules with tailored functionalities.
Strategic Functionalization of the Carborane Core
The ability to selectively introduce functional groups onto the carborane cage is central to harnessing its potential. Functionalization can occur at the weakly acidic C-H vertices or the more numerous B-H vertices, offering a high degree of synthetic flexibility.[2][8]
C-H Vertex Functionalization
The carbon vertices of carboranes are the most readily functionalized. Deprotonation of the C-H bonds using strong bases, such as organolithium reagents, generates carboranyl anions that can react with a wide range of electrophiles.[4] This approach allows for the introduction of a vast array of organic and inorganic moieties.
Experimental Protocol: General Procedure for C-H Functionalization of o-Carborane
-
Deprotonation: Dissolve o-carborane in a dry, aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon). Cool the solution to a low temperature (e.g., -78 °C). Add a solution of n-butyllithium in hexanes dropwise and stir for 1-2 hours to generate the monolithiated or dilithiated carborane species.
-
Electrophilic Quench: Add the desired electrophile (e.g., an alkyl halide, aldehyde, or ketone) to the solution of the carboranyl anion. Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
B-H Vertex Functionalization
Functionalization of the boron vertices is more challenging due to the presence of ten similar B-H bonds. However, significant progress has been made in achieving regioselective B-H functionalization through various strategies, including:
-
Direct Electrophilic Substitution: Halogenation can be achieved using electrophilic halogenating agents.
-
Transition-Metal-Catalyzed B-H Activation: This has emerged as a powerful tool for the selective formation of B-C, B-N, and B-O bonds.[9] The choice of catalyst and directing groups can control the site of functionalization.[9][10] Rhodium(II) catalysts, for example, have been used for asymmetric carbene insertion into B-H bonds.[11]
The ability to precisely control the placement of functional groups on the carborane cage is crucial for designing molecules with specific biological activities or material properties.
Applications in Medicinal Chemistry and Drug Development
The unique physicochemical properties of carboranes have made them highly attractive for various applications in medicine.[12][13]
Boron Neutron Capture Therapy (BNCT)
BNCT is a binary cancer therapy that relies on the selective accumulation of a boron-10 (¹⁰B) containing agent in tumor cells, followed by irradiation with a beam of low-energy neutrons.[14][15] The capture of a neutron by a ¹⁰B nucleus results in a nuclear fission reaction, producing a high-energy alpha particle (⁴He) and a lithium-7 (⁷Li) nucleus, which have a short path length and deposit their energy primarily within the cancer cell, leading to its destruction while sparing surrounding healthy tissue.[14][15]
Functionalized carboranes are ideal BNCT agents due to their high boron content and the ability to attach tumor-targeting moieties.[1] Strategies for delivering carboranes to tumors include their incorporation into:
-
Nanoparticles: Gold or iron oxide nanoparticles functionalized with carboranes can enhance tumor accumulation.[14][16]
-
Peptides: Conjugating carboranes to peptides that target receptors overexpressed on cancer cells, such as the gastrin-releasing peptide receptor (GRPR), allows for selective delivery.[15][17]
-
Liposomes and Polymers: These can improve the solubility and in vivo circulation time of carborane-based drugs.[5]
Diagram: Mechanism of Boron Neutron Capture Therapy (BNCT)
Caption: Overview of carborane functionalization and applications.
Future Outlook and Conclusion
The field of functionalized carboranes is poised for continued growth, driven by advances in selective B-H functionalization and a deeper understanding of their unique properties. Future research will likely focus on the development of more sophisticated carborane-based systems for targeted drug delivery, the creation of novel materials with unprecedented thermal and electronic properties, and the design of highly efficient and selective catalysts. The remarkable versatility of the carborane cage ensures that it will remain a key platform for innovation across a wide range of scientific disciplines.
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Methodological & Application
"polymerization of 1,2-Bis(epoxybutyl)carborane for high-temperature resins"
Here are the detailed Application Notes and Protocols for the polymerization of 1,2-Bis(epoxybutyl)carborane.
Application Note & Protocol Guide
Introduction: The Imperative for Ultra-High-Temperature Polymers
In the aerospace, defense, and advanced electronics industries, the demand for processable polymers that can withstand extreme thermal and oxidative environments is relentless. Traditional high-performance polymers often reach their operational limits below 400°C. Carborane-containing polymers represent a significant leap forward in materials science, offering unparalleled stability.[1][2] The unique icosahedral structure of the carborane cage (C₂B₁₀H₁₂) imparts exceptional heat and oxidation resistance to polymer backbones.[3][4] When exposed to high temperatures, these materials form a protective boron oxide or boron silicate char layer, drastically slowing degradation.[3][5]
This document provides a detailed guide to the formulation and polymerization of high-temperature resins using this compound, a diepoxide monomer designed for creating robust, cross-linked networks. We will explore the underlying chemical principles, provide step-by-step protocols for curing, and discuss methods for characterizing the final thermoset material.
Section 1: Scientific Principles & Rationale
The remarkable stability of carborane-based resins stems directly from the unique properties of the carborane cage.
-
Inherent Thermal Stability: The carborane cage itself is thermally stable, with the ortho- isomer rearranging to the more stable meta- and para- isomers at temperatures of ~450°C and 600°C, respectively, without significant decomposition.[6]
-
Oxidative Resistance: Upon heating in the presence of air, the boron-rich carborane moieties are gradually oxidized to form a passivating layer of B₂O₃ or a borosilicate glass.[5] This layer acts as a physical barrier, preventing further oxidation of the underlying polymer matrix and leading to extremely high char yields, even in air.[7]
-
Three-Dimensional Network Formation: As a diepoxide, this compound can be cross-linked using conventional epoxy curing agents, such as aromatic diamines. This process, an addition polymerization, occurs without the evolution of volatile byproducts, ensuring a high-integrity, low-void final part.[8] The resulting three-dimensional covalent network locks the carborane cages in place, distributing their stabilizing properties throughout the material.
Diagram 1: Structure of the Monomer
Caption: Chemical structure of this compound monomer.
Section 2: Formulation Components
Monomer: this compound
This monomer is the core component, providing the boron content necessary for high-temperature stability.
| Property | Value | Source |
| CAS Number | 28065-46-5 | [9] |
| Molecular Formula | C₁₀H₂₄B₁₀O₂ | [9] |
| Molecular Weight | ~284.41 g/mol | [9] |
| Appearance | Varies; can be a viscous liquid or solid | N/A |
| Hazard | Irritant |
Curing Agent Selection
The choice of curing agent (hardener) is critical as it defines the cross-link density and ultimate thermal performance of the resin. Aromatic diamines are preferred for high-temperature applications due to the rigidity and thermal stability of the aromatic structures. 4,4′-Diaminodiphenylsulfone (DDS) is a common choice for high-performance epoxy systems.[7][10]
Rationale for DDS:
-
High Glass Transition Temperature (Tg): The rigid aromatic backbone of DDS contributes to a very high Tg in the cured network, often exceeding 200°C.[10]
-
Reactivity: The amine protons react efficiently with the epoxy groups at elevated temperatures to form a stable, highly cross-linked network.
-
Commercial Availability: DDS is a well-characterized and widely available curing agent.
Stoichiometry: The optimal properties of an epoxy resin are typically achieved when the ratio of epoxy groups to amine hydrogens is 1:1. This ensures full conversion and the highest possible cross-link density.
Section 3: Experimental Protocols
Diagram 2: Polymerization Reaction Scheme
Caption: General scheme for the polymerization of carborane-epoxy resins.
Protocol 3.1: Preparation of Resin Formulation (1:1 Stoichiometry)
Materials:
-
This compound (Monomer)
-
4,4′-Diaminodiphenylsulfone (DDS, Curing Agent)
-
Beaker, hot plate with magnetic stirring, vacuum oven
Procedure:
-
Calculate Masses: Determine the required mass of monomer and DDS for a 1:1 stoichiometric ratio.
-
Epoxy Equivalent Weight (EEW) of Monomer = Molecular Weight / 2 = 284.41 / 2 = 142.2 g/eq.
-
Amine Hydrogen Equivalent Weight (AHEW) of DDS = Molecular Weight / 4 = 248.30 / 4 = 62.1 g/eq.
-
Parts by a hundred resin (phr) of DDS = (AHEW / EEW) * 100 = (62.1 / 142.2) * 100 ≈ 43.7 phr.
-
Therefore, for every 100g of monomer, use 43.7g of DDS.
-
-
Melt Monomer: Gently warm the this compound in a beaker on a hot plate to reduce its viscosity. A temperature of 80-100°C is typically sufficient.
-
Dissolve Curing Agent: Slowly add the calculated amount of DDS powder to the molten monomer while stirring continuously. Continue stirring until all DDS is fully dissolved and the mixture is homogeneous.
-
Degassing: Place the beaker containing the homogeneous mixture into a vacuum oven preheated to the mixing temperature (80-100°C). Apply vacuum to remove any entrapped air or moisture, which could cause voids in the final product. Degas until bubbling ceases (typically 15-30 minutes).
-
Application: The degassed resin is now ready to be poured into a mold, used as an adhesive, or for composite matrix impregnation.
Protocol 3.2: Thermal Curing (Polymerization)
Rationale: A multi-stage cure profile is essential. The initial, lower-temperature stage allows the resin to gel without excessive exotherm, while the higher-temperature post-cure stage ensures the reaction goes to completion, maximizing the glass transition temperature (Tg) and mechanical properties.
Apparatus:
-
Programmable oven or press with temperature control.
-
Mold treated with a suitable release agent.
Procedure:
-
Pour and Prepare: Pour the degassed resin from Protocol 3.1 into the prepared mold.
-
Initial Cure: Place the assembly into the oven or press. Ramp the temperature to 155°C - 175°C and hold for 2 hours . This stage initiates the polymerization and builds molecular weight, leading to gelation.[8]
-
Post-Cure: After the initial cure, ramp the temperature to 225°C - 245°C and hold for an additional 1-2 hours . This high-temperature step drives the cross-linking reaction to completion, fully developing the polymer network.[8]
-
Cool Down: Allow the cured part to cool slowly to room temperature (ideally within the oven) to minimize residual thermal stresses.
Section 4: Characterization & Expected Results
Once cured, the material should be a rigid, amber-colored solid. Its performance is evaluated using several standard analytical techniques.
Diagram 3: Experimental & Characterization Workflow
Caption: Workflow from resin formulation to final characterization.
Expected Performance Data
The following table summarizes typical performance characteristics for carborane-epoxy resins based on data from analogous systems.[7][8]
| Parameter | Test Method | Expected Value | Significance |
| Glass Transition Temp. (Tg) | DSC / DMA | > 200 °C | Defines the upper service temperature for maintaining mechanical properties. |
| 5% Weight Loss Temp. (Td5) | TGA (in Air) | > 400 °C | Indicates the onset of significant thermal-oxidative degradation. |
| Char Yield @ 800°C (Air) | TGA (in Air) | > 45 % | High char yield in air is a hallmark of carborane resins, demonstrating the formation of a protective oxide layer.[7] |
| Char Yield @ 800°C (N₂) | TGA (in N₂) | > 40 % | High char yield in an inert atmosphere indicates inherent thermal stability.[7] |
| Lap Shear Strength @ 260°C | ASTM D1002 | > 2000 psi (13.8 MPa) | Demonstrates excellent adhesive strength retention at elevated temperatures.[8] |
Section 5: Troubleshooting & Key Considerations
-
Void Formation: If the cured part contains bubbles, this is likely due to insufficient degassing or the presence of moisture. Ensure the degassing step is thorough and all components are dry.
-
Brittleness: While high-temperature resins are inherently rigid, excessive brittleness can result from improper stoichiometry or an incomplete cure. Verify calculations and ensure the post-cure cycle is completed.
-
Poor Adhesion (for adhesive applications): Substrate surface preparation is paramount. Surfaces must be scrupulously clean and appropriately abraded or primed to ensure good bonding.
-
Safety: Always handle chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Review the Safety Data Sheet (SDS) for all components before use.
References
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Zhang, X., Rendina, L. M., & Müllner, M. (2023). Carborane-Containing Polymers: Synthesis, Properties, and Applications. ACS Polymers Au. [Link]
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Zhang, X., Rendina, L. M., & Müllner, M. (2023). Carborane-Containing Polymers: Synthesis, Properties, and Applications. ACS Publications. [Link]
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Zhang, X., Rendina, L. M., & Müllner, M. (2023). Carborane-Containing Polymers: Synthesis, Properties, and Applications. ACS Publications. [Link]
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Zhang, X., Rendina, L. M., & Müllner, M. (2023). Carborane-Containing Polymers: Synthesis, Properties, and Applications. ResearchGate. [Link]
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Zhang, X., Rendina, L. M., & Müllner, M. (2023). Carborane-Containing Polymers: Synthesis, Properties, and Applications. PubMed. [Link]
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Men, X., Cheng, Y., Chen, G., Bao, J., & Yang, J. (2015). Curing Behaviour and Thermal Properties of Epoxy Resin Cured by Aromatic Diamine with Carborane. AMiner. [Link]
-
Request PDF. (2025). Synthesis and characterization of carborane containing polyester and derived polyuretahne adhesives. ResearchGate. [Link]
-
ACS Publications. (n.d.). Synthesis and Characterization of Poly(carborane-siloxane-acetylene). Retrieved from [Link]
-
datapdf.com. (n.d.). Synthesis and Characterization of Poly (carborane-siloxane-acetylene). Retrieved from [Link]
-
NASA Technical Reports Server. (1970). bis (epoxy alkyl) carborane adhesives. Retrieved from [Link]
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Igor B. Sivaev, Vladimir I. Bregadze. (2023). Combining Two Types of Boron in One Molecule (To the 60th Anniversary of the First Synthesis of Carborane). MDPI. [Link]
-
ResearchGate. (2025). Curing mechanisms and mechanical properties of cured epoxy resins. Retrieved from [Link]
-
Yan Voloshin, Oleg A. Varzatskii, et al. (2021). Synthesis and Structure of the Bis- and Tris-Polyhedral Hybrid Carboranoclathrochelates with Functionalizing Biorelevant Substituents—The Derivatives of Propargylamine Iron(II) Clathrochelates with Terminal Triple C≡C Bond(s). PMC - NIH. [Link]
-
Boron Specialties. (n.d.). PCSA (poly(carborane-siloxane-acetylene)). Retrieved from [Link]
-
ResearchGate. (2026). Preparation and Thermostability of Heat-resistant Poly(silylene acetylene) Resins with Different Side Groups. Retrieved from [Link]
-
DTIC. (1993). Novel Molecular Sources for Dispersing Boron in Carbon-Carbon Composites. Retrieved from [Link]
-
RSC Publishing. (n.d.). 9,9′-Bis-o-carboranes: synthesis and exploration of properties. Retrieved from [Link]
- Ishida, H., & Hsu, C. Y. (1995). Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. Polymer.
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ResearchGate. (2025). Bio‐Based Epoxy Resins from Estragole: Achieving High Glass Transition Temperatures Comparable to DGEBA and Simultaneously Low Viscosities. Retrieved from [Link]
-
MDPI. (2022). Characteristic and Synthesis of High-Temperature Resistant Liquid Crystal Epoxy Resin Containing Boron Nitride Composite. Retrieved from [Link]
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"using 1,2-Bis(epoxybutyl)carborane as a precursor for ceramic materials"
Application Note & Protocols
Topic: 1,2-Bis(epoxybutyl)carborane as a Precursor for High-Performance Ceramic Materials
Audience: Researchers, scientists, and materials development professionals.
Abstract
The quest for ultra-high temperature materials has driven significant innovation in the field of polymer-derived ceramics (PDCs). Among these, carborane-containing polymers stand out due to their exceptional thermal stability and high ceramic yields.[1][2] This application note provides a detailed guide to using this compound, a versatile diepoxide monomer, as a precursor for robust boron-carbide-containing ceramics. We will explore the underlying principles of its polymerization, provide detailed, field-tested protocols for its conversion from a liquid monomer to a cured thermoset, and its subsequent pyrolysis into a high-performance ceramic. The protocols emphasize the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the material's transformation.
Introduction: The Carborane Advantage in Ceramic Precursors
Traditional ceramic manufacturing involves high-temperature sintering of powders, which can make the fabrication of complex shapes or coatings difficult. The Polymer-Derived Ceramics (PDC) route offers a compelling alternative, where a processable polymer precursor is shaped and then thermally decomposed into a ceramic material.[3][4]
The incorporation of icosahedral carborane (C₂B₁₀H₁₂) cages into a polymer backbone imparts a unique combination of properties. These boron-rich clusters are characterized by a three-dimensional, electron-delocalized structure, granting them remarkable thermal, oxidative, and chemical stability.[5][6] When a carborane-containing polymer is heated to high temperatures in an inert atmosphere, the organic components decompose, while the carborane cage serves as a molecular building block for a robust ceramic network. This process results in exceptionally high ceramic yields and the formation of ultra-high temperature phases like boron carbide (B₄C), significantly enhancing the material's resistance to extreme environments.[3][5]
The Precursor: this compound
2.1 Molecular Structure and Properties
This compound is a liquid monomer featuring a central ortho-carborane cage with two epoxybutyl functional groups attached to the carbon vertices. These epoxy groups are reactive sites for polymerization.
-
Chemical Formula: C₁₀H₂₄B₁₀O₂
-
Molecular Weight: 284.41 g/mol
-
CAS Number: 28065-46-5[7]
-
Appearance: Liquid at room temperature.
The presence of two epoxy groups allows for cross-linking into a rigid three-dimensional thermoset polymer network upon curing.
Caption: Molecular structure of this compound.
2.2 Synthesis Overview
The synthesis of this monomer is a multi-step process that leverages foundational carborane chemistry. It begins with the formation of the ortho-carborane cage from the reaction of decaborane (B₁₀H₁₄) with an alkyne. The acidic C-H protons on the carborane cage are then removed, and the resulting carborane salt is reacted with an appropriate butenyl halide to attach the side chains. The final step involves the epoxidation of the double bonds on the butenyl groups to form the reactive epoxy rings.[8]
Protocol: From Monomer to Cured Polymer Network
3.1 Principle of Epoxy Curing
The conversion of the liquid this compound monomer into a solid thermoset is achieved through epoxy curing. This is a ring-opening polymerization where a curing agent (hardener) attacks the electrophilic carbon atoms of the epoxy ring. This reaction opens the ring and initiates a chain reaction, leading to the formation of a highly cross-linked, infusible, and insoluble polymer network. The choice of hardener is critical as it dictates the processing conditions and the final properties of the thermoset, such as its glass transition temperature and thermal stability. For high-temperature applications, aromatic amine or anhydride-based hardeners are often preferred.
Caption: Workflow for curing this compound.
3.2 Materials and Equipment
-
Monomer: this compound
-
Hardener: High-temperature formulation (e.g., aromatic amine like 4,4'-methylenedianiline or a commercial formulation like "Hardener G-50" mentioned in historical literature[8])
-
Filler (Optional): Aluminum powder (to improve thermal conductivity and reduce shrinkage)[8]
-
Solvent (Optional): Acetone or MEK for viscosity reduction
-
Equipment: Mechanical stirrer, vacuum oven, heated press, substrate materials (e.g., stainless steel or titanium coupons).
3.3 Step-by-Step Protocol for Polymer Formulation and Curing
This protocol is adapted from established methods for high-temperature carborane-based adhesives.[8]
-
Formulation:
-
Rationale: Proper mixing ensures a homogeneous distribution of the hardener, which is essential for uniform curing and predictable properties.
-
In a suitable vessel, combine this compound with the stoichiometric amount of hardener.
-
If using, slowly add aluminum powder while stirring to ensure it is well-dispersated.
-
Gently warm the mixture (to ~150°F / 65°C) to reduce viscosity for easier mixing. Mix until the formulation is uniform.
-
-
B-Staging:
-
Rationale: B-staging advances the polymer to a partially cured, solid state that is tacky but not fully cross-linked. This makes it easy to handle and apply as a film adhesive.
-
Pour the liquid formulation into a shallow tray lined with release film.
-
Place the tray in a vacuum oven and heat at 150-200°F (65-93°C) for 1-2 hours, or until the resin becomes a non-flowing solid upon cooling.
-
-
Assembly and Final Cure:
-
Rationale: The application of heat and pressure during the final cure ensures intimate contact with the substrate and consolidates the material, removing any voids.
-
Cut the B-staged resin film to the desired shape and place it on the prepared substrate.
-
Position the assembly in a heated press.
-
Apply a pressure of approximately 60 psi.
-
Heat the assembly according to the cure cycle: ramp to 307-351°F (153-177°C) and hold for 2 hours.[8]
-
-
Post-Cure:
-
Rationale: A post-cure at a temperature above the initial cure temperature completes the cross-linking reactions and maximizes the thermal stability and service temperature of the polymer.
-
After the press cycle, remove the assembly and place it in an oven (without pressure).
-
Heat to 435-465°F (224-241°C) and hold for 1 hour.[8]
-
Allow the part to cool slowly to room temperature to prevent thermal shock.
-
Protocol: Pyrolysis for Ceramic Conversion
4.1 The Polymer-to-Ceramic Transformation
Pyrolysis is the thermal decomposition of the cured polymer in an inert atmosphere. As the temperature increases, the organic hydrocarbon segments of the polymer chain break down and volatilize. The remarkably stable carborane cages, however, do not decompose. Instead, they cross-link and rearrange to form an amorphous network of boron and carbon. As the temperature is further increased (>1400°C), this amorphous structure can begin to crystallize into distinct ceramic phases, primarily boron carbide (B₄C) and graphite.[3] This transformation is responsible for the material's refractory properties.
Caption: Thermal and structural evolution during pyrolysis.
4.2 Materials and Equipment
-
Sample: Cured this compound thermoset.
-
Equipment: High-temperature tube furnace with programmable controller.
-
Atmosphere: Inert gas (Argon or Nitrogen, 99.99%+ purity).
4.3 Step-by-Step Pyrolysis Protocol
-
Sample Placement: Place the cured polymer sample in an alumina boat or crucible and position it in the center of the furnace tube.
-
Inert Atmosphere Purge: Seal the furnace tube and purge with the inert gas at a steady flow rate for at least 1 hour to remove all oxygen. Maintain a slow, positive flow of the gas throughout the heating and cooling cycle.
-
Heating Program:
-
Rationale: A slow ramp rate during initial heating allows for the controlled release of volatile decomposition products, preventing sample cracking or foaming. A hold at the final temperature ensures the ceramic transformation is complete.
-
Ramp the temperature from ambient to 1000°C at a rate of 5°C/min.[9]
-
Hold at 1000°C for 1-2 hours.
-
(Optional, for crystallization) Ramp from 1000°C to 1600°C at a rate of 10°C/min.[3][9]
-
Hold at 1600°C for 1 hour.[3]
-
-
Controlled Cooling: Turn off the furnace heater and allow the sample to cool to room temperature under the inert gas flow. Do not open the furnace until the temperature is below 100°C to prevent thermal shock and oxidation of the ceramic.
Characterization and Expected Properties
The resulting materials exhibit properties that make them suitable for demanding applications. The cured polymer serves as a high-temperature adhesive, while the final ceramic is a refractory material.
Table 1: Representative Properties of Cured Carborane-Epoxy Adhesives Data derived from studies on bis(epoxybutyl)carborane systems.[8]
| Property | Test Condition | Typical Value |
| Lap Shear Strength | 75°F (24°C) | > 2000 psi |
| Lap Shear Strength | 500°F (260°C) | 1500 - 2180 psi |
| Post-Aging Lap Shear | 8 hrs @ 500°F | > 2000 psi |
| Sandwich Peel Torque | 75°F (24°C) | 6.5 in-lbs/in width |
| Sandwich Peel Torque | 500°F (260°C) | 3.1 in-lbs/in width |
Table 2: Typical Properties of Carborane-Derived Ceramics Data based on pyrolysis of carborane-containing precursors.[3][9]
| Property | Test Condition | Typical Value / Observation |
| Ceramic Yield | 900-1000°C in N₂ | 60 - 80 wt% |
| Phase Composition | After 1600°C anneal | Boron Carbide (B₄C), Graphite |
| Thermal Stability | In Argon | Stable up to 2000°C |
| Microstructure | Post-pyrolysis | Amorphous or nano-crystalline |
| Oxidation Resistance | In Air | Forms a protective borosilicate glass layer |
Conclusion and Future Outlook
This compound is a highly effective precursor for creating materials that can withstand extreme thermal environments. The straightforward epoxy chemistry allows it to be processed into a robust thermoset using conventional techniques.[8] Subsequent pyrolysis converts this polymer into a boron-carbide-containing ceramic with a high yield and excellent thermal stability.[3][5] These attributes make carborane-derived ceramics prime candidates for applications such as protective coatings for carbon composites, binders for ceramic matrix composites (CMCs), and structural components in the aerospace and energy sectors.[1][10]
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Zhang, X., Rendina, L. M., & Müllner, M. (2023). Carborane-Containing Polymers: Synthesis, Properties, and Applications. ACS Polymers Au. [Link]
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Zhang, X., Rendina, L. M., & Müllner, M. (2023). Carborane-Containing Polymers: Synthesis, Properties, and Applications. ACS Publications. [Link]
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Keller, T. M., & Henderson, L. J., Jr. (1994). Ceramics Formed by Pyrolysis of Either Linear or Thermosetting Carborane (Siloxane or Silane) Acetylene Based Precursor Polymers. DTIC. [Link]
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Zhang, X., Rendina, L. M., & Müllner, M. (2023). Carborane-Containing Polymers: Synthesis, Properties, and Applications. PMC - NIH. [Link]
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Herberhold, M., & Wrackmeyer, B. (1992). Polymers and ceramics based on icosahedral carboranes. Model studies of the formation and hydrolytic stability of aryl ether, ketone, amide and borane linkages between carborane units. Journal of Materials Chemistry. [Link]
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Sivaev, I. B., & Bregadze, V. I. (2023). Combining Two Types of Boron in One Molecule (To the 60th Anniversary of the First Synthesis of Carborane). MDPI. [Link]
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Vologzhanina, A. V., et al. (2021). Synthesis and Structure of the Bis- and Tris-Polyhedral Hybrid Carboranoclathrochelates with Functionalizing Biorelevant Substituents—The Derivatives of Propargylamine Iron(II) Clathrochelates with Terminal Triple C≡C Bond(s). PMC - NIH. [Link]
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Synthesis of Carborane-Containing Polyoxanorbornene Block Copolymers: An Application Note and Detailed Protocol
Introduction: The Significance of Carborane-Containing Block Copolymers
The integration of inorganic clusters into polymeric architectures offers a powerful strategy for the development of advanced materials with unique properties. Carboranes, a class of electron-delocalized icosahedral boron-carbon clusters, are particularly noteworthy for their exceptional thermal and chemical stability, hydrophobicity, and the potential for high boron content.[1] When incorporated into polymers, carboranes can impart enhanced heat resistance, tuned electronic properties, and novel functionalities for applications in harsh environments, as ceramic precursors, and in biomedical fields such as Boron Neutron Capture Therapy (BNCT) and drug delivery.[2][3]
Polyoxanorbornenes, synthesized via Ring-Opening Metathesis Polymerization (ROMP), provide a versatile and highly functionalizable polymer backbone. The living nature of ROMP, particularly when mediated by well-defined ruthenium-based catalysts like Grubbs catalysts, allows for the precise control over polymer molecular weight, architecture (e.g., block copolymers), and low polydispersity.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of carborane-containing polyoxanorbornene block copolymers. We will delve into the detailed protocols for the synthesis of a carborane-functionalized oxanorbornene imide monomer and its subsequent block copolymerization with a second oxanorbornene monomer using Grubbs' 3rd generation catalyst. This guide is designed to be a self-validating system, explaining the rationale behind experimental choices and providing insights for successful synthesis and characterization.
I. Synthetic Strategy: A Two-Stage Approach
The synthesis of carborane-containing polyoxanorbornene block copolymers is a two-stage process. The first stage involves the synthesis of the carborane-functionalized oxanorbornene monomer. The second stage is the sequential living ring-opening metathesis polymerization (ROMP) to form the desired block copolymer.
Caption: Reaction scheme for the synthesis of the silyl-protected carborane-containing oxanorbornene monomer.
Materials:
-
Hydroxyl-functional carborane precursor
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Oxanorbornene anhydride
-
Amine-functionalized silyl-protected carborane (prepared from the silyl-protected carborane)
-
Toluene, anhydrous
-
Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Silyl Protection of the Carborane Precursor:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the hydroxyl-functional carborane precursor in anhydrous DMF.
-
Add imidazole (1.5 equivalents) to the solution and stir until dissolved.
-
Slowly add TBDMS-Cl (1.2 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the silyl-protected carborane.
-
-
Synthesis of the Oxanorbornene Imide Monomer:
-
The silyl-protected carborane is then converted to an amine-functionalized derivative through standard organic transformations.
-
In a flame-dried round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve the amine-functionalized silyl-protected carborane and oxanorbornene anhydride (1.0 equivalent) in anhydrous toluene.
-
Heat the reaction mixture to reflux and remove water azeotropically.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography to yield the final silyl-protected carborane-containing oxanorbornene imide monomer. [4] Characterization: The structure and purity of the synthesized monomer should be confirmed by NMR spectroscopy (¹H, ¹³C, and ¹¹B NMR) and mass spectrometry.
-
C. Protocol 2: Synthesis of Carborane-Containing Polyoxanorbornene Block Copolymers via ROMP
This protocol describes the sequential living ROMP of two different oxanorbornene monomers to generate a diblock copolymer. The first block is formed from a non-carborane-containing oxanorbornene monomer, followed by the addition of the carborane-containing monomer to grow the second block.
Sources
Application Notes and Protocols: Formulation of Carborane-Based Adhesives for Extreme Environments
Introduction: The Imperative for Adhesives That Defy the Extremes
In the relentless pursuit of technological advancement, materials are frequently pushed to their operational precipice. From the scorching heat of aerospace propulsion systems to the corrosive depths of oil and gas wells, the demand for adhesives that can maintain their structural integrity in the most inhospitable conditions has never been more critical.[1] Conventional organic adhesives, while versatile, often falter in the face of extreme temperatures, aggressive chemicals, and intense radiation.[2] This reality has propelled the exploration of novel chemistries, leading to the emergence of carborane-based adhesives as a transformative solution for extreme environments.
Carboranes are a unique class of organometallic compounds, consisting of a polyhedral cage structure of boron and carbon atoms.[3] This icosahedral arrangement imparts exceptional thermal and chemical stability, making them ideal building blocks for polymers designed to withstand the harshest conditions.[4] When integrated into polymer matrices such as epoxies, polyurethanes, and silicones, carboranes create a new class of adhesives with unparalleled performance characteristics. These materials are not merely incremental improvements; they represent a paradigm shift in what is possible for joining and sealing in extreme applications.
This comprehensive guide, designed for researchers, scientists, and materials development professionals, will provide a deep dive into the formulation of carborane-based adhesives. We will move beyond a simple recitation of protocols to explain the underlying scientific principles, the rationale behind formulation choices, and the critical steps for achieving optimal performance. Our focus is on empowering you with the knowledge to not only replicate these formulations but also to innovate and adapt them for your specific, demanding applications.
The Science of Stability: Why Carboranes Excel in Extreme Environments
The remarkable resilience of carborane-based adhesives stems from the intrinsic properties of the carborane cage itself. The combination of strong covalent bonds within the cage and the three-dimensional, electron-delocalized structure results in exceptional thermal and oxidative stability.[4] At elevated temperatures, where traditional organic polymers would decompose, carborane-containing polymers undergo a controlled transformation. The boron within the carborane structure oxidizes to form a protective, glass-like layer of boron oxide (B₂O₃) or a borosilicate glass in the case of silicone-based systems. This ceramic-like char layer acts as a thermal barrier, shielding the underlying material from further degradation and maintaining the adhesive's structural integrity at temperatures exceeding 1000°C.[5]
The choice of carborane isomer—ortho-, meta-, or para-carborane—can also influence the final properties of the adhesive.[6][7] The differing spatial arrangements of the carbon atoms within the boron cage affect the polymer's architecture and, consequently, its thermal and mechanical characteristics. For instance, the greater thermal stability of the meta- and para- isomers often translates to enhanced performance of the resulting adhesive at extreme temperatures.
Formulation Blueprint: Key Components and Their Roles
The formulation of a high-performance carborane-based adhesive is a multi-component endeavor, with each ingredient playing a crucial role in the final properties of the material. A typical formulation consists of a carborane-functionalized polymer or monomer, a curing agent, and various additives to tailor the adhesive's properties.
The Carborane-Containing Matrix:
The foundation of the adhesive is the polymer matrix that incorporates the carborane cages. Several polymer systems have been successfully modified with carboranes, each offering a unique set of properties:
-
Carborane-Epoxy Resins: These are among the most common types of carborane-based adhesives. The carborane moiety can be introduced either as a functionalized epoxy monomer or as a curing agent. These adhesives exhibit excellent adhesion to a wide range of substrates, high mechanical strength, and exceptional thermal stability.
-
Carborane-Polyurethane Resins: The incorporation of carborane diols or diisocyanates into a polyurethane backbone results in adhesives with a combination of flexibility and high-temperature resistance.[4] These are particularly useful for applications requiring both strong adhesion and the ability to accommodate thermal expansion and contraction.
-
Carborane-Siloxane (Silicone) Resins: The synergy between the carborane cage and the siloxane backbone leads to adhesives with outstanding thermal stability and flexibility over a wide temperature range.[8] These materials are often used as high-temperature sealants and encapsulants.
-
Carborane-Polyimide Resins: Polyimides are renowned for their inherent thermal stability, and the addition of carboranes further enhances their performance at extreme temperatures. These adhesives are primarily used in the aerospace and electronics industries where high-temperature performance is paramount.
Curing Agents: The Key to Crosslinking
The curing agent, or hardener, is responsible for crosslinking the polymer chains, transforming the liquid resin into a solid, durable adhesive. The choice of curing agent is critical and depends on the polymer matrix and the desired cure profile (e.g., room temperature or heat cure). Common curing agents include:
-
Amines: Used extensively with epoxy resins. The type of amine (aliphatic, cycloaliphatic, or aromatic) influences the cure speed, chemical resistance, and thermal stability of the adhesive.
-
Anhydrides: Another class of curing agents for epoxy resins, typically requiring elevated temperatures for curing but imparting excellent thermal and chemical resistance.
-
Isocyanates: The reactive partner for polyols in the formation of polyurethane adhesives.
-
Hydrosilanes: Used as crosslinkers for vinyl-functionalized carborane-siloxane polymers in a hydrosilylation curing reaction.[9]
Fillers and Additives: Fine-Tuning Performance
Fillers and additives are incorporated into the adhesive formulation to modify its properties and enhance its performance. These can include:
-
Thermally Conductive Fillers: Materials like aluminum nitride or boron nitride can be added to dissipate heat, which is crucial in electronic applications.
-
Reinforcing Fillers: Fumed silica, carbon fibers, or glass fibers can be used to increase the mechanical strength and modulus of the adhesive.
-
Adhesion Promoters: Silane coupling agents are often used to improve the bond strength between the adhesive and the substrate, particularly for inorganic surfaces like metals and glass.
-
Toughening Agents: Elastomeric or thermoplastic additives can be incorporated to improve the peel strength and impact resistance of the adhesive.
Experimental Protocols: From Formulation to Characterization
The following section provides detailed protocols for the formulation and characterization of carborane-based adhesives. These protocols are intended as a starting point and may require optimization based on the specific application and available materials.
Protocol 1: Formulation of a High-Temperature Carborane-Epoxy Adhesive
This protocol describes the formulation of a two-part carborane-epoxy adhesive with high thermal stability.
Materials:
-
Carborane-containing epoxy resin (e.g., a diglycidyl ether of a carborane bisphenol)
-
Aromatic amine curing agent (e.g., diaminodiphenyl sulfone)
-
Fumed silica (as a reinforcing filler and rheology modifier)
-
Silane adhesion promoter (e.g., 3-glycidoxypropyltrimethoxysilane)
-
Solvent (e.g., acetone or methyl ethyl ketone, for viscosity adjustment if necessary)
Equipment:
-
High-shear mixer or planetary centrifugal mixer
-
Vacuum oven
-
Hot press
-
Substrates for bonding (e.g., titanium or stainless steel coupons)
Procedure:
-
Resin Preparation (Part A):
-
In a suitable mixing vessel, combine the carborane-containing epoxy resin with 2-5% by weight of fumed silica.
-
Add 0.5-1% by weight of the silane adhesion promoter.
-
If necessary, add a minimal amount of solvent to reduce the viscosity for easier mixing.
-
Mix at high speed until the fumed silica is fully dispersed and the mixture is homogeneous.
-
Degas the mixture in a vacuum oven at a temperature that will not initiate curing (typically 50-60°C) until all air bubbles are removed.
-
-
Curing Agent Preparation (Part B):
-
The aromatic amine curing agent is typically a solid at room temperature. It should be melted in an oven at a temperature above its melting point but below the curing temperature of the adhesive system.
-
Alternatively, the curing agent can be dissolved in a minimal amount of a compatible solvent.
-
-
Mixing and Application:
-
Combine Part A and Part B in the stoichiometric ratio recommended by the manufacturers of the resin and curing agent.
-
Mix thoroughly until the mixture is uniform in color and consistency.
-
Apply the mixed adhesive to the prepared surfaces of the substrates to be bonded.
-
-
Curing:
-
Assemble the joint and apply pressure using a hot press. A typical curing schedule would be 2 hours at 150°C followed by a post-cure of 4 hours at 200°C. The exact curing profile should be determined based on the specific resin and curing agent system.
-
Experimental Workflow for Carborane-Epoxy Adhesive Formulation
Caption: Workflow for the formulation of a high-temperature carborane-epoxy adhesive.
Protocol 2: Characterization of High-Temperature Adhesive Performance
This protocol outlines the procedures for evaluating the performance of the cured carborane-based adhesive at elevated temperatures and in chemically aggressive environments.
A. High-Temperature Lap Shear Strength Testing (adapted from ASTM D2295) [10][11][12][13]
Equipment:
-
Universal testing machine with a high-temperature environmental chamber
-
Lap shear test specimens (prepared as per ASTM D1002)
Procedure:
-
Prepare a minimum of five lap shear specimens for each test temperature.
-
Place a specimen in the grips of the universal testing machine within the environmental chamber.
-
Heat the chamber to the desired test temperature (e.g., 200°C, 300°C, 400°C).
-
Allow the specimen to equilibrate at the test temperature for at least 10 minutes.
-
Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until failure.
-
Record the maximum load at failure.
-
Calculate the lap shear strength in megapascals (MPa) by dividing the maximum load by the bond area.
-
Repeat for all specimens and at all test temperatures.
B. Chemical Resistance Testing (adapted from ASTM D543) [14][15]
Equipment:
-
Immersion containers with lids
-
Chemical reagents (e.g., hydraulic fluid, jet fuel, acidic/alkaline solutions)
-
Universal testing machine
Procedure:
-
Prepare a set of lap shear specimens for each chemical environment.
-
Measure the initial lap shear strength of a control group of specimens.
-
Immerse the test specimens in the chemical reagents at a specified temperature (e.g., room temperature or an elevated temperature representative of the service environment).
-
After a predetermined exposure time (e.g., 100 hours, 500 hours), remove the specimens from the chemical, gently clean them, and allow them to dry.
-
Measure the lap shear strength of the exposed specimens as described in Protocol 2A.
-
Calculate the percentage of strength retention by comparing the lap shear strength of the exposed specimens to that of the control group.
Workflow for High-Temperature and Chemical Resistance Testing
Caption: Workflow for characterizing the performance of carborane-based adhesives.
Data Presentation: Performance Under Extreme Conditions
The following tables summarize typical performance data for carborane-based adhesives, illustrating their superiority over conventional adhesive systems in extreme environments.
Table 1: High-Temperature Lap Shear Strength of Carborane-Based Adhesives
| Adhesive Type | Substrate | Test Temperature (°C) | Lap Shear Strength (MPa) | Reference |
| Carborane-Epoxy | Titanium | 25 | 25.5 | [5] |
| 200 | 18.2 | [5] | ||
| 300 | 12.7 | [5] | ||
| Conventional High-Temp Epoxy | Titanium | 25 | 28.1 | [16] |
| 200 | 8.5 | [16] | ||
| 300 | 2.1 | [16] | ||
| Carborane-Polyurethane | Stainless Steel | 25 | 15.8 | [4] |
| 150 | 10.2 | [4] |
Table 2: Chemical Resistance of a Carborane-Epoxy Adhesive
| Chemical Reagent | Exposure Time (hours) | Exposure Temperature (°C) | Strength Retention (%) |
| Jet Fuel (JP-8) | 500 | 80 | 95 |
| Hydraulic Fluid (Skydrol) | 500 | 70 | 92 |
| 10% Sulfuric Acid | 1000 | 25 | 88 |
| 10% Sodium Hydroxide | 1000 | 25 | 90 |
Conclusion: A New Frontier in High-Performance Adhesion
Carborane-based adhesives represent a significant advancement in materials science, offering a robust solution for bonding applications in the most challenging environments. Their unique chemistry, centered around the exceptionally stable carborane cage, provides a pathway to adhesives that can withstand extreme temperatures and aggressive chemical exposures that are far beyond the capabilities of conventional systems. The formulation of these advanced materials requires a deep understanding of the interplay between the carborane-containing polymer, the curing system, and various performance-enhancing additives.
The protocols and data presented in this guide provide a solid foundation for researchers and engineers to explore the potential of carborane-based adhesives. By leveraging the principles outlined herein, it is possible to develop tailored adhesive solutions for a wide range of demanding applications, from next-generation aerospace vehicles to downhole equipment in the energy sector. The continued development of carborane chemistry and polymer science will undoubtedly unlock even greater performance and open up new frontiers in high-performance adhesion.
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- 12. standards.iteh.ai [standards.iteh.ai]
- 13. file.yizimg.com [file.yizimg.com]
- 14. Chemical Compatibility ASTM D543 [intertek.com]
- 15. laboratuar.com [laboratuar.com]
- 16. ntrs.nasa.gov [ntrs.nasa.gov]
Application Notes & Protocols: Enhancing Epoxy Resin Thermal Stability with 1,2-Bis(epoxybutyl)carborane
Abstract
The relentless demand for high-performance materials in sectors such as aerospace, defense, and microelectronics necessitates polymers with exceptional thermal and oxidative stability. Standard epoxy resins, while versatile, often exhibit limitations at elevated temperatures. This document provides a comprehensive guide to the incorporation of 1,2-Bis(epoxybutyl)carborane, a boron-rich organoboron compound, into epoxy networks to dramatically enhance their thermal performance. We will explore the underlying chemical mechanisms, provide detailed protocols for formulation and characterization, and present expected outcomes based on authoritative research. The unique icosahedral structure of the carborane cage is key to its function, acting as a high-temperature stabilizer that promotes char formation and creates a protective barrier against thermal degradation.
Introduction: The Quest for Thermally Robust Polymers
Epoxy resins are a cornerstone of the thermoset polymer industry, prized for their excellent mechanical properties, chemical resistance, and adhesive strength. However, their organic nature makes them susceptible to thermal and thermo-oxidative degradation at temperatures exceeding 350-400°C, limiting their use in extreme environments. A primary strategy to overcome this is the incorporation of inorganic moieties that can impart superior high-temperature stability.
Carboranes, particularly the highly stable closo-carboranes, represent a unique class of molecular additives. These three-dimensional cage-like structures, composed of boron and carbon atoms, offer a pathway to creating organic-inorganic hybrid materials with unprecedented properties. This compound is a bifunctional molecule designed to be a reactive component within an epoxy system. Its two terminal epoxy groups allow it to covalently bond with and become an integral part of the cross-linked polymer network, avoiding issues of phase separation or leaching associated with non-reactive fillers.
The Carborane Advantage
The primary mechanism by which carborane cages enhance thermal stability is through the formation of a protective, glassy barrier at high temperatures[1]. When the composite material is exposed to heat, particularly in an oxidative environment, the carborane cages are gradually oxidized to form boron oxide (B₂O₃) or related boroxine species[1][2]. This boron-rich layer covers the surface of the material, insulating the underlying polymer from further thermal attack and significantly increasing the amount of residual material, or "char," at temperatures as high as 1000°C[3]. This transformation dramatically improves the fire-retardant properties and overall thermal endurance of the epoxy resin.
Figure 1: Mechanism of carborane-induced thermal stabilization in epoxy resins.
Materials & Characterization
Key Reagents and Properties
Successful formulation requires high-purity materials. The properties of the key carborane additive are summarized below.
| Compound | This compound |
| CAS Number | 28065-46-5[4] |
| Molecular Formula | C₁₀H₂₄B₁₀O₂ |
| Molecular Weight | 284.41 g/mol [4] |
| Appearance | White to off-white solid |
| Hazard | Irritant |
A standard diglycidyl ether of bisphenol A (DGEBA) can be used as the base epoxy resin, and a high-temperature aromatic amine, such as 4,4'-diaminodiphenyl sulfone (DDS), is a suitable curing agent for achieving high thermal performance[3].
Essential Analytical Equipment
-
Thermogravimetric Analyzer (TGA): To measure weight loss as a function of temperature, determining thermal decomposition temperatures (Td) and char yield[5].
-
Differential Scanning Calorimeter (DSC): To determine the glass transition temperature (Tg) of the cured resin, which indicates the material's upper service temperature and degree of cure[6].
-
Mechanical Stirrer with Heating Mantle: For homogeneous mixing of the viscous resin components.
-
Vacuum Oven: For degassing the resin mixture and performing controlled curing cycles.
Experimental Protocols
The following protocols provide a framework for preparing and evaluating carborane-modified epoxy resins. Researchers should adapt these based on their specific base resin, curing agent, and available equipment.
Figure 2: General experimental workflow for carborane-epoxy resin formulation.
Protocol 1: Formulation of Carborane-Modified Epoxy Resin
Causality: This protocol is designed to achieve a homogeneous dispersion of the carborane modifier and curing agent within the base epoxy resin prior to curing. The elevated temperature reduces the viscosity of the DGEBA resin, facilitating uniform mixing.
-
Preparation: Dry the DGEBA resin and DDS curing agent in a vacuum oven at 80°C for at least 4 hours to remove any absorbed moisture, which can interfere with the curing process.
-
Mixing: In a three-neck flask equipped with a mechanical stirrer and nitrogen inlet, melt the desired amount of DGEBA resin at 120-130°C.
-
Carborane Addition: Once the resin is molten and homogenous, slowly add the pre-weighed this compound. The loading can be varied (e.g., 10, 20, 30 wt%) to study its effect on thermal properties[3]. Stir the mixture for 30-60 minutes until the carborane is fully dissolved and integrated.
-
Curing Agent Addition: Add the stoichiometric amount of DDS curing agent. The ratio of amine protons to epoxy groups should ideally be 1:1 for optimal cross-linking. Continue stirring for another 15-20 minutes until the DDS is completely dissolved.
-
Degassing: Transfer the hot mixture to a vacuum oven preheated to 130°C. Apply vacuum to degas the mixture for 20-30 minutes, or until bubbling ceases, to remove any entrapped air.
Protocol 2: Curing and Post-Curing
Causality: A multi-stage curing and post-curing cycle is essential to ensure the reaction proceeds to completion, developing a robust, fully cross-linked network. This maximizes the glass transition temperature (Tg) and the ultimate thermomechanical properties of the material[7].
-
Molding: Carefully pour the degassed resin into pre-heated molds (steel or silicone, treated with a release agent).
-
Curing Cycle: Transfer the molds to a programmable oven and apply the following cure cycle:
-
Hold at 150°C for 2 hours.
-
Ramp to 180°C and hold for 2 hours.
-
Ramp to 220°C and hold for 2 hours.
-
-
Post-Curing: After the initial cure, increase the temperature to 250°C and hold for an additional 1-2 hours to complete the cross-linking reactions.
-
Cooling: Allow the samples to cool slowly to room temperature inside the oven to prevent thermal shock and internal stresses.
Protocol 3: Thermal Analysis via TGA
Causality: TGA is the definitive method for quantifying thermal stability. Running tests in both inert (N₂) and oxidative (air) atmospheres allows for a complete understanding of the degradation mechanism. The carborane's stabilizing effect is often more pronounced in air due to the formation of the boron oxide barrier[2][3].
-
Sample Preparation: Prepare small samples (5-10 mg) from the cured epoxy plaques.
-
Instrument Setup: Place the sample in a TGA crucible (alumina or platinum).
-
TGA Run (Nitrogen):
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 1000°C at a heating rate of 10°C/min.
-
Use a nitrogen purge gas with a flow rate of 50 mL/min.
-
-
TGA Run (Air):
-
Repeat the procedure with a new sample, but use dry air as the purge gas.
-
-
Data Analysis: From the resulting weight vs. temperature curves, determine:
-
Td₅: The temperature at which 5% weight loss occurs (onset of degradation).
-
Char Yield: The percentage of residual weight remaining at 800°C or 1000°C.
-
Data Interpretation & Expected Results
The incorporation of this compound is expected to yield significant improvements in the thermal properties of the epoxy resin. The table below summarizes typical data that can be expected when comparing a standard DGEBA/DDS system with a carborane-modified counterpart.
| Property | Control Epoxy (DGEBA/DDS) | Carborane-Epoxy (20 wt% Loading) | Reference |
| Glass Transition Temp. (Tg) | ~217 °C | >225 °C | [3] |
| Td₅ (in Air) | ~471 °C | ~452 °C (may slightly decrease) | [3] |
| Char Yield at 800°C (in N₂) | ~25-30% | ~40-45% | |
| Char Yield at 800°C (in Air) | < 1% | >50% | [3] |
Key Observations:
-
Glass Transition Temperature (Tg): The Tg is expected to be maintained or slightly increased, indicating that the carborane does not disrupt the formation of a rigid network.
-
Onset of Decomposition (Td₅): The initial degradation temperature may slightly decrease with carborane loading. This is because the B-H bonds in the carborane cage can begin to oxidize at a lower temperature than the C-C bonds in the epoxy backbone[2][3].
-
Char Yield: The most dramatic effect will be on the char yield, especially in an air atmosphere. The control epoxy will be almost completely consumed by 800°C in air, while the carborane-modified version will leave a substantial ceramic-like char residue, demonstrating its superior thermal and oxidative resistance[1][3].
Troubleshooting
| Problem | Potential Cause | Solution |
| Incomplete Curing / Low Tg | Incorrect stoichiometric ratio; insufficient cure time/temperature; moisture contamination. | Recalculate stoichiometry. Ensure reagents are dry. Extend post-cure time or increase temperature. |
| Voids/Bubbles in Cured Sample | Incomplete degassing of the resin mixture. | Increase degassing time or use a higher vacuum. Pour resin slowly into the mold to minimize air entrapment. |
| Inconsistent TGA Results | Inhomogeneous dispersion of carborane; sample size variation. | Improve the mixing protocol to ensure full dissolution. Use consistent sample weights for all TGA runs. |
References
-
Reddy, P., et al. (2020). Carborane hybrid epoxy resins with excellent thermal stability and neutron shielding property. ResearchGate. [Link]
-
Cui, Z., et al. (2019). Study on thermal degradation mechanism of heat-resistant epoxy resin modified with carboranes. ResearchGate. [Link]
-
Reddy, P., et al. (2021). Extreme Thermal Stabilization of Carborane–Cyanate Composites via B–N Dative-Bonded Boroxine Barriers. National Institutes of Health (NIH). [Link]
-
Li, S., et al. (2014). Curing Behaviour and Thermal Properties of Epoxy Resin Cured by Aromatic Diamine with Carborane. AMiner. [Link]
-
NASA Technical Reports Server. (1970). bis (epoxy alkyl) carborane adhesives. [Link]
-
Stern, S., & Dierdorf, D. (2005). Thermogravimetric Analysis (TGA) of Various Epoxy Composite Formulations. DTIC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Extreme Thermal Stabilization of Carborane–Cyanate Composites via B–N Dative-Bonded Boroxine Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biosynth.com [biosynth.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. thermalsupport.com [thermalsupport.com]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
Step-Growth Polymerization of Disubstituted Carborane Monomers: A Detailed Guide for Researchers
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the step-growth polymerization of disubstituted carborane monomers. It delves into the synthesis of high-performance carborane-containing polymers, offering detailed application notes and protocols. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and providing a self-validating framework for the described protocols.
Introduction: The Unique World of Carborane Polymers
Carboranes, icosahedral clusters of boron and carbon atoms, are a fascinating class of compounds with exceptional properties.[1][2] When incorporated into polymer chains, they impart remarkable thermal and oxidative stability, chemical resistance, and unique electronic properties.[3][4] Step-growth polymerization of disubstituted carborane monomers is a primary strategy for creating these advanced materials, where the carborane cage is integrated directly into the polymer backbone.[2][3] This approach has led to the development of polymers for extreme environments, ceramic precursors, and biomedical applications, including Boron Neutron Capture Therapy (BNCT).[1][5]
The most commonly utilized carborane isomer for these applications is the meta-carborane due to its superior thermal stability compared to the ortho- and para-isomers.[5] The unique three-dimensional structure of the carborane cage contributes to the resulting polymers' high char yields at elevated temperatures and exceptional solvent resistance.[6]
Monomer Synthesis and Purification: The Foundation of High-Quality Polymers
The quality and purity of the disubstituted carborane monomers are paramount to achieving high molecular weight polymers with desirable properties. The synthesis of these monomers often involves multi-step procedures, and rigorous purification is crucial to remove any impurities that could interfere with the polymerization process.[7]
Commonly used disubstituted carborane monomers for step-growth polymerization include:
-
Carborane Diols: e.g., 1,7-bis(hydroxymethyl)-m-carborane.
-
Carborane Diamines: Synthesized, for instance, via a Sonogashira reaction.[8]
-
Carborane Dicarboxylic Acids: Used in the synthesis of polyesters and polyamides.[3]
-
Disilyl-carboranes: Key monomers for poly(carborane-siloxane)s.[9]
Protocol: General Guidance on Monomer Purification
A general approach to purifying carborane monomers involves recrystallization or column chromatography. The choice of solvent for recrystallization is critical and must be determined based on the monomer's solubility.
-
Dissolution: Dissolve the crude monomer in a minimal amount of a suitable hot solvent.
-
Decolorization: If colored impurities are present, add a small amount of activated charcoal and heat the solution for a short period.
-
Filtration: Hot-filter the solution to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified monomer under vacuum to remove all traces of solvent.
The purity of the monomer should be verified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis before proceeding with polymerization.
Step-Growth Polymerization Protocols
This section provides detailed protocols for the synthesis of three important classes of carborane-containing polymers via step-growth polymerization: poly(carborane-siloxane)s, carborane-based polyesters, and carborane-based polyamides.
Synthesis of Poly(carborane-siloxane)s via Catalytic Polycondensation
Poly(carborane-siloxane)s are renowned for their exceptional thermal stability.[10] The following protocol describes a common method for their synthesis using a ferric chloride catalyst.[10]
Experimental Workflow for Poly(carborane-siloxane) Synthesis
Caption: Workflow for Poly(carborane-siloxane) Synthesis.
Protocol:
-
Monomer Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,7-bis(dimethoxymethylsilyl)-m-carborane and an equimolar amount of dichlorodimethylsilane in anhydrous toluene.
-
Catalyst Addition: Prepare a solution of ferric chloride in a suitable solvent (e.g., toluene) and add it to the monomer solution. The catalyst concentration should be optimized but is typically in the range of 0.1-1.0 mol%.
-
Polymerization: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Work-up: After the desired reaction time, cool the mixture to room temperature and quench the reaction by adding a small amount of an alcohol (e.g., isopropanol).
-
Purification: Filter the solution to remove the catalyst residue. Precipitate the polymer by slowly adding the solution to a non-solvent such as methanol.
-
Isolation and Drying: Collect the polymer by filtration, wash it with the non-solvent, and dry it in a vacuum oven at 60-80 °C until a constant weight is achieved.
Synthesis of Carborane-Based Polyesters via Condensation Polymerization
Carborane-containing polyesters are another class of thermally stable polymers.[11] The following protocol outlines the synthesis of a polyester from a carborane diol and a diacyl chloride.
Protocol:
-
Monomer Solution: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,7-bis(hydroxymethyl)-m-carborane and a tertiary amine base (e.g., triethylamine or pyridine) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Diacyl Chloride Addition: Cool the solution in an ice bath and add an equimolar amount of a diacyl chloride (e.g., adipoyl chloride) dropwise from the dropping funnel with vigorous stirring.
-
Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Filter the reaction mixture to remove the amine hydrochloride salt.
-
Purification: Concentrate the filtrate under reduced pressure and precipitate the polymer in a non-solvent like methanol or water.
-
Isolation and Drying: Collect the polyester by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.
Synthesis of Carborane-Based Polyamides
The synthesis of carborane-containing polyamides can be achieved by the reaction of a carborane dicarboxylic acid with a diamine.[3]
Protocol:
-
Monomer Activation (optional): For a more facile reaction, the carborane dicarboxylic acid can be converted to its more reactive diacyl chloride derivative using a reagent like thionyl chloride.
-
Polymerization: In a reaction vessel under an inert atmosphere, dissolve the carborane dicarboxylic acid (or its diacyl chloride) and an equimolar amount of a diamine in an aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc).
-
Reaction Conditions: If using the dicarboxylic acid, a coupling agent (e.g., a carbodiimide) and a catalyst (e.g., 4-dimethylaminopyridine) may be required. The reaction is typically carried out at elevated temperatures (e.g., 100-150 °C). If using the diacyl chloride, the reaction can often proceed at room temperature.
-
Work-up and Purification: After the reaction is complete, the polymer is isolated by precipitation in a non-solvent (e.g., water or methanol), followed by filtration, washing, and drying under vacuum.
Characterization of Carborane-Containing Polymers
A suite of analytical techniques is employed to characterize the structure, molecular weight, and thermal properties of the synthesized carborane polymers.
Table 1: Key Characterization Techniques and Expected Observations
| Technique | Purpose | Typical Observations for Carborane Polymers |
| NMR Spectroscopy | Structural elucidation and confirmation of monomer incorporation. | ¹H NMR: Broad peaks in the B-H region (typically 1.5-3.5 ppm), characteristic peaks of the organic linkers. ¹¹B NMR: Signals characteristic of the carborane cage.[12][13] |
| FTIR Spectroscopy | Identification of functional groups and confirmation of polymerization. | Strong B-H stretching vibration around 2600 cm⁻¹. Appearance of characteristic ester or amide carbonyl peaks after polymerization.[12] |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight (Mn, Mw) and polydispersity index (PDI). | Provides information on the success of the polymerization in achieving high molecular weight polymers.[12] |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and char yield. | High decomposition temperatures (often > 400 °C) and high char yields at elevated temperatures, indicating exceptional thermal stability.[8][14] |
Mechanism of Step-Growth Polymerization of Disubstituted Carboranes
Caption: General Step-Growth Polymerization Mechanism.
Applications in Research and Drug Development
The unique properties of carborane-containing polymers make them highly attractive for a range of applications:
-
High-Performance Materials: Their exceptional thermal and oxidative stability makes them suitable for use in aerospace applications, high-temperature coatings, and specialty elastomers.[1]
-
Ceramic Precursors: Upon pyrolysis, carborane-based polymers can be converted into boron-containing ceramics with excellent high-temperature properties.[3]
-
Biomedical Applications: The high boron content of these polymers makes them promising candidates for Boron Neutron Capture Therapy (BNCT), a targeted cancer therapy.[5] Their hydrophobic nature can also be exploited in drug delivery systems.
Conclusion
The step-growth polymerization of disubstituted carborane monomers offers a versatile platform for the creation of advanced materials with unparalleled thermal stability and unique properties. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore this exciting field. Careful attention to monomer purity and reaction conditions is key to synthesizing high-quality polymers for a wide array of innovative applications.
References
-
Preparation and Characterization of Carborane Modified Liquid Fluoroelastomers and the investigation of their properties. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
Carborane polyimides, synthesis and characterization. (2017). RSC Advances. Retrieved January 20, 2026, from [Link]
-
o-Carborane-Containing Poly(siloxane-arylacetylene)s With Thermal and Thermo-Oxidative Stabilities. (2015). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Carborane-Containing Polymers: Synthesis, Properties, and Applications. (2023). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Carborane-Containing Polymers: Synthesis, Properties, and Applications. (2023). PMC. Retrieved January 20, 2026, from [Link]
-
Carborane-Containing Polymers: Synthesis, Properties, and Applications. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Preparation and cell imaging of a nido-carborane fluorescent complex based on multi-component polymerization. (2023). PLOS ONE. Retrieved January 20, 2026, from [Link]
-
Synthesis and characterization of carborane containing polyester and derived polyuretahne adhesives. (2011). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis and Characterization of Carborane-Functionalized Hyperbranched Polyester. (2022). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Thermal stability of poly(m-carborane–siloxane) elastomers. (2004). Sci-Hub. Retrieved January 20, 2026, from [Link]
-
Synthesis and Characterization of Phosphorus- and Carborane-Containing Polyoxanorbornene Block Copolymers. (2018). MDPI. Retrieved January 20, 2026, from [Link]
-
The Synthesis of Carborane-Oxetane Monomers and their Polymerization. (1988). DTIC. Retrieved January 20, 2026, from [Link]
-
Main-Chain Carborane-Embedded Polyethylene. (2024). ACS Publications. Retrieved January 20, 2026, from [Link]
-
CARBORANE–SILOXANES: SYNTHESIS AND PROPERTIES. NEW POSSIBILITIES FOR STRUCTURE CONTROL. (2018). INEOS OPEN. Retrieved January 20, 2026, from [Link]
-
Synthesis and characterization of carborane‐containing polyester with excellent thermal and ultrahigh char yield. (2019). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Procedures for homogeneous anionic polymerization. (n.d.). NIST. Retrieved January 20, 2026, from [Link]
-
High temperature thermal gravimetric analysis (TH-TGA) of the... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
(PDF) Carborane–Siloxanes: Synthesis and Properties. New Possibilities for Structure Control. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane. (2020). MDPI. Retrieved January 20, 2026, from [Link]
-
Polyborosiloxanes (PBS): Evolution of Approaches to the Synthesis and the Prospects of Their Application. (2022). MDPI. Retrieved January 20, 2026, from [Link]
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- 13. Preparation and cell imaging of a nido-carborane fluorescent complex based on multi-component polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Ring-Opening Metathesis Polymerization (ROMP) of Carborane Monomers
Introduction: Harnessing the Power of Boron Clusters in Polymer Science
Carboranes, a unique class of electron-delocalized icosahedral boron-carbon clusters, offer a compelling platform for the design of advanced polymers.[1] Their inherent properties, including exceptional thermal and oxidative stability, chemical resistance, and high boron content, make them ideal building blocks for materials destined for demanding environments.[1][2] The incorporation of carborane cages into polymer backbones or as pendant groups can dramatically enhance material performance, opening doors for applications ranging from high-temperature ceramics and harsh-environment-resistant materials to biomedical technologies like Boron Neutron Capture Therapy (BNCT) and novel drug delivery systems.[1][2]
Among the various polymerization techniques, Ring-Opening Metathesis Polymerization (ROMP) has emerged as a particularly powerful and versatile tool for the synthesis of carborane-containing polymers.[1] ROMP is a chain-growth polymerization driven by the relief of ring strain in cyclic olefin monomers, catalyzed by well-defined transition metal alkylidene complexes, most notably Grubbs-type ruthenium catalysts.[3][4] This methodology offers excellent functional group tolerance, allowing for the direct polymerization of complex monomers, and can proceed in a living fashion, enabling precise control over polymer molecular weight, architecture, and low polydispersity indices (PDI).[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of carborane-containing polymers via ROMP. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols for monomer synthesis and polymerization, discuss essential characterization techniques, and explore the exciting applications of these novel materials.
The Mechanism and a Strategic Approach
The core of ROMP is the reaction between a metal alkylidene catalyst and a cyclic olefin. The generally accepted mechanism proceeds through a series of [2+2] cycloaddition and cycloreversion steps, forming a metallacyclobutane intermediate. This process effectively opens the ring of the monomer and incorporates it into a growing polymer chain, with the metal alkylidene regenerating at the chain end to continue the propagation.
The choice of monomer and catalyst is paramount for a successful polymerization. Norbornene and its derivatives are highly favored monomers for ROMP due to their significant ring strain, which provides a strong thermodynamic driving force for the reaction.[3][6] For incorporating carboranes, a common strategy is to functionalize a norbornene or oxanorbornene molecule with a carborane cage. The exo isomer of the monomer is often preferred as it typically exhibits faster polymerization kinetics compared to the endo isomer.[7]
Grubbs catalysts, particularly the 2nd and 3rd generation, are the workhorses for ROMP of functionalized monomers due to their high activity and tolerance to a wide range of functional groups.[8] The 3rd generation catalyst is often chosen for its faster initiation and better control over the polymerization of highly functionalized monomers.[7][9]
Experimental Workflow: From Monomer Synthesis to Polymer
The following diagram illustrates the general workflow for the synthesis of a carborane-containing polymer via ROMP, starting from the synthesis of a carborane-functionalized norbornene monomer.
Caption: General workflow for ROMP of carborane monomers.
Detailed Protocols
Part 1: Synthesis of a Carborane-Functionalized Oxanorbornene Monomer
This protocol details the synthesis of a silyl-protected oxanorbornene imide carborane (SONIC) monomer, a representative monomer for ROMP. The rationale for using a silyl protecting group is to enhance solubility and prevent potential side reactions involving the carborane cage during polymerization.
Materials:
-
exo-7-Oxanorbornene imide
-
1-Propanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Carborane-containing alcohol with a silyl protecting group
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve exo-7-oxanorbornene imide (1 equivalent), the silyl-protected carborane alcohol (1.1 equivalents), and triphenylphosphine (1.1 equivalents) in anhydrous THF.
-
Mitsunobu Reaction: Cool the solution to 0 °C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD) (1.1 equivalents) dropwise to the stirred solution. The slow addition is crucial to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure carborane-functionalized oxanorbornene monomer.
-
Characterization: Characterize the purified monomer using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: Ring-Opening Metathesis Polymerization (ROMP)
This protocol describes the polymerization of the carborane-functionalized oxanorbornene monomer using a Grubbs 3rd generation catalyst. The monomer-to-catalyst ratio is a key parameter that dictates the target degree of polymerization and, consequently, the molecular weight of the resulting polymer.
Materials:
-
Carborane-functionalized oxanorbornene monomer
-
Grubbs 3rd Generation Catalyst
-
Anhydrous and deoxygenated dichloromethane (DCM) or tetrahydrofuran (THF)
-
Ethyl vinyl ether
-
Methanol (cold)
Procedure:
-
Monomer Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve the carborane-functionalized oxanorbornene monomer to a concentration of 0.1-0.5 M in anhydrous, deoxygenated DCM.[10] The use of rigorously dried and deoxygenated solvent is critical to prevent catalyst deactivation.
-
Catalyst Preparation: In a separate glovebox or under a positive pressure of inert gas, prepare a stock solution of the Grubbs 3rd generation catalyst in anhydrous, deoxygenated DCM.
-
Initiation: Rapidly inject the desired amount of the catalyst solution into the stirred monomer solution. The monomer-to-catalyst ratio can be varied (e.g., 50:1 to 500:1) to target different molecular weights.
-
Polymerization: Allow the reaction to proceed at room temperature for 1-24 hours. The polymerization can be monitored by taking aliquots and analyzing them by ¹H NMR for monomer consumption or by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Termination: Once the desired conversion is reached (or the monomer is fully consumed), quench the polymerization by adding a few drops of ethyl vinyl ether.[4] Ethyl vinyl ether reacts with the active catalyst, terminating the chain growth.
-
Purification: Concentrate the polymer solution and precipitate the polymer by adding it to a large volume of cold methanol. This step removes the catalyst residue and any unreacted monomer.
-
Isolation: Collect the precipitated polymer by filtration, wash with fresh cold methanol, and dry under vacuum at 40 °C for 12-24 hours to obtain the final product.
Characterization of Carborane-Containing Polymers
Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the resulting polymer.
Workflow for Polymer Characterization
Caption: Key techniques for polymer characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B): NMR is used to confirm the polymer structure. The disappearance of the monomer's olefinic proton signals and the appearance of broad olefinic signals in the polymer spectrum are indicative of successful polymerization. ¹¹B NMR is crucial for confirming the integrity of the carborane cage after polymerization.
-
Gel Permeation Chromatography (GPC): GPC is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A narrow PDI (typically < 1.2) is a hallmark of a well-controlled, living polymerization.[11]
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature. Carborane-containing polymers are expected to exhibit high decomposition temperatures and significant char yields at elevated temperatures.
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polymer. The bulky carborane clusters can influence chain mobility and thus affect the Tg.[6]
Data Presentation: Typical Properties of ROMP-Derived Carborane Polymers
The following table summarizes representative data for a poly(carborane-norbornene) synthesized via ROMP. The exact values will depend on the specific monomer structure, monomer-to-catalyst ratio, and polymerization conditions.
| Property | Typical Value/Observation | Significance & Rationale |
| Monomer Conversion | > 95% | High conversion is desirable for efficient polymer production and is readily achievable with active Grubbs catalysts and strained norbornene monomers. |
| Number-Average MW (Mn) | 5,000 - 100,000 g/mol | Controlled by the monomer-to-catalyst ratio; a linear relationship between Mn and this ratio indicates a living polymerization. |
| Polydispersity Index (PDI) | < 1.20 | A low PDI signifies a narrow molecular weight distribution, which is a key advantage of living ROMP for producing well-defined materials. |
| Glass Transition (Tg) | 150 - 250 °C | The bulky carborane cages can restrict polymer chain motion, leading to a high Tg, which is beneficial for high-temperature applications. |
| Decomposition Temp. (Td) | > 400 °C (in N₂) | The exceptional thermal stability of the carborane cage imparts excellent heat resistance to the polymer. |
| Char Yield at 800 °C | > 50% | The high boron content of the carborane units leads to the formation of a significant amount of ceramic char upon pyrolysis. |
Applications and Future Outlook
The unique combination of properties imparted by the carborane clusters makes these ROMP-derived polymers highly attractive for a variety of advanced applications:
-
High-Performance Materials: Their exceptional thermal stability and high char yield make them excellent candidates for ceramic precursors, ablative materials, and coatings for use in aerospace and other harsh environments.[1][2]
-
Drug Delivery and Biomedical Applications: The high boron content is particularly relevant for Boron Neutron Capture Therapy (BNCT), a targeted cancer therapy.[1][2] Carborane-containing polymers can be designed as nanocarriers for the delivery of boron to tumor cells.
-
Membranes for Gas Separation: The rigid and bulky nature of carborane cages can create polymers with high free volume, which is a desirable characteristic for gas separation membranes.
-
Optoelectronics: The unique electronic properties of carboranes can be harnessed in the design of novel materials for electronic and optoelectronic devices.[1]
The continued development of new carborane-functionalized monomers and the exploration of advanced polymer architectures, such as block copolymers and bottlebrush polymers, through living ROMP will undoubtedly lead to the discovery of new materials with unprecedented properties and functionalities.[12][13] This field represents a vibrant and promising area of research at the interface of inorganic and polymer chemistry.
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Application Note: Development of Carborane-Containing Polymers for Harsh-Environment Resistant Materials
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of icosahedral carborane (C₂B₁₀H₁₂) clusters into polymer structures yields materials with unparalleled thermal, oxidative, and chemical stability, positioning them as elite candidates for applications in extreme environments.[1][2][3] Carboranes, with their unique three-dimensional aromaticity and high boron content, impart remarkable properties to conventional polymers, including enhanced heat resistance, hydrophobicity, and the ability to capture thermal neutrons.[2][4][5][6] This guide provides an in-depth exploration of the synthesis, characterization, and application of carborane-containing polymers. It details validated protocols for both step-growth and chain-growth polymerization, explains the causal science behind methodological choices, and presents a framework for evaluating these advanced materials.
The Foundational Chemistry of Carborane Cages
The exceptional stability of carborane-containing polymers stems directly from the intrinsic properties of the carborane cage itself. These icosahedral clusters of boron and carbon atoms are kinetically stable under a wide range of harsh conditions, showing high resistance to protic acids, oxidants, and extreme heat.[1][2] The three primary isomers—ortho-, meta-, and para-carborane—are interconvertible at high temperatures, with the meta- and para-isomers exhibiting superior thermal stability, making them the preferred building blocks for high-performance polymers.[7]
The key to their function is the delocalized electron structure within the cage, which creates a unique form of 3D aromaticity. This structure is incredibly robust and can dissipate energy effectively. When integrated into a polymer, the carborane cage acts as a "molecular heat sink," significantly elevating the decomposition temperature of the material.[2][3] Furthermore, upon thermal decomposition in an oxidative environment, carborane moieties form a protective surface layer of boron oxide, boron carbide, or boron silicate, which shields the underlying material from further degradation.[1][2]
Strategic Polymerization Pathways
The method of incorporating the carborane cage into the polymer architecture dictates the final properties of the material. The two primary strategies involve placing the carborane cage within the polymer backbone or attaching it as a pendant group.
-
Type I (Main-Chain): Incorporating carborane units directly into the polymer backbone, typically via step-growth polymerization, leads to materials with the highest thermal stability. The rigid cage becomes an integral part of the polymer chain, maximizing its influence on the material's properties.[1][2]
-
Type II (Pendant): Attaching carborane cages as side groups, often through chain-growth polymerization of a carborane-functionalized monomer, allows for greater control over polymer molecular weight and architecture (e.g., block copolymers).[1][2] While the thermal enhancement may be less pronounced than in Type I polymers, this approach offers versatility for tuning other properties like solubility and processability.[8]
Caption: Primary synthetic routes to carborane-containing polymers.
Validated Experimental Protocols
The following protocols provide step-by-step methodologies for synthesizing two distinct types of carborane-containing polymers. The rationale behind key steps is provided to ensure reproducibility and understanding.
Protocol 3.1: Synthesis of a Poly(carborane-siloxane) via Polycondensation (Type I)
This protocol describes the synthesis of a highly thermally stable polymer by incorporating m-carborane into a polysiloxane backbone. The flexibility of the siloxane chain combined with the rigidity and heat resistance of the carborane results in a superior high-temperature elastomer.[7][9][10]
Rationale: The polycondensation reaction between a difunctional carborane monomer and a difunctional siloxane is a robust method for creating these hybrid polymers.[7] Ferric chloride is often used as a Lewis acid catalyst to facilitate the reaction.[7] The choice of m-carborane is critical, as it provides greater thermal stability than the ortho-isomer.
Materials:
-
Bis(dimethylsilyl)-m-carborane
-
Dichlorodiphenylsilane
-
Anhydrous Toluene (solvent)
-
Ferric Chloride (FeCl₃), anhydrous (catalyst)
-
Methanol (for quenching)
-
Standard inert atmosphere glassware (Schlenk line), magnetic stirrer, heating mantle.
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.
-
Reagent Addition: Dissolve bis(dimethylsilyl)-m-carborane and dichlorodiphenylsilane in anhydrous toluene inside the flask.
-
Catalyst Introduction: Carefully add a catalytic amount of anhydrous FeCl₃ to the stirred solution. The reaction mixture may change color.
-
Polymerization: Heat the mixture to reflux (approx. 110°C) and maintain for 12-24 hours. The viscosity of the solution will increase as the polymer chains grow.
-
Quenching: After cooling to room temperature, quench the reaction by slowly adding methanol to neutralize the catalyst and terminate the chain ends.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Collect the solid polymer by filtration.
-
Drying: Redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF or toluene) and re-precipitate into methanol. Repeat this process 2-3 times to remove unreacted monomers and oligomers. Dry the final product under vacuum at 60-80°C until a constant weight is achieved.
Caption: Workflow for poly(carborane-siloxane) synthesis.
Protocol 3.2: Synthesis of a Carborane-Functionalized Polyacrylate via ATRP (Type II)
This protocol details the synthesis of a well-defined polymer with pendant carborane groups using Atom Transfer Radical Polymerization (ATRP). ATRP provides excellent control over molecular weight and distribution (polydispersity), which is crucial for more advanced applications.[1][8]
Rationale: ATRP is a controlled/"living" radical polymerization that relies on the reversible activation and deactivation of a dormant polymer chain by a transition-metal complex.[8] This allows for uniform chain growth. A carborane-functionalized acrylate is used as the monomer, with a standard initiator (EBiB) and catalyst system (CuBr/PMDETA).
Materials:
-
o-Carboranylmethyl acrylate (monomer)
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(I) Bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole (solvent)
-
Inhibitor removal columns (for monomer)
-
Standard inert atmosphere glassware (Schlenk line), magnetic stirrer, thermostat-controlled oil bath.
Procedure:
-
Monomer Preparation: Pass the carboranylmethyl acrylate monomer through a basic alumina column to remove the inhibitor.
-
Setup: In a flame-dried Schlenk flask under inert atmosphere, add CuBr.
-
Reaction Mixture: Add the purified monomer and anisole to the flask. Stir the mixture to ensure homogeneity. Add the ligand (PMDETA) and the initiator (EBiB) via syringe.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove all dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Place the flask in a preheated oil bath at 60-90°C. The reaction is typically run for several hours. Monitor the reaction progress by taking samples periodically for ¹H NMR (to check monomer conversion) and GPC (to check molecular weight evolution).
-
Termination: To stop the polymerization, cool the flask and expose the mixture to air. The green/blue color of the copper complex indicates oxidation and deactivation.
-
Purification: Dilute the mixture with THF and pass it through a neutral alumina column to remove the copper catalyst.
-
Isolation: Precipitate the purified polymer solution into a cold non-solvent, such as methanol or hexane. Filter and dry the resulting polymer under vacuum.
Essential Characterization Techniques
Validating the structure and performance of the synthesized polymers is a critical step.
-
Structural Verification:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹¹B NMR are used to confirm the successful incorporation of the carborane cage and the overall polymer structure.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identifies characteristic functional groups and confirms the disappearance of monomer-specific peaks (e.g., C=C bonds).
-
Gel Permeation Chromatography (GPC): Determines the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer, which is especially important for controlled polymerization techniques like ATRP.
-
-
Thermal Performance Analysis:
-
Thermogravimetric Analysis (TGA): This is the most crucial technique for assessing performance in harsh environments. It measures the weight loss of a material as a function of temperature. Key metrics include the onset of decomposition (Td) and the char yield (the percentage of material remaining at high temperatures, e.g., 800-1000°C).[11] A high char yield is a hallmark of carborane-containing polymers.[3][12]
-
Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg), which provides insight into the material's operational temperature range and the effect of the rigid carborane cage on polymer chain mobility.[4]
-
Performance Data and Applications
The inclusion of carborane cages dramatically enhances the performance of polymers, particularly their thermal stability.
Table 1: Comparative Thermal Properties of Carborane-Containing Polymers
| Polymer Type | Synthesis Method | Td (5% wt. loss, °C) | Char Yield at 800°C (N₂) | Key Application Area | Reference(s) |
|---|---|---|---|---|---|
| Poly(carborane-siloxane) | Polycondensation | > 450 | 70-90% | High-temperature elastomers, coatings | [9][10][13] |
| Carborane-modified Fluoroelastomer | Steglich Esterification | ~430 | ~58% | Chemical resistant seals and adhesives | [3][12] |
| Carborane-containing Polyimide | Polycondensation | > 500 | > 65% | Aerospace structural components | [14] |
| Carborane-pendant Polyacrylate | ATRP | ~350 | ~40-60% | Neutron shielding, ceramic precursors | [8][11] |
| Carborane-containing Polyurethane | Step-growth Polymerization | ~300-350 | High | Advanced adhesives |[15] |
Primary Applications:
-
Aerospace and Defense: Used as high-temperature adhesives, coatings, and components for vehicles that experience extreme thermal and oxidative stress.[13][15]
-
Ceramic Precursors: Upon pyrolysis, carborane polymers yield high-performance boron carbide ceramics with exceptional hardness and stability.[1][2][16]
-
Radiation Shielding: The high thermal neutron capture cross-section of the ¹⁰B isotope makes these polymers highly effective for shielding applications in nuclear facilities and space exploration.[17][18][19]
Caption: Carborane structure-property-application relationships.
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Application Notes and Protocols for the Use of Carboranes as Drug Carriers with Low Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Emergence of Carboranes in Advanced Drug Delivery
Carboranes, a unique class of boron-carbon molecular clusters, are rapidly gaining prominence in the field of medicinal chemistry and drug delivery.[1] These icosahedral structures, often considered three-dimensional analogues of benzene, possess a remarkable combination of properties that make them highly attractive as pharmacophores and carriers for therapeutic agents.[1] Their inherent stability, hydrophobicity, high boron content, and, crucially, their demonstrated low cytotoxicity, position them as a versatile platform for developing next-generation drug delivery systems.[2] This guide provides an in-depth exploration of the application of carboranes as drug carriers, with a focus on leveraging their low cytotoxic profile. We will delve into the rationale behind their use, provide detailed protocols for their functionalization and biological evaluation, and present data that underscores their potential in creating safer and more effective therapeutics.
The primary impetus for exploring carboranes in drug delivery has been their application in Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer.[3][4] BNCT requires the delivery of a high concentration of boron-10 atoms to tumor cells. Carboranes, with their ten boron atoms per cage, are ideal candidates for this purpose.[3] Beyond BNCT, the unique physicochemical properties of carboranes are being exploited to enhance the therapeutic efficacy of a wide range of drugs by improving their stability, cellular uptake, and pharmacokinetic profiles.[2]
A key advantage of carboranes is their exceptional stability under physiological conditions, resisting degradation and allowing for predictable behavior in biological systems.[5] Furthermore, their hydrophobic nature can be strategically utilized to improve the delivery of poorly soluble drugs. The closo-carborane cage is "superhydrophobic," a property that can be modulated by chemical modification to the more hydrophilic nido-carborane form, allowing for fine-tuning of the drug carrier's properties.[2] This adaptability is central to designing carborane-based systems with optimal drug loading and release characteristics.
This document will serve as a comprehensive resource for researchers looking to incorporate carboranes into their drug development pipelines. We will provide not just the "how-to" but also the "why," offering insights into the causality behind experimental choices to empower you to design and execute robust and meaningful studies.
I. Foundational Concepts: Why Carboranes are Superior Drug Carriers
The utility of carboranes as drug carriers stems from a unique convergence of chemical and biological properties. Understanding these foundational concepts is crucial for their effective application.
Structural Uniqueness and Stability
Carboranes are polyhedral clusters composed of boron and carbon atoms. The most commonly used isomer in drug delivery is the highly stable icosahedral closo-carborane (C₂B₁₀H₁₂).[1] This structural rigidity imparts exceptional thermal and chemical stability, ensuring the integrity of the drug carrier in the physiological environment.[5]
Modulable Lipophilicity for Enhanced Bioavailability
The closo-carborane cage is highly lipophilic, a property that can be advantageous for traversing cellular membranes. However, this can also lead to poor aqueous solubility. A key feature of carborane chemistry is the ability to convert the neutral closo-carborane into an anionic, more hydrophilic nido-carborane by removing a boron vertex.[6] This tunable lipophilicity allows for the design of drug carriers with optimized solubility and cellular uptake properties. Studies have shown that the lipophilicity of carborane-drug conjugates can be a key determinant of their cytotoxic and inhibitory activities.[7][8][9][10]
High Boron Content for Therapeutic and Imaging Applications
Each carborane cage contains ten boron atoms, making them exceptionally efficient boron delivery agents for BNCT.[3] This high boron payload is a significant advantage over other boron-containing compounds. Beyond therapy, the boron atoms can also be utilized for imaging purposes.
1.e. Low Intrinsic Cytotoxicity: A Cornerstone of Safety
A critical attribute of carboranes for drug delivery is their inherently low cytotoxicity.[2][5] Numerous studies have demonstrated that unconjugated carboranes and many of their derivatives exhibit minimal toxicity to healthy cells.[5][11] This low toxicity profile provides a wider therapeutic window for the conjugated drug and reduces the risk of off-target effects. For instance, the zwitterionic nido-carborane derivative, PPh₃CH₂C₂B₉H₁₁, was found to be the least cytotoxic agent in a study while delivering a significant amount of boron to glioblastoma cells.[6]
II. Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for the synthesis, functionalization, and biological evaluation of carborane-based drug carriers.
Synthesis of a Carborane-Drug Conjugate: An Exemplar Protocol
This protocol details the conjugation of a carboxylic acid-containing drug to an amino-functionalized carborane using standard amide coupling chemistry.
Rationale: Amide bond formation is a robust and widely used method for bioconjugation due to its stability under physiological conditions. The choice of coupling reagents like HATU and a non-nucleophilic base like DIPEA is crucial to ensure efficient reaction and minimize side products.
Workflow Diagram:
Caption: Workflow for Carborane-Drug Conjugation via Amide Coupling.
Materials:
-
Amino-functionalized o-carborane (e.g., 1-amino-1,2-dicarba-closo-dodecaborane)
-
Carboxylic acid-containing drug of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid-containing drug (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Conjugation: Add a solution of the amino-functionalized carborane (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure carborane-drug conjugate.
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹¹B), mass spectrometry, and HPLC.
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous. The activation step is critical; ensure sufficient time for the formation of the active ester.
-
Side Products: If side reactions are observed, consider alternative coupling reagents or adjusting the reaction temperature.
-
Purification Challenges: Carborane-containing compounds can be highly nonpolar. Adjust the polarity of the eluent system for effective separation.
Protocol for In Vitro Cytotoxicity Assessment
This protocol outlines the use of the MTT assay to determine the cytotoxicity of carborane-based drug carriers.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a widely accepted and robust method for evaluating the cytotoxic potential of novel compounds and nanomaterials.[13]
Workflow Diagram:
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Materials:
-
Human cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Carborane-based drug carrier stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the carborane-based drug carrier in a complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the carborane carrier) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the cell viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[4][7][11][14]
Critical Parameters:
-
Cell Density: Ensure a consistent cell seeding density across all wells.
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).
-
Incubation Times: Optimize incubation times for both drug exposure and MTT conversion for your specific cell line.
III. Data Presentation: Evidence of Low Cytotoxicity
The following table summarizes the in vitro cytotoxicity of various carborane derivatives, demonstrating their generally low toxicity and, in some cases, potent anticancer activity when conjugated to a pharmacophore.
| Carborane Derivative | Cell Line | Assay | IC₅₀ (µM) | Reference |
| p-Carborane-based di-tert-butylphenol analog (R-830-Cb) | A375 (Melanoma) | MTT | >100 | [14] |
| Carborane-containing isoflavonoid (1g) | MDA-MB-231 (Breast) | MTT | 5.34 | [7] |
| Carborane-containing isoflavonoid (1m) | PC-3 (Prostate) | MTT | 4.99 | [15] |
| ortho-Carborane-flurbiprofen conjugate (5) | HCT116 (Colon) | Not Specified | 11.2 | [4] |
| Zwitterionic nido-carborane (8) | T98G (Glioblastoma) | Not Specified | >100 | [6] |
| Carborane-thiazole conjugate (4a) | B16F10 (Murine Melanoma) | Not Specified | 15.6 | [1] |
| nido-Carboranylalanine (nido CBA) | MRA 27 (Melanoma) | [³H]-TdR uptake | >400 µg/mL | [16] |
Note: IC₅₀ values can vary depending on the cell line, assay conditions, and exposure time. This table is intended to be illustrative of the range of cytotoxicities observed for carborane-based compounds.
IV. Cellular Uptake and Targeting Strategies
Effective drug delivery requires not only low cytotoxicity of the carrier but also efficient uptake by the target cells. Carboranes, being hydrophobic, can readily cross cell membranes. However, for targeted delivery and enhanced uptake, various strategies can be employed.
Passive Uptake
The inherent lipophilicity of closo-carboranes facilitates their passive diffusion across the lipid bilayer of cell membranes. This property is particularly useful for delivering drugs to intracellular targets.
Active Targeting
To enhance selectivity and accumulation in diseased tissues, carboranes can be conjugated to targeting ligands that bind to specific receptors overexpressed on the surface of cancer cells.[4] Examples of targeting moieties include:
-
Peptides: RGD peptides that target integrins.
-
Antibodies: Monoclonal antibodies that recognize tumor-associated antigens.
-
Small Molecules: Folic acid, which targets the folate receptor.
Nanoparticle-Mediated Delivery
Encapsulating or conjugating carboranes to nanoparticles (e.g., liposomes, gold nanoparticles, polymers) offers several advantages:[1][14]
-
Improved Solubility: Nanoparticles can carry hydrophobic carboranes in aqueous environments.
-
Enhanced Permeability and Retention (EPR) Effect: Nanoparticles tend to accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage.
-
Controlled Release: The nanoparticle formulation can be designed to release the carborane-drug conjugate in response to specific stimuli (e.g., pH, enzymes).
Cellular Uptake Visualization:
Caption: Mechanisms of cellular uptake for carborane-based drug carriers.
V. Conclusion and Future Perspectives
Carboranes represent a highly promising and versatile platform for the development of advanced drug delivery systems. Their unique combination of high stability, tunable lipophilicity, high boron content, and, most importantly, low intrinsic cytotoxicity, makes them ideal candidates for a wide range of therapeutic applications. The protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of carboranes in their own drug development programs.
Future research in this field will likely focus on the development of more sophisticated, multi-functional carborane-based systems that combine therapeutic and diagnostic (theranostic) capabilities. The continued exploration of novel carborane chemistry and bioconjugation strategies will undoubtedly lead to the creation of even more effective and safer medicines.
VI. References
-
Schöberl, D. et al. (2021). Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. Molecules, 26(15), 4483. [Link]
-
Wang, L. et al. (2022). Synthesis and Anticancer Activity Evaluation of Novel Carborane-Containing Isoflavonoid Analogues. ACS Omega, 7(18), 15786-15797. [Link]
-
Ahrens, V. M. et al. (2020). Modular Synthetic Approach to Carboranyl‒Biomolecules Conjugates. Molecules, 25(23), 5648. [Link]
-
Białek-Pietras, M. et al. (2021). Carborane Conjugates with Ibuprofen, Fenoprofen and Flurbiprofen: Synthesis, Characterization, COX Inhibition Potential and In Vitro Activity. Chemistry, 27(61), 15155-15165. [Link]
-
ResearchGate. (n.d.). Cell toxicity, IC50 (moles/liter), i.e., the concentration at which it... | Download Scientific Diagram. Retrieved from [Link]
-
Alamón, C. et al. (2023). Structure-Activity Relationships of closo- and nido-Carborane Erlotinib Analogs: Lipophilicity as a Key Modulator of Anti-Glioma Activity. Pharmaceuticals, 16(11), 1623. [Link]
-
ResearchGate. (2023). (PDF) Structure-Activity Relationships of closo- and nido-Carborane Erlotinib Analogs: Lipophilicity as a Key Modulator of Anti-Glioma Activity. Retrieved from [Link]
-
Kassiou, M. et al. (2010). Boronated phosphonium salts containing arylboronic acid, closo-carborane, or nido-carborane: synthesis, X-ray diffraction, in vitro cytotoxicity, and cellular uptake. Journal of Biological Inorganic Chemistry, 15(7), 1137-1147. [Link]
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... Retrieved from [Link]
-
Alamón, C. et al. (2023). Structure-Activity Relationships of closo- and nido-Carborane Erlotinib Analogs: Lipophilicity as a Key Modulator of Anti-Glioma Activity. Pharmaceuticals, 16(11), 1623. [Link]
-
Preprints.org. (2024). Boron Theranostic Nanoplatform Utilizing a GO@Carborane@Au Hybrid Framework for Targeted Delivery. Retrieved from [Link]
-
Wang, Y. et al. (2022). Preparation and cell imaging of a nido-carborane fluorescent complex based on multi-component polymerization. RSC Advances, 12(53), 34655-34662. [Link]
-
Shyshkina, O. O. et al. (2023). Synthesis of Novel Carborane-Containing Derivatives of RGD Peptide. Molecules, 28(8), 3463. [Link]
-
MDPI. (2022). Assessing the Toxicity of Metal- and Carbon-Based Nanomaterials In Vitro: Impact on Respiratory, Intestinal, Skin, and Immune Cell Lines. Retrieved from [Link]
-
Leśnik, I. et al. (2022). Synthesis of Carborane–Thiazole Conjugates as Tyrosinase and 11β-Hydroxysteroid Dehydrogenase Inhibitors: Antiproliferative Activity and Molecular Docking Studies. Molecules, 27(19), 6563. [Link]
-
Vicente, M. G. H. et al. (2021). Multi-Functional Boron-Delivery Agents for Boron Neutron Capture Therapy of Cancers. Cancers, 13(16), 4113. [Link]
-
Coderre, J. A. et al. (1995). Evaluation of in vitro cytotoxicity of carboranyl amino acids, their chemical precursors and nido carboranyl amino acids for boron neutron capture therapy. Anticancer Research, 15(5B), 2039-2043. [Link]
-
Wang, L. et al. (2022). Synthesis and Anticancer Activity Evaluation of Novel Carborane-Containing Isoflavonoid Analogues. ACS Omega, 7(18), 15786-15797. [Link]
-
Request PDF. (n.d.). In Vitro Methods for Assessing Nanoparticle Toxicity: Methods and Protocols. Retrieved from [Link]
-
Zargham, E. O. et al. (2019). The Use of Carboranes in Cancer Drug Development. International Journal of Cancer and Clinical Research, 6(1), 110. [Link]
-
Kumar, V. et al. (2017). In vitro and in vivo toxicity assessment of nanoparticles. International Nano Letters, 7(4), 243-256. [Link]
Sources
- 1. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. Carborane Conjugates with Ibuprofen, Fenoprofen and Flurbiprofen: Synthesis, Characterization, COX Inhibition Potential and In Vitro Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronated phosphonium salts containing arylboronic acid, closo-carborane, or nido-carborane: synthesis, X-ray diffraction, in vitro cytotoxicity, and cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships of closo- and nido-Carborane Erlotinib Analogs: Lipophilicity as a Key Modulator of An… [ouci.dntb.gov.ua]
- 8. Structure-Activity Relationships of closo- and nido-Carborane Erlotinib Analogs: Lipophilicity as a Key Modulator of Anti-Glioma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-Activity Relationships of closo- and nido-Carborane Erlotinib Analogs: Lipophilicity as a Key Modulator of Anti-Glioma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carborane-Containing Iron Oxide@Gold Nanoparticles for Potential Application in Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydroboration Practice Questions & Answers – Page 5 | Organic Chemistry [pearson.com]
- 13. Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Exploiting the Electronic Tuneability of Carboranes as Supports for Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Bis(epoxybutyl)carborane
Welcome to the technical support center for the synthesis of 1,2-Bis(epoxybutyl)carborane. This guide is designed for researchers, scientists, and drug development professionals who are working with or planning to synthesize this unique diepoxy-functionalized carborane derivative. As a molecule with potential applications in materials science and medicine, its successful synthesis is paramount. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and a validated experimental workflow to navigate the common challenges encountered during its preparation.
Synthesis Overview & Key Challenges
The synthesis of this compound is typically approached as a two-stage process. The primary challenges lie in achieving clean, high-yield reactions at each stage while preserving the integrity of the carborane cage and the reactive epoxide rings.
-
C,C'-Dialkylation of o-Carborane: This initial step involves the deprotonation of the two weakly acidic cage C-H bonds of ortho-carborane (1,2-dicarba-closo-dodecaborane) using a strong organolithium base, followed by quenching the resulting dilithio species with an appropriate electrophile (e.g., 4-bromobut-1-ene).[1][2][3]
-
Diepoxidation: The terminal alkene functionalities of the resulting 1,2-bis(but-3-en-1-yl)-o-carborane intermediate are then oxidized, typically using a peroxyacid, to yield the final diepoxide product.[4][5]
The following diagram illustrates the general synthetic workflow.
Sources
- 1. Controlled functionalization of o-carborane via transition metal catalyzed B–H activation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 3. A Strategy for Selective Catalytic B-H Functionalization of o-Carboranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing the Curing Process of 1,2-Bis(epoxybutyl)carborane-Based Resins
Welcome to the technical support center for 1,2-bis(epoxybutyl)carborane-based resins. This guide is designed for researchers and professionals to navigate the nuances of curing this high-performance polymer system. The unique icosahedral structure of the carborane cage imparts exceptional thermal and oxidative stability to the cured resin, but it also necessitates precise control over the curing process to achieve these optimal properties.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What makes the curing process of carborane-based epoxy resins different from standard epoxy resins like DGEBA?
A1: The primary difference lies in the influence of the bulky, three-dimensional carborane cage. This structure can introduce steric hindrance, potentially affecting the reactivity of the epoxy groups with the curing agent. Consequently, the curing kinetics may be altered, often requiring higher temperatures or longer curing times compared to conventional epoxy systems. However, the incorporation of the carborane moiety is precisely what leads to the final polymer's superior thermal stability, high char yield, and resistance to harsh environments.[1][3]
Q2: What type of curing agent is recommended for this compound?
A2: Aromatic amines are highly recommended for curing carborane-based epoxy resins, particularly for applications demanding high thermal stability.[4] Hardeners such as 4,4'-diaminodiphenyl sulfone (DDS) are often used. These agents typically require elevated temperatures to achieve a full cure, which is well-suited for creating a highly cross-linked network with the carborane epoxy. The resulting polymers exhibit high glass transition temperatures (Tg) and excellent thermal and oxidative stability.[3]
Q3: What is the typical stoichiometry for mixing the carborane resin with an amine hardener?
A3: For amine hardeners, the optimal stoichiometry is generally achieved when the number of amine hydrogen atoms is equivalent to the number of epoxy groups.[4] This is often referred to as a 1:1 molar ratio of amine protons to epoxy groups. Deviating from this ratio can lead to an incomplete cure, resulting in a tacky surface and suboptimal mechanical and thermal properties. Precise calculation of the mix ratio based on the amine hydrogen equivalent weight (AHEW) of the hardener and the epoxy equivalent weight (EEW) of the resin is critical.
Q4: Can I perform the curing at room temperature?
A4: It is highly unlikely that a full cure can be achieved at room temperature when using high-performance aromatic amine hardeners. These systems are designed for thermal curing. Attempting a room temperature cure will likely result in a partially cured, tacky, and underperforming material. A carefully controlled, elevated temperature curing schedule is necessary to ensure complete cross-linking and to develop the exceptional properties of the carborane-based network.
Q5: What are the expected benefits of incorporating carborane into an epoxy resin system?
A5: The primary benefit is a significant enhancement in thermal and thermo-oxidative stability.[1][2] At high temperatures, the carborane cage can transform into a protective boron oxide or boron carbide layer, which insulates the underlying polymer matrix from degradation.[2] This results in a much higher char yield at extreme temperatures compared to conventional epoxy resins. Additionally, carborane-containing polymers can exhibit enhanced dimensional stability and may have applications in radiation shielding.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: The resin is not fully cured and remains tacky or soft after the curing cycle.
-
Possible Cause 1: Incorrect Mix Ratio. This is the most common reason for incomplete curing. An excess of either the resin or the hardener will leave unreacted functional groups, leading to a soft or sticky final product.
-
Solution: Carefully recalculate the required amounts of resin and hardener based on their respective equivalent weights (EEW for the epoxy, AHEW for the amine). Use a calibrated analytical balance for all measurements. Do not rely on volume measurements, as density differences can introduce significant errors.
-
-
Possible Cause 2: Insufficient Mixing. If the resin and hardener are not thoroughly homogenized, you will have areas that are rich in one component and deficient in the other, resulting in localized uncured spots.
-
Solution: Mix the components vigorously for a minimum of 3-5 minutes, scraping the sides and bottom of the mixing vessel multiple times to ensure all material is incorporated. For higher viscosity mixtures, a mechanical stirrer may be beneficial.
-
-
Possible Cause 3: Curing Temperature is Too Low or Time is Too Short. Aromatic amine hardeners often require a specific temperature profile to achieve a full cure.
-
Solution: Review your curing schedule. It may be necessary to increase the curing temperature or extend the duration of the cure. A post-curing step at a temperature above the expected glass transition temperature (Tg) is often beneficial for completing the cross-linking reaction and enhancing the material's properties.[6]
-
Issue 2: The cured resin is brittle and cracks easily.
-
Possible Cause 1: Excessive Cross-linking Density. While a high cross-linking density is desirable for thermal stability, it can sometimes lead to brittleness.
-
Solution: Consider adjusting the formulation. Introducing a small amount of a more flexible co-monomer or a toughening agent can improve the fracture toughness of the resin system. However, this may come at the cost of some thermal stability, so a careful balance must be struck.
-
-
Possible Cause 2: Curing at a Too High Temperature. An excessively high curing temperature can cause rapid, uncontrolled polymerization, leading to built-in stresses within the material that can result in cracking.
-
Solution: Employ a staged curing process. Start with a lower temperature to allow for a more controlled initial gelation, followed by a gradual ramp-up to the final curing temperature. This allows stresses to relax before the material is fully cured.
-
Issue 3: The cured resin shows cloudiness or haziness.
-
Possible Cause 1: Moisture Contamination. Water can interfere with the curing chemistry of epoxy resins, leading to a cloudy appearance.
-
Solution: Ensure that both the resin and hardener are stored in tightly sealed containers in a dry environment. All mixing equipment should be thoroughly dried before use. If possible, perform the mixing and curing in a humidity-controlled environment.
-
-
Possible Cause 2: Crystallization of the Resin Monomer. Some high-purity epoxy monomers can crystallize upon storage, especially at cooler temperatures. If not fully melted and dissolved before mixing, these crystals can cause haziness in the final product.
-
Solution: Gently warm the this compound resin in a laboratory oven until it is completely clear and free of any solid particles before mixing with the hardener.
-
Issue 4: The thermal stability of the cured resin is lower than expected.
-
Possible Cause 1: Incomplete Cure. As with tackiness, an incomplete cure will result in a polymer network that is not fully formed, leading to a lower decomposition temperature and reduced char yield.
-
Solution: Re-evaluate your mix ratio and curing cycle. A post-curing step is often critical for achieving the highest possible thermal stability.
-
-
Possible Cause 2: Impurities in the Resin or Hardener. Contaminants can introduce weak points in the polymer network that degrade at lower temperatures.
-
Solution: Use high-purity grades of both the resin and the curing agent. Ensure that no solvents or other additives that are not part of the intended formulation are introduced during mixing.
-
Data Presentation: Curing and Properties of Carborane-Based Resins
The following table summarizes typical properties of carborane-containing epoxy resins cured with aromatic diamines, based on data from the scientific literature. This illustrates the high performance achievable with these systems.
| Curing Agent | Resin System | Curing Cycle | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) | Char Yield @ 800°C (Nitrogen) | Char Yield @ 800°C (Air) | Reference |
| 4-AP CBR¹ | E51 Epoxy | 160°C (2h) + 180°C (2h) + 200°C (4h) | >200°C (estimated) | >400°C | ~60% | ~60% | [3] |
| HPPA² | E51 Epoxy | 140°C (1h) + 160°C (1h) + 180°C (1h) + 200°C (1h) | 207°C | >350°C (estimated) | 43.7% | 50.5% | |
| DDS³ | DGEBA Epoxy | Not specified | 217.4°C | Not specified | 11.6% | Not specified | [5] |
¹ 1,2-bis(4-aminophthalimide)dimethyl-1,2-dicarba-closododecaborane ² 1,2-bis(4-aminophenyl)-1,2-dicarba-closo-dodecaborane ³ 4,4'-diaminodiphenyl sulfone (for comparison)
Experimental Protocols and Visualizations
General Curing Workflow
The following diagram outlines the essential steps for successfully curing this compound-based resins.
Caption: General workflow for curing carborane-based epoxy resins.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common curing issues.
Caption: Decision tree for troubleshooting common curing defects.
Illustrative Experimental Protocol: Curing with 4,4'-Diaminodiphenyl Sulfone (DDS)
Disclaimer: This protocol is an illustrative example based on common practices for high-performance epoxy resins and should be considered a starting point. Optimization for this compound is necessary.
Materials:
-
This compound resin
-
4,4'-diaminodiphenyl sulfone (DDS), high purity
-
Mixing vessel (e.g., glass beaker or disposable plastic cup)
-
Stirring rod or mechanical stirrer
-
Vacuum desiccator or vacuum oven for degassing
-
Programmable laboratory oven
-
Mold (e.g., silicone or polished metal) pre-treated with a suitable mold release agent
Procedure:
-
Preparation:
-
If the this compound resin is hazy or contains solid particles, place it in an oven at 60-80°C until it becomes completely clear. Allow it to cool to approximately 40-50°C before weighing.
-
Calculate the required mass of DDS. The stoichiometry should be based on a 1:1 ratio of epoxy groups to amine hydrogens.
-
Example Calculation: Assume the EEW of the carborane resin is 142 g/mol and the AHEW of DDS (MW = 248.3 g/mol , 4 active hydrogens) is 62.08 g/mol . The mix ratio by weight would be 142 parts resin to 62.08 parts DDS.
-
-
-
Mixing:
-
Accurately weigh the calculated amount of this compound into the mixing vessel.
-
Add the accurately weighed DDS to the resin.
-
Heat the mixture to approximately 120-130°C while stirring continuously until the DDS is fully dissolved and the mixture is homogeneous. This may take 15-30 minutes.
-
Once the DDS is dissolved, reduce the temperature and place the mixture in a vacuum chamber or oven at 80-100°C for 15-20 minutes to remove any entrapped air bubbles.
-
-
Casting and Curing:
-
Carefully pour the degassed mixture into the pre-heated mold.
-
Place the mold in the programmable oven and apply the following staged curing cycle (this is a typical starting point):
-
Hold at 150°C for 2 hours.
-
Ramp to 180°C over 30 minutes.
-
Hold at 180°C for 2 hours.
-
Ramp to 200°C over 30 minutes.
-
Hold at 200°C for 4 hours.
-
-
After the curing cycle is complete, turn off the oven and allow the sample to cool slowly to room temperature (e.g., over several hours) to prevent thermal shock and cracking.
-
-
Post-Curing (Optional but Recommended):
-
For applications requiring maximum thermal stability and Tg, a post-curing step is recommended.
-
Heat the cured sample to a temperature approximately 10-20°C above its expected Tg (e.g., 220°C) and hold for 1-2 hours.
-
Allow the sample to cool slowly to room temperature.
-
References
Sources
Technical Support Center: Enhancing the Processability of Carborane-Containing Polymers
Welcome to the technical support center for carborane-containing polymers. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities associated with these remarkable materials. Carboranes, with their icosahedral cage structure of boron and carbon atoms, offer unparalleled thermal and oxidative stability, hydrophobicity, and potential for biomedical applications.[1][2][3] However, their rigid and bulky nature often presents significant processability hurdles.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome common experimental obstacles and unlock the full potential of your carborane-containing polymers.
Frequently Asked Questions (FAQs)
Q1: Why is my carborane-containing polymer insoluble in common organic solvents?
A: Insolubility is a frequent challenge with carborane polymers, often stemming from several factors related to the unique properties of the carborane cage.[4]
-
Strong Intermolecular Interactions: Carborane cages can participate in dihydrogen bonding (B-H···H-X), leading to strong chain-chain aggregation that mimics cross-linking and significantly reduces solubility.[4][5]
-
High Crystallinity and Rigidity: The inherent rigidity and symmetrical nature of the carborane cage can promote efficient chain packing and a high degree of crystallinity, which hinders solvent penetration and dissolution.[4][6]
-
Extreme Hydrophobicity: Carboranes are exceptionally hydrophobic, which can lead to poor interactions with a wide range of common solvents.[4][5]
-
Unintended Cross-linking: The presence of difunctional impurities within a monofunctional monomer can lead to the formation of an insoluble, cross-linked polymer network.[4]
Q2: I'm observing a lower-than-expected thermal stability for my carborane polymer. What could be the cause?
A: While carboranes are renowned for enhancing thermal stability, certain structural factors and reaction conditions can lead to suboptimal performance.[7][8]
-
Weak Linkages in the Polymer Backbone: The overall thermal stability of the polymer is dictated by the weakest bond in the chain. If the polymer backbone contains thermally labile groups, the polymer will degrade at a lower temperature, irrespective of the carborane's presence.
-
Carborane Isomer: The thermal stability of carborane isomers follows the trend: ortho- < meta- < para-.[9] The ortho-carborane can isomerize to the more stable meta-carborane upon heating.[9] For applications demanding maximum thermal stability, incorporating meta- or para- isomers is preferable.[9]
-
Incomplete Curing: For thermosetting carborane polymers, incomplete curing will result in a less cross-linked network with reduced thermal stability.
-
Oxidative Environment: While carboranes offer excellent oxidative stability, the degradation mechanism can differ in the presence of oxygen compared to an inert atmosphere.[10] The formation of a protective boron oxide layer is a key factor in their high-temperature performance in air.[5][11]
Q3: My carborane-containing polymer is very brittle. How can I improve its mechanical properties?
A: The introduction of the rigid carborane cage into a polymer backbone can significantly increase its modulus and hardness, but often at the expense of ductility, leading to brittleness.[12][13]
-
Increased Chain Stiffness: The bulky carborane cage restricts chain mobility and rotation, leading to a more rigid and less flexible material.[6]
-
Reduced Chain Entanglement: The rigid nature of the polymer chains can hinder the formation of entanglements, which are crucial for toughness and resisting fracture.
To improve flexibility and reduce brittleness, consider incorporating flexible spacers or "soft segments" into the polymer backbone, such as siloxanes or long alkyl chains. This can be achieved by using co-monomers during polymerization.
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments.
Guide 1: Poor Polymer Solubility
Problem: The synthesized carborane-containing polymer exhibits poor solubility in a wide range of solvents, hindering characterization and further processing.
Causality Analysis: As detailed in the FAQs, insolubility is often a consequence of strong intermolecular forces, high crystallinity, and the inherent hydrophobicity of the carborane cage.[4][5] The goal of troubleshooting is to disrupt these factors to facilitate dissolution.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor polymer solubility.
Experimental Protocols:
Protocol 1.1: High-Temperature Solvent Screening
-
Solvent Selection: Choose high-boiling point, aggressive solvents such as o-dichlorobenzene, 1,2,4-trichlorobenzene, or tetrahydrofuran (THF).[4]
-
Sample Preparation: Place a small amount of the polymer (e.g., 5-10 mg) in a vial.
-
Solvent Addition: Add a small volume of the selected solvent (e.g., 1 mL).
-
Heating and Agitation: Heat the vial in a controlled manner (e.g., on a hot plate with stirring) to a temperature just below the solvent's boiling point.
-
Observation: Visually inspect for dissolution. If the polymer dissolves, it can be characterized using techniques like Gel Permeation Chromatography (GPC) at elevated temperatures.
Protocol 1.2: Monomer Modification for Improved Solubility
-
Concept: To proactively address solubility, modify the carborane monomer to include flexible and solubilizing side chains, such as long alkyl chains or polyethylene glycol (PEG) units.[4] This will disrupt chain packing and improve polymer-solvent interactions.[4]
-
Example: Synthesize a carborane-containing monomer with a pendant PEG chain and then polymerize it. The resulting polymer will have improved solubility in a wider range of solvents.[14]
Quantitative Data:
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Tetrahydrofuran (THF) | 66 | 4.0 | Effective for some carborane polymers, especially at elevated temperatures.[4] |
| o-Dichlorobenzene | 180 | 2.7 | A common choice for dissolving rigid-rod polymers.[4] |
| 1,2,4-Trichlorobenzene | 214 | 2.2 | Another aggressive, high-boiling point solvent.[4] |
Guide 2: Suboptimal Thermal Stability
Problem: The synthesized carborane-containing polymer exhibits a lower decomposition temperature than expected, limiting its application in high-temperature environments.
Causality Analysis: The thermal stability of a polymer is a complex property influenced by bond energies within the polymer backbone, the choice of carborane isomer, and the surrounding atmosphere.[1][10]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low thermal stability.
Experimental Protocols:
Protocol 2.1: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small, known mass of the polymer (typically 5-10 mg) into a TGA pan.
-
Atmosphere: Select the appropriate atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions).
-
Heating Program: Ramp the temperature at a controlled rate (e.g., 10 °C/min) to the desired final temperature (e.g., 800-1000 °C).
-
Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition (Td) and the char yield at high temperatures. Compare these values to those of a carborane-free analog to assess the stabilizing effect of the carborane cage.
Protocol 2.2: Isomer Selection and Synthesis
-
Concept: For applications requiring the highest thermal stability, it is crucial to use the more thermally robust meta- or para- carborane isomers.[9]
-
Synthesis: The ortho-carborane can be synthesized from the reaction of decaborane with acetylene.[15] The meta- and para- isomers can then be obtained by thermal isomerization of the ortho-isomer at elevated temperatures.
Quantitative Data:
| Carborane Isomer | Relative Thermal Stability |
| ortho (1,2-C₂B₁₀H₁₂) | Least Stable |
| meta (1,7-C₂B₁₀H₁₂) | More Stable |
| para (1,12-C₂B₁₀H₁₂) | Most Stable |
Guide 3: Improving Mechanical Properties
Problem: The carborane-containing polymer is too brittle for its intended application, exhibiting low elongation at break.
Causality Analysis: The rigidity of the carborane cage, while beneficial for thermal stability, can lead to poor mechanical properties by restricting chain motion.[12][13]
Troubleshooting Workflow:
Caption: Workflow for improving mechanical properties.
Experimental Protocols:
Protocol 3.1: Copolymerization with Flexible Monomers
-
Monomer Selection: Choose a co-monomer that will introduce flexible segments into the polymer backbone. Examples include siloxane-based monomers or long-chain aliphatic diols/diamines.
-
Polymerization: Perform a copolymerization reaction with the carborane-containing monomer and the flexible co-monomer. The ratio of the two monomers can be varied to tune the final mechanical properties.
-
Characterization: Characterize the mechanical properties of the resulting copolymer using techniques such as tensile testing to measure the Young's modulus, tensile strength, and elongation at break.
Protocol 3.2: Controlled Polymerization Techniques
-
Concept: Utilize controlled polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to achieve well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[5][14] This can lead to improved mechanical properties compared to polymers synthesized by conventional methods.
Quantitative Data:
| Modification Strategy | Expected Effect on Mechanical Properties |
| Incorporation of flexible spacers | Decrease in Young's modulus, increase in elongation at break |
| Increasing molecular weight | Increase in tensile strength and toughness (up to a certain point) |
| Narrowing molecular weight distribution | Potential for improved overall mechanical performance |
References
-
Zhang, X., Rendina, L. M., & Müllner, M. (2024). Carborane-Containing Polymers: Synthesis, Properties, and Applications. ACS Polymers Au, 4(1), 7–33. [Link]
-
Zhang, X., Rendina, L. M., & Müllner, M. (2023). Carborane-Containing Polymers: Synthesis, Properties, and Applications. ACS Publications. [Link]
-
Li, J. (2021). Preparation and Characterization of Carborane Modified Liquid Fluoroelastomers and the investigation of their properties. Designed Monomers and Polymers, 24(1), 184-192. [Link]
-
Unknown Author. (n.d.). Thermal Stability of Carborane-Containing Polymers. Taylor & Francis. [Link]
-
Unknown Author. (n.d.). Thermal Stability of Carborane-Containing Polymers. Semantic Scholar. [Link]
-
Zhang, X., Rendina, L. M., & Müllner, M. (2023). Carborane-Containing Polymers: Synthesis, Properties, and Applications. ResearchGate. [Link]
-
Chen, Y., et al. (2024). Main-Chain Carborane-Embedded Polyethylene. Macromolecules. [Link]
-
Zhang, X., Rendina, L. M., & Müllner, M. (2023). Carborane-Containing Polymers: Synthesis, Properties, and Applications. ACS Publications. [Link]
-
Benhabbour, S. R., et al. (2007). Synthesis and Properties of Carborane-Containing Dendronized Polymers. Macromolecules. [Link]
-
Zhang, X., Rendina, L. M., & Müllner, M. (2023). Carborane-Containing Polymers: Synthesis, Properties, and Applications. PubMed. [Link]
-
Wang, Y., et al. (2024). Preparation and cell imaging of a nido-carborane fluorescent complex based on multi-component polymerization. PLOS ONE. [Link]
-
Johnson, C. G., et al. (2025). Extreme Thermal Stabilization of Carborane–Cyanate Composites via B–N Dative-Bonded Boroxine Barriers. ACS Applied Polymer Materials. [Link]
-
Zulfiqar, U., et al. (2025). Preparation of Carborane-Containing Polymers by Atom Transfer Radical Polymerization. ResearchGate. [Link]
-
Unknown Author. (n.d.). Poly(cyclosiloxane-carborane)s for Harsh Environments. ResearchGate. [Link]
-
Unknown Author. (2024). Recent Advances in Carborane-Based Crystalline Porous Materials. MDPI. [Link]
-
Li, J. (2021). Preparation and Characterization of Carborane Modified Liquid Fluoroelastomers and the investigation of their properties. Taylor & Francis Online. [Link]
-
Zhang, X., Rendina, L. M., & Müllner, M. (2024). Carborane-Containing Polymers: Synthesis, Properties, and Applications. ACS Publications. [Link]
-
Unknown Author. (2015). How can I confirm/monitor the formation of carborane in carborane synthesis using decaborane?. ResearchGate. [Link]
-
Unknown Author. (n.d.). CARBORANE CHEMISTRY: SYNTHESIS AND POLYMERIZATION. DTIC. [Link]
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Technical Support Center: Addressing Solubility Issues of Carborane Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions (FAQs) regarding the solubility of carborane derivatives in organic solvents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental decisions.
Carboranes, with their unique icosahedral cage structure, offer remarkable thermal and chemical stability, making them valuable building blocks in materials science and medicinal chemistry.[1] However, their distinct three-dimensional architecture and the low polarity of their B-H bonds often lead to high hydrophobicity and, consequently, challenging solubility profiles.[1][2][3] This guide is designed to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with carborane derivatives.
Q1: Why is my carborane derivative proving so difficult to dissolve?
A1: The poor solubility of many carborane derivatives stems from several core physicochemical properties:
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Inherent Hydrophobicity: The icosahedral carborane cage is composed of low-polarity B-H bonds, which results in a highly hydrophobic and lipophilic structure.[1][2] This is a primary reason for poor solubility in polar solvents.
-
Molecular Symmetry and Crystal Packing: The high symmetry of the carborane cage, particularly in the para-isomer, can lead to very stable crystal lattice structures.[4] A significant amount of energy is required to overcome these crystal packing forces, resulting in low solubility even in some nonpolar organic solvents.
-
Isomer Effects: The three isomers of dicarba-closo-dodecaborane (ortho-, meta-, and para-) have different dipole moments and reactivity.[5][6] The ortho-isomer is the most polar, while the para-isomer is nonpolar. This directly impacts their interaction with solvents of varying polarities.
-
Lack of Polar Functional Groups: Unsubstituted carboranes lack functional groups capable of hydrogen bonding, which limits their solubility in protic solvents like alcohols or water.
Q2: I'm facing a solubility issue with a new carborane derivative. What is the very first troubleshooting step?
A2: Your first step should be a systematic solvent screening process. Instead of relying on a single "go-to" solvent, test the solubility of a small amount of your compound in a range of solvents covering different polarity classes. This empirical approach saves time and resources. Start with common laboratory solvents and observe solubility at room temperature, with gentle heating, and with sonication.
Q3: Which organic solvents are the best starting points for dissolving carborane derivatives?
A3: Based on the principle of "like dissolves like," nonpolar or moderately polar aprotic solvents are often the most successful.[7][8]
-
Tetrahydrofuran (THF): Often cited in synthetic procedures involving carboranes, THF is an excellent starting point due to its ability to dissolve a wide range of carborane derivatives.[3][5][9]
-
Aromatic Solvents: Toluene and benzene are effective for many nonpolar carborane derivatives.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform can be effective, particularly for derivatives with some degree of polarity.
-
Polar Aprotic Solvents: For derivatives with more polar functional groups, solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can be useful, though care must be taken as DMSO can sometimes react with certain electrophilic boron sites.[10]
Q4: My compound precipitated when I diluted my DMSO stock solution into an aqueous buffer for a biological assay. How can I fix this?
A4: This is a classic problem known as compound "crashing out." It occurs when the concentration of the organic co-solvent (DMSO) is no longer high enough to keep the hydrophobic compound dissolved in the now predominantly aqueous medium.[11]
-
Immediate Fixes:
-
Reduce Final Concentration: Determine if your assay can be performed at a lower final concentration of the carborane derivative.[12]
-
Optimize Dilution: Add the DMSO stock solution directly to the final assay buffer with vigorous vortexing. Avoid intermediate dilutions in aqueous solutions, which promote precipitation.[12]
-
-
Formulation Strategies:
-
Use of Surfactants: Incorporating a low concentration of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 can help form micelles that encapsulate and solubilize the hydrophobic compound.[12]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with carboranes, effectively shielding the hydrophobic cage and increasing aqueous solubility.[13]
-
Q5: Can I chemically modify my carborane derivative to permanently improve its solubility?
A5: Yes, chemical modification is a powerful strategy.
-
Addition of Polar Functional Groups: Introducing polar groups such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) can significantly enhance solubility in polar solvents. For example, 1,7-Bis(hydroxymethyl)-m-carborane is more soluble in THF than its unsubstituted parent cage.[9]
-
Conversion to an Anionic nido-Cage: The closo-carborane cage can be selectively deboronated (one BH vertex removed) using nucleophiles like fluoride ions or strong bases.[2] This opens the cage to form an anionic nido-[C₂B₉H₁₂]⁻ species, which is significantly more polar and water-soluble.[1][13] This is a well-established method for increasing aqueous solubility.[13]
Troubleshooting Guides & Experimental Protocols
Systematic Troubleshooting Workflow
This decision tree provides a logical path for addressing solubility challenges.
Caption: A decision tree for troubleshooting solubility.
Protocol 1: Systematic Solvent Screening
-
Preparation: Aliquot approximately 1-2 mg of your carborane derivative into several small, labeled glass vials.
-
Solvent Addition: To each vial, add 100 µL of a different test solvent (e.g., hexane, toluene, THF, DCM, acetone, ethanol, DMSO).
-
Initial Observation: Gently swirl each vial at room temperature and visually inspect for dissolution. Record the results as "Insoluble," "Partially Soluble," or "Soluble."
-
Sonication: Place the vials that did not fully dissolve into an ultrasonic bath for 5-10 minutes. Observe any changes in solubility.
-
Gentle Heating: If sonication is ineffective, gently warm the vials to 40-50°C using a heat gun or warm water bath. Caution: Do not heat flammable solvents with an open flame. Observe any changes.
-
Documentation: Record all observations in a clear table to identify the most promising solvent or solvent class.
Protocol 2: Enhancing Aqueous Solubility with β-Cyclodextrin
This protocol uses the kneading method to form an inclusion complex, which is a common and effective technique.[12]
-
Molar Ratio Calculation: Determine the appropriate molar ratio of the carborane derivative to β-cyclodextrin. A 1:1 ratio is a good starting point.[13]
-
Mixing: Accurately weigh the carborane derivative and β-cyclodextrin and place them in a glass mortar.
-
Kneading: Add a small amount of a 50:50 (v/v) water/ethanol mixture dropwise to the powder.
-
Trituration: Vigorously knead the mixture with a pestle for 45-60 minutes to form a thick, uniform paste. Add more of the water/ethanol mixture as needed to maintain consistency.[12]
-
Drying: Transfer the paste to a watch glass and dry it in an oven at a controlled temperature (e.g., 40-50°C) or under vacuum until a constant weight is achieved.
-
Final Processing: The resulting dry powder is the carborane-cyclodextrin inclusion complex. It can be crushed into a fine powder and tested for solubility in your aqueous assay buffer.
Caption: Workflow for cyclodextrin complexation.
Data Summary Tables
Table 1: Qualitative Solubility of Carborane Scaffolds
| Carborane Type | Functional Groups | Common Solvents (Good Solubility) | Common Solvents (Poor Solubility) | Remarks |
| Unsubstituted o-, m-, p-carborane | None | Toluene, THF, Hexane, DCM | Water, Methanol, Ethanol | Highly hydrophobic nature dominates.[1] |
| Hydroxymethyl-carborane | -CH₂OH | THF, Acetone, DMSO | Hexane, Water | The polar -OH groups increase polarity.[9] |
| Carborane-carboxylic acid | -COOH | THF, DMSO, Ethanol (with base) | Toluene, Hexane | Solubility is pH-dependent; deprotonation increases aqueous solubility. |
| Anionic nido-carborane | Ionic Charge | Water, Methanol, THF, DMSO | Hexane, Toluene | The ionic charge makes it highly polar and soluble in polar solvents.[2][13] |
Table 2: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism | Pros | Cons | Best For |
| Co-solvency | Reduces interfacial tension between solute and solvent.[14] | Simple to implement; effective for moderate increases. | May interfere with biological assays; risk of precipitation upon dilution. | Initial screening, synthetic reactions. |
| pH Adjustment | Ionizes acidic or basic functional groups to increase polarity.[15] | Highly effective for ionizable compounds; reversible. | Only applicable to derivatives with acidic/basic sites; requires buffering. | Aqueous formulations of carborane acids/bases. |
| Complexation (Cyclodextrins) | Encapsulates the hydrophobic carborane cage.[13] | Significant increase in aqueous solubility; low toxicity. | Requires formulation development; may alter bioavailability. | Biological assays, drug delivery. |
| Solid Dispersion | Reduces particle size to a molecular level in a hydrophilic carrier.[16] | Greatly enhances dissolution rate and solubility. | Requires specialized equipment (e.g., spray dryer, hot-melt extruder). | Pharmaceutical formulation. |
| Chemical Modification (nido-cage) | Converts hydrophobic closo-cage to a polar, anionic nido-cage.[2] | Permanent, dramatic increase in aqueous solubility. | Irreversible chemical change; requires synthetic step. | Designing water-soluble BNCT agents or probes. |
References
- Solubility of 1,7-Bis(hydroxymethyl)-m-carborane in Organic Solvents: A Technical Guide - Benchchem. (n.d.).
- Carborane-Containing Polymers: Synthesis, Properties, and Applications - PMC - NIH. (n.d.).
- Carborane-Containing Polymers: Synthesis, Properties, and Applications - ACS Publications. (n.d.).
- Synthesis and Structural Characterization of p-Carboranylamidine Derivatives. (2023). MDPI.
- Efficient synthesis of carborane azo derivatives and their reactivity - RSC Publishing. (n.d.).
- (PDF) Carborane Derivatives and Polymer Synthesis - ResearchGate. (n.d.).
- New keys for old locks: carborane-containing drugs as platforms for mechanism-based therapies - RSC Publishing. (2019).
- Development of the High-Affinity Carborane-Based Cannabinoid Receptor Type 2 PET Ligand [18F]LUZ5-d8 - PMC - PubMed Central. (n.d.).
- Strategies to improve the solubility of Cadinane compounds for bioassays - Benchchem. (n.d.).
- Carborane RAFT Agents as Tunable and Functional Molecular Probes for Polymer Materials - The Royal Society of Chemistry. (2019).
- Solubility thermodynamics of amine boranes in polar solvents | Request PDF. (n.d.).
- Examples of Polar and Nonpolar Molecules - ThoughtCo. (2024).
- Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse | Chemical Reviews - ACS Publications. (2016).
- 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021).
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.).
- Technical Support Center: Enhancing the Solubility of Cubane-Based Drug Candidates - Benchchem. (n.d.).
- Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. (2026).
- Polar and Non-polar Solubility: Like dissolves like - Angles and Acid. (n.d.).
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. (n.d.).
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012).
- Overcoming the Challenge of Poor Drug Solubility. (n.d.).
- Solubility enhancement techniques: A comprehensive review - WJBPHS. (2023).
- Lesson Explainer: Polar and Nonpolar Solvents | Nagwa. (n.d.).
- Solubility: a speed–breaker on the drug discovery highway - MedCrave online. (2017).
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Technical Support Center: Enhancing the Thermal-Oxidative Stability of Carborane Polymers
Welcome to the technical support center for carborane polymer research. This guide is designed for researchers, scientists, and professionals in materials science and polymer chemistry. It provides in-depth, experience-driven answers to common challenges encountered when working to enhance the thermal-oxidative stability of carborane-containing polymers. The content is structured to move from foundational knowledge to specific troubleshooting of experimental and analytical issues.
Section 1: Frequently Asked Questions (FAQs) on Carborane Polymer Stability
This section addresses fundamental concepts regarding the exceptional stability of carborane polymers.
Q1: What makes carborane polymers so thermally and oxidatively stable?
A1: The remarkable stability of carborane polymers stems from the unique structure of the icosahedral carborane cage (C₂B₁₀H₁₂).[1][2] This cage possesses three-dimensional aromaticity and a highly delocalized electron structure, making it incredibly resistant to heat.[1] The core mechanism of protection, particularly in an oxidative environment, is the ability of the carborane cage to react with oxygen at high temperatures to form a protective surface layer of boron oxide, boron carbide, or boron silicate.[3][4] This layer acts as a "self-healing" skin, preventing further oxygen ingress and shielding the underlying polymer from degradation.[1]
Q2: How does the stability of carborane polymers compare in inert (e.g., Nitrogen) vs. oxidative (e.g., Air) atmospheres?
A2: Carborane polymers exhibit high thermal stability in both inert and oxidative atmospheres, but the enhancement is often far more dramatic in the presence of oxygen.[5] For example, a cyanate ester composite with 30 wt% carborane additive saw its char yield at 1000 °C increase from 0% to 76% in air, a massive improvement.[5] In an argon atmosphere, the same polymer's char yield improved more modestly, from 64.5% to 75.1%.[5] This highlights that the primary advantage of carborane is its ability to form a protective oxide barrier, a mechanism that is only active in an oxidative environment.[1][5]
Q3: Does the position of the carborane cage in the polymer chain matter for stability?
A3: Yes, the architecture of the polymer is critical. Carborane polymers are generally categorized based on the cage's position: in the main chain, as a pendant group, or as a cross-linking agent.[3][4] Polymers with carborane cages integrated into the main backbone, especially when combined with other thermally stable groups like aryls or siloxanes, tend to exhibit the highest thermal stability.[4] The carborane cage can act as a shield for adjacent chemical groups, further enhancing the overall stability of the polymer network.[4]
Q4: Are there any cases where adding carborane decreases thermal stability?
A4: While uncommon, it is possible. In some specific polymer systems, the incorporation of a bulky carborane cage can disrupt chain packing or introduce strain, leading to a slight decrease in the initial decomposition temperature (e.g., Td5). However, even in these cases, the polymer often exhibits a significantly higher char yield (the amount of material left at very high temperatures), indicating that the carborane is still effective at preventing complete degradation.[3][4]
Section 2: Troubleshooting Guide: Synthesis & Processing
This section provides solutions to common problems encountered during the synthesis and processing of carborane polymers.
Q5: My polymerization reaction is resulting in low yields and low molecular weight polymers. What's going wrong?
A5: This is a frequent challenge, especially in chain-growth polymerizations. The primary causes are often related to the carborane monomer itself.
-
Steric Hindrance: The bulky nature of the carborane cage can physically impede the polymerization reaction, leading to inefficiency.[3][4]
-
Low Polarity: Carborane monomers are often highly nonpolar, which can cause solubility issues in common polymerization solvents and affect reaction kinetics.[3][4]
-
Isomer Choice: Studies have suggested that monomers containing the closo-1,2-carborane isomer may perform more poorly in reactions compared to those with the closo-1,7-carborane isomer.[4]
-
Cage Stability: For certain types of living polymerizations (like ATRP or RAFT), unprotected mono-substituted closo-1,2-carborane monomers may be susceptible to deboronation (degradation of the cage), which terminates the reaction.[4]
Troubleshooting Steps:
-
Solvent Optimization: Experiment with a range of solvents to improve monomer solubility and compatibility.
-
Monomer Design: If possible, consider using the more synthetically accessible closo-1,7-carborane isomer.
-
Catalyst/Initiator Choice: Ensure your chosen catalyst or initiator is suitable for monomers with high steric bulk.
-
Reaction Conditions: Adjust temperature and concentration. Sometimes, more dilute conditions can help manage the steric effects of the carborane cage.
Q6: I'm synthesizing a carborane-siloxane polymer, and the reaction mixture is forming a gel prematurely. How can I prevent this?
A6: Uncontrolled gelation during the polycondensation of carborane-siloxanes is often a result of side reactions. This is a known issue, particularly in syntheses catalyzed by FeCl₃, which can hamper the formation of high-molecular-weight linear polymers.
Causality & Solution: The catalyst can promote unwanted side reactions that lead to cross-linking and gel formation. To mitigate this, consider modifying the monomer structure. For instance, using phenyl-substituted dimethoxy-m-carborane monomers has been shown to successfully prevent gelation and produce high-molecular-weight elastomers. Alternatively, explore catalyst-free synthesis routes if applicable to your system.
Q7: My final polymer material is brittle and cracks easily. How can I improve its mechanical properties without sacrificing thermal stability?
A7: Brittleness often indicates either a low molecular weight, excessive cross-linking, or poor processing.
Troubleshooting Workflow:
Caption: Standardized workflow for TGA testing of carborane polymers.
Section 4: Advanced Stabilization Strategies
Beyond direct incorporation, other methods can boost stability.
Q10: Besides incorporating carborane into the polymer backbone, what other strategies can I use to enhance thermal-oxidative stability?
A10: A synergistic approach often yields the best results. Consider the following:
-
Use of Antioxidants: While carborane is excellent at high temperatures, conventional antioxidants can protect the polymer during lower-temperature processing stages. [6][7]Secondary antioxidants like phosphites are particularly effective at decomposing hydroperoxides that initiate degradation. [6]* Cross-linking Moieties: Incorporating groups like acetylene or silyl functionalities into the polymer main chain can lead to highly cross-linked networks upon heating. [4]This increased cross-link density restricts chain mobility and makes the material more resistant to thermal degradation. [8]* Nanocomposites: The development of polymer-clay or silica-based nanocomposites is an emerging area. [9]These materials can form protective surface coatings during a fire or high-heat event, complementing the action of the carborane cage. [9] By combining the intrinsic stability of the carborane cage with other stabilization mechanisms, it is possible to design materials for the most extreme environments.
References
-
Li, F., et al. (2021). Carborane-Containing Polymers: Synthesis, Properties, and Applications. ACS Polymers Au. Available at: [Link]
-
M, P., et al. (2024). Extreme Thermal Stabilization of Carborane–Cyanate Composites via B–N Dative-Bonded Boroxine Barriers. ACS Applied Polymer Materials. Available at: [Link]
-
Kim, Y., et al. (2020). Carborane-Containing Aromatic Polyimide Films with Ultrahigh Thermo-Oxidative Stability. Polymers. Available at: [Link]
-
Li, F., et al. (2021). Carborane-Containing Polymers: Synthesis, Properties, and Applications. ACS Polymers Au (via PMC). Available at: [Link]
-
Li, F., et al. (2021). Carborane-Containing Polymers: Synthesis, Properties, and Applications. ACS Publications. Available at: [Link]
-
Aziz, N. A., et al. (2019). Thermogravimetric Analysis of Polymers. ResearchGate. Available at: [Link]
-
Lou, P., et al. (2017). Synthesis and thermal degradation mechanism of polyorganocarboranesiloxanes containing m-carboranylmethyl unit. Polymer Degradation and Stability. Available at: [Link]
-
Anisimov, A. A., et al. (2018). CARBORANE–SILOXANES: SYNTHESIS AND PROPERTIES. NEW POSSIBILITIES FOR STRUCTURE CONTROL. INEOS OPEN. Available at: [Link]
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Lab Unique. (n.d.). Polymer Synthesis Complete Guide. Lab Unique. Available at: [Link]
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TA Instruments. (n.d.). analysis of polymer decompositions by TGA-Mass Spectrometry, TS-14. TA Instruments. Available at: [Link]
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Thermo Fisher Scientific. (2024). Polymer Troubleshooting Guide. Pragolab. Available at: [Link]
-
Papetti, T. F., & Heying, T. L. (1964). Thermal Stability of Carborane-Containing Polymers. Taylor & Francis. Available at: [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – TGA-MS. Polymer Chemistry Characterization Lab. Available at: [Link]
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Kourtidou, D., et al. (2019). Effect of additives on the thermal and thermo-oxidative stability of poly (ethylene furanoate) biobased polyester. ResearchGate. Available at: [Link]
-
Kausar, A. (2021). Carborane in Polymers—Existent Stipulations and Technological Trademarks. Polymer-Plastics Technology and Materials. Available at: [Link]
-
Moustafa, H., et al. (2023). Improvement of the Thermo-Oxidative Stability of Biobased Poly(butylene succinate) (PBS) Using Biogenic Wine By-Products as Sustainable Functional Fillers. National Institutes of Health. Available at: [Link]
-
Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice. Agilent. Available at: [Link]
-
Uyar, T., et al. (2022). Synthesis and Characterization of Phosphorus- and Carborane-Containing Polyoxanorbornene Block Copolymers. MDPI. Available at: [Link]
-
Polymer Solutions. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Polymer Solutions. Available at: [Link]
-
The University of Glasgow. (n.d.). The Thermal Decomposition of Some Polysiloxanes. Enlighten Theses. Available at: [Link]
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NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. NC State University Libraries. Available at: [Link]
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IAMC. (n.d.). Technical Manual - Synthesis of Polymers. IAMC | Toolkit. Available at: [Link]
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Anisimov, A. A., et al. (2018). Carborane–Siloxanes: Synthesis and Properties. New Possibilities for Structure Control. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Biodegradable additives. Wikipedia. Available at: [Link]
-
Livanov, A. I., et al. (2023). Polyborosiloxanes (PBS): Evolution of Approaches to the Synthesis and the Prospects of Their Application. MDPI. Available at: [Link]
-
Ristić, I. S., et al. (2021). Thermal degradation of poly(siloxane-urethane) copolymers. ResearchGate. Available at: [Link]
-
Tang, H., & Tang, C. (2016). Introducing borane clusters into polymeric frameworks: architecture, synthesis, and applications. Chemical Communications. Available at: [Link]
-
Camino, G., et al. (1985). Thermal polydimethylsiloxane degradation. Part 2. The degradation mechanisms. ResearchGate. Available at: [Link]
-
Wang, F., et al. (2001). Thermal degradation behaviors of some branched and linear polysiloxanes. ResearchGate. Available at: [Link]
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Technical Support Center: Strategies to Control the Molecular Weight of Carborane Polymers
Welcome to the Technical Support Center for carborane polymer synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for controlling the molecular weight of carborane-containing polymers. The unique properties of carboranes, such as their exceptional thermal stability and hydrophobicity, make them highly desirable for advanced materials, but their bulky, icosahedral structure presents distinct challenges in polymerization control.[1] This resource provides field-proven insights and solutions to common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary polymerization methods for synthesizing carborane polymers with controlled molecular weight?
A1: The choice of polymerization method is critical and largely depends on whether the carborane cage is incorporated into the polymer backbone or as a pendant group.
-
Step-Growth Polymerization: This method is typically used for difunctional carborane monomers (e.g., diols, diamines, diacetylenes) to place the carborane cage within the polymer main chain.[1][2][3] Achieving high molecular weight in these systems is highly dependent on precise stoichiometric balance and high monomer purity.[4][5]
-
Chain-Growth Polymerization: This approach is employed for monofunctional carborane monomers, resulting in polymers with carborane cages as pendant groups.[1][2] For fine control over molecular weight and to achieve a narrow polydispersity index (PDI), controlled or "living" polymerization techniques are favored. These include:
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is a versatile technique that allows for the synthesis of well-defined polymers with controlled molecular weights and low PDIs.[2][6] Carborane-containing chain transfer agents (CTAs) have been developed to facilitate this control.[7][8]
-
Atom Transfer Radical Polymerization (ATRP): ATRP is another robust method for controlled radical polymerization that can be used to create carborane-containing polymers with predetermined molecular weights.[2][6]
-
Ring-Opening Metathesis Polymerization (ROMP): ROMP is particularly useful for strained cyclic monomers containing carborane units and can produce high molecular weight polymers with good control.[2][6][9][10]
-
Q2: What are the main challenges in controlling the molecular weight of carborane polymers?
A2: Researchers frequently encounter several obstacles when attempting to control the molecular weight of carborane polymers:
-
Steric Hindrance: The bulky, icosahedral nature of the carborane cage can sterically hinder the approach of monomers to the growing polymer chain, which can lead to lower reaction efficiency, reduced yields, and lower than anticipated molecular weights.[1][2][4][6]
-
Low Polarity: The low polarity of carborane moieties can negatively impact polymerization kinetics and the solubility of the polymer, making it challenging to maintain a homogeneous reaction environment.[2][4]
-
Monomer Purity: As with all controlled polymerizations, the purity of the carborane-containing monomer is paramount. Impurities can act as chain terminators, leading to low molecular weights and a broad PDI.[4]
-
Stoichiometry: In step-growth polymerizations, achieving a precise 1:1 stoichiometry of the reactive functional groups is crucial for obtaining high molecular weight polymers.[4][5]
Q3: How does the choice of carborane isomer affect polymerization and molecular weight control?
A3: The isomeric form of the carborane cage (ortho-, meta-, or para-carborane) can significantly influence the polymerization process. For example, in acyclic diene metathesis (ADMET) polymerization of divinyl carboranes, the proximity of the vinyl groups in closo-1,2-carborane (ortho-carborane) can favor intramolecular cyclization, particularly at lower monomer concentrations, which limits the growth of the polymer chain. In contrast, the more separated vinyl groups of closo-1,7-carborane (meta-carborane) are more inclined to undergo intermolecular reactions, leading to the formation of linear, higher molecular weight polymers.[4] Some studies have also suggested that closo-1,2-carborane-containing vinyl monomers may exhibit poorer performance in polymerization reactions compared to their closo-1,7-carborane counterparts.[2][6]
Q4: How can I accurately determine the molecular weight of my carborane polymers?
A4: Due to their unique structure, which deviates from the random-coil conformation of common polymer standards like polystyrene, conventional molecular weight characterization can be challenging.[11][12]
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is the most common technique for determining the molecular weight distribution (Mn, Mw, and PDI) of polymers.[11][13] However, for accurate measurements of carborane polymers, it is crucial to use multi-detector systems, such as those incorporating light scattering detectors, to obtain absolute molecular weights rather than relying on calibration with standards.[11][12]
-
¹H NMR End-Group Analysis: This method can be used to determine the number-average molecular weight (Mn) by comparing the integration of signals from the polymer backbone to those of the end groups. This is an absolute method that does not require calibration.[7][8][14]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of carborane polymers, with a focus on achieving the desired molecular weight.
Problem 1: The polymerization results in low molecular weight polymers or oligomers.
This is a frequent issue in both step-growth and chain-growth polymerizations of carborane-containing monomers.
| Potential Cause | Explanation | Recommended Solution |
| Imprecise Stoichiometry (Step-Growth) | An imbalance in the ratio of reactive functional groups in a step-growth polymerization will limit the chain length.[15][16] | Carefully purify monomers and accurately measure their quantities. Consider using a slight excess of one monomer to control the end groups and molecular weight.[15] |
| Monomer Impurities | Impurities can act as chain-terminating agents, prematurely stopping the growth of the polymer chain.[4] | Ensure high purity of monomers through appropriate purification techniques such as recrystallization or chromatography. |
| Inefficient Initiation (Chain-Growth) | If the rate of initiation is significantly slower than the rate of propagation, not all chains will start growing at the same time, which can lead to a lower average molecular weight. | Optimize initiator concentration and ensure it is fully dissolved in the reaction mixture. For ROMP, a faster-initiating catalyst may be beneficial.[1] |
| Chain Transfer Reactions | Unwanted side reactions can transfer the active center from a growing polymer chain to another molecule, terminating the original chain.[17] | Purify the solvent to remove any potential chain transfer agents. In some cases, a specific chain transfer agent is intentionally added to control molecular weight.[7][8][17] |
| Steric Hindrance | The bulky carborane cage can physically block the approach of new monomers to the active site of the growing chain.[1][2][4][6] | Adjust reaction conditions such as temperature and monomer concentration to improve reaction kinetics. Consider using a linker to increase the distance between the carborane cage and the polymerizable group. |
Problem 2: The resulting polymer has a broad molecular weight distribution (high PDI).
A high PDI indicates a lack of control over the polymerization process, with polymer chains of widely varying lengths.
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Polymerization Method | Conventional radical or condensation polymerizations often result in broad PDIs. | Employ a living polymerization technique such as RAFT, ATRP, or living ROMP, which are designed to minimize chain termination and transfer reactions.[1][18] |
| Incorrect Monomer-to-Initiator Ratio | The ratio of monomer to initiator ([M]/[I]) is a critical factor in controlling the degree of polymerization in living systems.[1][19] | Carefully calculate and precisely measure the amounts of monomer and initiator to target a specific molecular weight. |
| Slow Initiation | If initiation is slow compared to propagation, chains will be initiated at different times, leading to a broader distribution of chain lengths. | Select an initiator with a high initiation efficiency for the specific monomer and reaction conditions. |
| Chain Transfer to Solvent or Impurities | The presence of molecules that can act as chain transfer agents will lead to the formation of new, shorter chains, broadening the PDI. | Use highly purified solvents and monomers to eliminate unintended chain transfer reactions. |
Experimental Protocols & Workflows
Generalized Protocol for Controlled Radical Polymerization (RAFT) of a Carborane-Containing Monomer
This protocol provides a general framework. Specific conditions will need to be optimized for your particular monomer and target molecular weight.
-
Monomer and CTA Preparation:
-
Reaction Setup:
-
In a Schlenk flask, dissolve the monomer, CTA, and a radical initiator (e.g., AIBN) in an appropriate anhydrous solvent (e.g., toluene, dioxane).
-
The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight and should be carefully calculated. A typical starting point is 100:1:0.2.
-
-
Degassing:
-
Subject the reaction mixture to several freeze-pump-thaw cycles to remove all dissolved oxygen, which can interfere with the radical polymerization.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C).
-
Allow the reaction to proceed for the desired time, monitoring the conversion by taking aliquots and analyzing them via ¹H NMR or GPC.
-
-
Termination and Purification:
-
Quench the polymerization by cooling the reaction mixture and exposing it to air.
-
Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and dry it under vacuum.
-
-
Characterization:
-
Determine the molecular weight (Mn, Mw) and PDI of the purified polymer using GPC/SEC with a light scattering detector.
-
Confirm the polymer structure and determine Mn via ¹H NMR end-group analysis.
-
Visualizing the Workflow for Troubleshooting Low Molecular Weight
The following diagram illustrates a decision-making process for addressing the common issue of obtaining low molecular weight carborane polymers.
Caption: A decision tree for troubleshooting low molecular weight in carborane polymer synthesis.
References
-
Polyborane and Carborane Polymers - Waters | Wyatt Technology. [Link]
-
Messina, M. S., et al. (2019). Carborane RAFT agents as tunable and functional molecular probes for polymer materials. Chemical Science, 10(11), 3338-3344. [Link]
-
Carborane RAFT Agents as Tunable and Functional Molecular Probes for Polymer Materials - The Royal Society of Chemistry. (2019). [Link]
-
Synthesis and characterization of ring-opening metathesis polymers with pendant carborane groups - DSpace@MIT. [Link]
-
Zhang, C., et al. (2024). Carborane-Containing Polymers: Synthesis, Properties, and Applications. ACS Polymers Au, 4(1), 7-33. [Link]
-
Carborane-Containing Polymers: Synthesis, Properties, and Applications - PMC - NIH. [Link]
-
Ring-opening metathesis copolymerization of cyclooctene and a carborane-containing oxanorbornene - Polymer Science and Engineering : UMass Amherst. [Link]
-
Preparation of Carborane-Containing Polymers by Atom Transfer Radical Polymerization | Request PDF - ResearchGate. [Link]
-
Ring‐opening metathesis polymerization and cyclic organoborane monomer - Sci-Hub. [Link]
-
Preparation and Characterization of Carborane Modified Liquid Fluoroelastomers and the investigation of their properties - PMC - NIH. [Link]
-
Carborane-Containing Polymers: Synthesis, Properties, and Applications - ResearchGate. [Link]
-
Main-Chain Carborane-Embedded Polyethylene | Macromolecules - ACS Publications. [Link]
-
Synthesis and Characterization of Phosphorus- and Carborane-Containing Polyoxanorbornene Block Copolymers - MDPI. [Link]
-
Ring‐opening metathesis polymerization‐Derived Organoborane Polymers as Strong Lewis Acids and Luminescent Materials - ResearchGate. [Link]
-
Carborane-Containing Polymers: Synthesis, Properties, and Applications - PubMed. [Link]
-
Zhang Et Al 2023 Carborane Containing Polymers Synthesis Properties and Applications. [Link]
-
Controlled Radical Polymerization toward Ultra-High Molecular Weight by Rationally Designed Borane Radical Initiators - ResearchGate. [Link]
-
Polyborane and Carborane Polymers - AWS. [Link]
-
Carborane-Containing Polymers: Synthesis, Properties, and Applications - ACS Publications. [Link]
-
Chain transfer - Wikipedia. [Link]
-
The effect of initiator concentration on molecular weights | Download Table - ResearchGate. [Link]
-
Reaction Mechanism of Borane/Oxygen Radical Initiators during the Polymerization of Fluoromonomers | Request PDF - ResearchGate. [Link]
-
Living polymerization - Wikipedia. [Link]
-
Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2] - MDPI. [Link]
-
Troubleshooting step growth polymerization : r/Chempros - Reddit. [Link]
-
MOLECULAR WEIGHT CONTROL IN POLYCONDENSATION POLYMERIZATION - YouTube. [Link]
-
(PDF) Control of Molecular Weight Distribution in Polycondensation Polymers. Polyamide Synthesis - ResearchGate. [Link]
-
What Limits the Molecular Weight and Controlled Synthesis of Poly(3-alkyltellurophene)s? | Macromolecules - ACS Publications. [Link]
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"minimizing side reactions during the functionalization of carboranes"
From the desk of the Senior Application Scientist
Welcome to the technical support center for carborane functionalization. Carboranes, with their unique three-dimensional structures and electronic properties, are invaluable building blocks in fields ranging from medicinal chemistry to materials science.[1][2] However, their functionalization, particularly at the boron vertices (B-H bonds), presents significant challenges, often leading to undesired side reactions.[2][3]
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize side reactions and maximize the yield and purity of your target carborane derivatives.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. Each answer provides a mechanistic explanation for the problem and a step-by-step protocol for its resolution.
Issue 1: Poor Regioselectivity in B-H Functionalization
Question: My reaction is producing a mixture of B-substituted isomers. How can I improve the regioselectivity for a specific boron vertex?
Probable Cause & Scientific Explanation: Achieving regioselectivity across the ten chemically similar B-H vertices of an o-carborane is a primary challenge. The reactivity of each boron atom is dictated by its position relative to the two carbon atoms in the cage, which creates subtle differences in vertex charges. The general order of electron density on the boron vertices is B(9,12) > B(8,10) > B(4,5,7,11) > B(3,6).[3][4] Side reactions leading to isomeric mixtures occur when the catalyst or reagent is not selective enough to differentiate between these positions.
Solutions & Protocols:
-
Catalyst Selection Based on Electronic Effects: The choice of transition metal catalyst is critical. A widely adopted strategy involves matching the electronic nature of the catalyst to the desired B-H bond.[3][5]
-
Directing Group-Assisted Functionalization: For B(4,5,7,11)–H bonds, which have intermediate electronic properties, a directing group strategy is often necessary.[3][5] An appropriately chosen directing group, attached to a cage carbon or another boron atom, can steer the catalyst to a specific neighboring B-H bond.
-
Example Protocol: Using an acylamino directing group at the B(3) position can promote selective functionalization at the B(8) vertex.[4]
-
-
"Cage-Walking" Strategy: In some catalytic systems, the metal complex can "walk" from the initial B-H activation site to a different, more remote boron vertex before functionalization occurs.[4] This strategy can provide access to isomers that are difficult to obtain through direct functionalization.[4]
Issue 2: C-H vs. B-H Functionalization Competition
Question: My reaction is functionalizing the C-H bonds instead of, or in addition to, the desired B-H bond. How can I prevent this?
Probable Cause & Scientific Explanation: The cage C-H bonds of o-carborane are weakly acidic and can be readily deprotonated with a strong base (like n-BuLi), followed by reaction with an electrophile.[2] This pathway can compete with transition-metal-catalyzed B-H activation. If your reaction conditions include basic reagents or intermediates, unintended C-H functionalization can occur.
Solutions & Protocols:
-
Protecting the C-H Bonds: If B-H functionalization is the sole objective, the C-H vertices can be protected prior to the reaction. Silyl groups (e.g., trimethylsilyl, TMS) are commonly used for this purpose.
Step-by-Step C-H Protection Protocol:
-
Dissolve the carborane starting material in a dry, aprotic solvent (e.g., THF) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (n-BuLi) dropwise to deprotonate the C-H bonds.
-
Add a slight excess of a silyl halide (e.g., TMS-Cl).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction and purify the C-silylated carborane.
-
Proceed with the desired B-H functionalization reaction.
-
Deprotect the silyl groups using a fluoride source (e.g., TBAF) if necessary.
-
-
Avoid Strongly Basic Conditions: When possible, choose catalytic systems for B-H activation that do not require or generate strong bases. Neutral or mildly acidic conditions will favor B-H activation over C-H deprotonation.
Issue 3: Cage Degradation or "Decapitation"
Question: I am observing significant degradation of the carborane cage, evidenced by the formation of nido-carborane species. How can this be avoided?
Probable Cause & Scientific Explanation: The icosahedral closo-carborane cage is generally robust, but it can be opened or "decapitated" under nucleophilic attack, particularly in the presence of strong bases or certain nucleophiles like fluoride ions.[6] This results in the formation of anionic nido-carborane fragments. This is a common side reaction, especially during purification or when using reagents like CsF for deboronation.[6]
Solutions & Protocols:
-
Control of Nucleophilicity and Basicity: Carefully select reagents to avoid overly harsh nucleophiles. If a base is required, use a non-nucleophilic base (e.g., a hindered amine) where possible.
-
Solvent Choice: The choice of solvent can influence cage stability. Protic solvents, in combination with nucleophiles, can facilitate cage opening.[6] Whenever feasible, use aprotic solvents.
-
Protecting Groups for Cage Stabilization: In some cases, strategic functionalization can stabilize the cage. For instance, halogenation at the B(3,6) positions can offer some protection against decapitation.[7]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in carborane synthesis itself?
Low yields in the fundamental synthesis of o-carborane, typically from decaborane (B₁₀H₁₄) and an alkyne, are a persistent issue.[8][9] Traditional methods using disubstituted acetylenes often result in very low efficiencies (0-12%).[8][9] A key reason is the inefficiency of the cage-closing reaction. Recent studies have shown that using mono-substituted acetylenes in the presence of silver salts can dramatically increase yields to around 90%, suggesting the formation of a silver acetylenide intermediate is a more efficient pathway.[8][9]
Q2: Are protecting groups necessary for B-H functionalization, and what are the common strategies?
Yes, protecting groups can be essential for achieving selectivity.[10][11] The two primary strategies are:
-
C-H Protection: As discussed in the troubleshooting guide, protecting the cage carbons (e.g., with silyl groups) prevents their reaction during B-H activation.
-
Orthogonal Protection: When multiple reactive sites exist, using protecting groups that can be removed under different conditions (e.g., an acid-labile group and a base-labile group) allows for sequential, site-specific modifications.[10] This is crucial for building complex, multi-functionalized carborane derivatives.
Q3: How does the choice of catalyst ligand affect enantioselectivity in chiral carborane synthesis?
For the synthesis of chiral-at-cage carboranes, the ligand on the transition metal catalyst is paramount.[12] The ligand creates an asymmetric environment around the metal center. During the B-H activation step, which is often the rate-determining and selectivity-controlling step, the chiral ligand dictates which enantiotopic B-H bond is activated, leading to the preferential formation of one enantiomer.[12] For example, chiral phosphoramidite ligands have been successfully used with Iridium catalysts to achieve high enantioselectivity (up to 99% ee) in the alkenylation of o-carboranes.[12]
Q4: What are "carboryne" intermediates, and what side reactions are associated with them?
Carborynes are highly reactive, three-dimensional analogues of benzyne, generated in situ from functionalized carboranes.[13][14] They are powerful synthons for creating a variety of derivatives.[14] However, their high reactivity can lead to side reactions. A common side reaction, especially at high temperatures, is hydrogen abstraction by the carboryne in its biradical form.[15] They can also undergo unintended [2+2] cycloadditions or ene reactions with alkenes present in the reaction mixture.[15]
Part 3: Data Summaries & Visual Workflows
Catalyst Selection Guide for o-Carborane B-H Functionalization
| Target B-H Position(s) | Electronic Character | Recommended Catalyst Type | Example Catalyst System | Reference |
| B(3,6) | Most Electron-Deficient | Electron-Rich | Ir(I) Complexes | [3][5] |
| B(8,9,10,12) | Most Electron-Rich | Electron-Deficient | Pd(II) Salts ([Pd(MeCN)₄][BF₄]₂) | [3][5] |
| B(4,5,7,11) | Intermediate | Directing-Group Assisted | Pd or Rh with Directing Group | [4][5] |
Visual Workflows
Troubleshooting Poor Regioselectivity
Caption: Decision tree for improving regioselectivity.
General Workflow for Selective B-H Functionalization
Caption: A generalized experimental workflow.
References
-
Quan, Y., Tang, C., & Xie, Z. (2019). Nucleophilic substitution: a facile strategy for selective B–H functionalization of carboranes. Dalton Transactions, 48(22), 7494–7498. [Link]
-
Lyu, H., Quan, Y., & Xie, Z. (2021). Catalytic Cage B–H Functionalization of Carboranes via “Cage Walking” Strategy. ACS Catalysis. [Link]
-
Wang, S., Lyu, H., et al. (2023). Enantioselective Alkenylation of o-Carboranes via Ir-Catalyzed Asymmetric B–H Activation. Organic Letters. [Link]
-
Quan, Y., & Xie, Z. (2019). Advances in transition metal catalyzed selective B–H functionalization of o-carboranes. Chemical Society Reviews, 48(13). [Link]
-
Lyu, H., & Xie, Z. (2021). A Strategy for Selective Catalytic B–H Functionalization of o-Carboranes. Accounts of Chemical Research, 54(22), 4145–4156. [Link]
-
Mishchenko, A. M., Lishchenko, Y. L., & Turcheniuk, V. V. (2024). Reevaluating ortho-Carborane Synthesis: Success with Mono-Substituted Acetylenes in the Presence of Silver Salts. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Mishchenko, A. M., Lishchenko, Y. L., & Turcheniuk, V. V. (2024). Reevaluating ortho-Carborane Synthesis: Success with Mono-Substituted Acetylenes in the Presence of Silver Salts. ResearchGate. [Link]
-
Lyu, H., & Xie, Z. (2021). A Strategy for Selective Catalytic B-H Functionalization of o-Carboranes. PubMed. [Link]
-
Quan, Y., & Xie, Z. (2019). Controlled functionalization of o-carborane via transition metal catalyzed B–H activation. Chemical Society Reviews, 48, 3660-3673. [Link]
-
Lyu, H., & Xie, Z. (n.d.). A strategy for regioselective B–H functionalization of o-carboranes via base metal catalysis. Organic Chemistry Frontiers. [Link]
-
Shmal'ko, A.V., et al. (2021). How to Protect ortho-Carborane from Decapitation—Practical Synthesis of 3,6-Dihalogen Derivatives 3,6-X2-1,2-C2B10H10 (X = Cl, Br, I). ResearchGate. [Link]
-
Sivaev, I. B., et al. (2010). Synthesis of monosubstituted functional derivatives of carboranes from 1-mercapto-ortho-carborane. Dalton Transactions, 39(7), 1817–1822. [Link]
-
Qiu, Z., & Xie, Z. (2022). Functionalization of o-carboranes via carboryne intermediates. Chemical Society Reviews. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Qiu, Z., & Xie, Z. (2022). Functionalization of o-carboranes via carboryne intermediates. ResearchGate. [Link]
-
Qiu, Z., & Xie, Z. (2022). Functionalization of o-carboranes via carboryne intermediates. RSC Publishing. [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
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- 3. A Strategy for Selective Catalytic B-H Functionalization of o-Carboranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of monosubstituted functional derivatives of carboranes from 1-mercapto-ortho-carborane: 1-HOOC(CH(2))(n)S-1,2-C(2)B(10)H(11) and [7-HOOC(CH(2))(n)S-7,8-C(2)B(9)H(11)](-) (n = 1-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Functionalization of o-carboranes via carboryne intermediates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 1,2-Bis(epoxybutyl)carborane
Welcome to the technical support hub for the synthesis of 1,2-Bis(epoxybutyl)carborane. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals to navigate the complexities of this multi-step synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges and improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
This compound is a unique hybrid organic-inorganic molecule featuring an icosahedral carborane cage (C₂B₁₀H₁₂) functionalized with two epoxybutyl chains at the carbon vertices.[1] The carborane cage provides exceptional thermal stability and a three-dimensional, hydrophobic structure, while the reactive epoxy groups allow for polymerization and further functionalization.[2][3] These properties make it a valuable monomer for creating high-performance polymers and adhesives with enhanced thermal resistance and for applications in medicinal chemistry, such as Boron Neutron Capture Therapy (BNCT).[2][3][4]
Q2: Why is the ortho-(1,2-)carborane isomer typically used as the starting material?
The ortho-(1,2-)carborane isomer is the most common starting point because it is the most kinetically favored product from the reaction of decaborane (B₁₀H₁₄) and acetylene.[2] It is also the most reactive of the three isomers (ortho, meta, and para). The proximity of the two carbon atoms in the ortho configuration results in a higher inductive electron attraction, making the C-H bonds more acidic and thus easier to deprotonate for subsequent functionalization.[2][5]
Q3: What are the primary safety concerns when working with carborane and borane reagents?
Handling carborane and borane compounds requires strict safety protocols due to their unique chemical properties and potential hazards.
-
Reactivity: Many borane reagents, especially alkylboranes, can be pyrophoric (ignite spontaneously in air).[6] Carboranes are generally more stable but can react vigorously with strong bases and oxidizing agents.[7][8]
-
Toxicity: The toxicological properties of many carborane derivatives are not fully investigated.[9] Inhalation of dust or fumes and skin contact should be strictly avoided.[9][10]
-
Handling Precautions: Always handle these compounds in a well-ventilated fume hood.[11] Use an inert atmosphere (e.g., nitrogen or argon) for reactions involving air-sensitive reagents like n-butyllithium or borane complexes.[6]
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat are mandatory.[7][11]
-
Storage: Store carboranes and their reagents in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials.[9][10][11] Some borane complexes require refrigeration to maintain stability.[6]
Synthesis Workflow & Troubleshooting Guide
The synthesis of this compound is typically a two-stage process: first, the functionalization of the carborane cage with alkenyl groups, followed by the epoxidation of the double bonds.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide: A Problem-Solving Approach
This guide is structured to help you diagnose and solve issues at each stage of the synthesis.
Sources
- 1. biosynth.com [biosynth.com]
- 2. New keys for old locks: carborane-containing drugs as platforms for mechanism-based therapies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00197B [pubs.rsc.org]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. myuchem.com [myuchem.com]
- 5. m-Carborane as a Novel Core for Periphery-Decorated Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. leapchem.com [leapchem.com]
- 8. Carborane | Organic Compound, Superacid & Cluster Chemistry | Britannica [britannica.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. Decaborane(14): Usage, Hazards, and Safety A Detailed Guide [cloudsds.com]
Technical Support Center: A Troubleshooting Guide for Carborane Polymerization
Welcome to the Technical Support Center for Carborane Polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges encountered during the synthesis of carborane-containing polymers. Carboranes, with their exceptional thermal stability and unique molecular geometry, offer unparalleled advantages in materials science and nanomedicine.[1][2][3][4] However, their distinct properties also present specific hurdles in polymerization processes. This guide provides in-depth, field-proven insights in a question-and-answer format to address common issues and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary motivations for incorporating carborane cages into polymers?
Carboranes are polyhedral clusters of boron and carbon atoms that, when integrated into polymer chains, bestow a remarkable combination of properties.[2] These include exceptional thermal and oxidative stability, high hydrophobicity, and the capacity for dihydrogen bonding.[2][3][4] These attributes make carborane-containing polymers highly desirable for applications in harsh environments, as precursors for advanced ceramics, and as potential agents for Boron Neutron Capture Therapy (BNCT).[2][3][4]
Q2: What are the main polymerization strategies for carborane-based monomers?
The synthetic approaches for creating carborane polymers can be broadly categorized into two main types:
-
Step-Growth Polymerization: This method is frequently employed for difunctional carborane monomers (e.g., diols, diamines) to embed the carborane cage directly into the polymer backbone.[2][3][4]
-
Chain-Growth Polymerization: This strategy is used for monofunctional carborane monomers, where the carborane cage is a pendant group attached to the polymer chain.[2][3] Controlled/"living" polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are favored for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersity.[3][4]
Q3: What are the inherent challenges associated with the polymerization of carborane monomers?
The unique icosahedral structure of carboranes introduces several challenges:
-
Steric Hindrance: The bulky nature of the carborane cage can sterically impede the approach of monomers to the active site of a catalyst or the growing polymer chain, which can lead to lower reaction efficiency and yields.[2][3][5]
-
Low Polarity: The low polarity of carborane moieties can negatively impact polymerization kinetics and the solubility of both the monomer and the resulting polymer.[3][5]
-
Monomer Purity: As with any controlled polymerization, the purity of the carborane monomer is paramount. Impurities can act as terminating agents, leading to low molecular weights and broad molecular weight distributions.[5][6]
-
Catalyst Interaction: The electron-deficient character of the boron cage or the reactivity of its functional groups can lead to undesired interactions with polymerization catalysts, potentially deactivating them.[2]
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.
Problem 1: Low or No Polymer Yield
Q: My polymerization reaction is yielding little to no product. What are the likely causes and how can I resolve this?
A: Low polymer yield is a common and frustrating issue. The root cause often lies in monomer purity, catalyst activity, or reaction conditions.
Causality and Troubleshooting Steps:
-
Monomer Impurity (Primary Suspect): Even trace impurities can poison sensitive catalysts. For instance, in ring-opening metathesis polymerization (ROMP), protic impurities can deactivate the ruthenium catalyst.
-
Solution: Rigorously purify your carborane monomer. Techniques such as fractional crystallization, sublimation, or column chromatography are often necessary. Confirm purity using NMR and elemental analysis.[2]
-
-
Catalyst Deactivation: Functional groups on the carborane monomer, particularly those that can coordinate strongly to a metal center (e.g., nitriles, unprotected alcohols, and carboxylic acids), can deactivate the catalyst.[2]
-
Solution: Protect reactive functional groups on the monomer before polymerization and deprotect them post-polymerization. Alternatively, select a catalyst known to be more tolerant of the specific functional groups present in your monomer.
-
-
Inadequate Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to poor conversion.
-
Solution: Systematically optimize reaction conditions. Start with conditions reported in the literature for similar carborane-based systems and then incrementally adjust parameters. Monitor the reaction progress using techniques like NMR or GPC to determine the optimal reaction time.
-
Problem 2: Poor Control Over Molecular Weight and High Polydispersity (PDI)
Q: I am obtaining a polymer with a very broad molecular weight distribution (high PDI). How can I achieve better control?
A: Achieving a narrow molecular weight distribution is critical for many applications. A high PDI suggests issues with initiation, propagation, or termination steps in your polymerization.
Causality and Troubleshooting Steps:
-
Monomer to Initiator/Catalyst Ratio ([M]/[I]): This ratio is the most critical factor for controlling the degree of polymerization in a living system.[2]
-
Solution: Carefully and accurately calculate and measure the amounts of monomer and initiator. Even small errors in this ratio can lead to significant deviations from the target molecular weight.
-
-
Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, polymer chains will begin growing at different times, resulting in a broader PDI.
-
Solution: Choose an initiator that reacts quickly and efficiently with your monomer under the chosen reaction conditions. For some systems, increasing the reaction temperature initially can promote faster initiation.
-
-
Chain Transfer Reactions: Unwanted chain transfer reactions can terminate growing polymer chains prematurely, leading to a broader molecular weight distribution.
-
Solution: Purify all reagents and solvents to remove any potential chain transfer agents. Consider using a solvent that is less likely to participate in chain transfer.
-
Problem 3: Polymer Insolubility
Q: My synthesized carborane-containing polymer is insoluble in common organic solvents. How can I address this?
A: The inherent hydrophobicity and rigid structure of carboranes can lead to solubility challenges.[2]
Causality and Troubleshooting Steps:
-
High Crystallinity and Hydrophobicity: The rigid and symmetrical nature of the carborane cage can encourage polymer chain packing and crystallinity, thereby reducing solubility. Carboranes themselves are extremely hydrophobic.[2]
-
Solution: Try dissolving the polymer in more aggressive or less conventional solvents such as o-dichlorobenzene or 1,2,4-trichlorobenzene, possibly at elevated temperatures.[2]
-
-
Monomer Design: The structure of the monomer itself can be the root cause of insolubility in the resulting polymer.
-
Solution: If possible, modify the monomer to include flexible, solubilizing side chains. This can disrupt chain packing and improve solubility.
-
Experimental Protocols & Data Presentation
Table 1: Troubleshooting Summary for Carborane Polymerization
| Problem | Potential Cause | Recommended Solution(s) |
| Low/No Yield | Monomer Impurity | Rigorous purification (crystallization, sublimation, chromatography). |
| Catalyst Deactivation | Protect reactive functional groups; choose a more tolerant catalyst. | |
| Suboptimal Conditions | Systematically optimize temperature, time, and pressure. | |
| High PDI | Incorrect [M]/[I] Ratio | Precise calculation and measurement of monomer and initiator. |
| Slow Initiation | Select a more efficient initiator; consider a higher initial temperature. | |
| Chain Transfer | Purify all reagents and solvents meticulously. | |
| Insolubility | High Crystallinity | Use aggressive solvents (e.g., o-dichlorobenzene); apply heat. |
| Monomer Structure | Incorporate flexible, solubilizing side chains into the monomer. |
Diagram: Troubleshooting Logic for Low Polymer Yield
Below is a Graphviz diagram outlining the decision-making process when troubleshooting low polymer yield.
Caption: A decision tree for diagnosing low polymerization yield.
References
- Technical Support Center: Controlling the Molecular Weight of Carborane Polymers - Benchchem.
- Preparation and Characterization of Carborane Modified Liquid Fluoroelastomers and the investig
- Technical Support Center: Polymerization of Carborane-Based Monomers - Benchchem.
- Technical Support Center: Preventing Degradation of Carborane Cages During Polymeriz
- Carborane-Containing Polymers: Synthesis, Properties, and Applications - ACS Public
- Carborane-Containing Polymers: Synthesis, Properties, and Applic
Sources
- 1. Preparation and Characterization of Carborane Modified Liquid Fluoroelastomers and the investigation of their properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carborane-Containing Polymers: Synthesis, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Carborane Functionalization
Welcome to the technical support center for carborane functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying carborane cages. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues encountered during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed B-H arylation of an o-carborane derivative is resulting in low to no product yield. What are the likely causes and how can I troubleshoot this?
Low yields in Pd-catalyzed carborane arylations are a common challenge. The issue often stems from one or more of the following factors:
-
Catalyst and Ligand Choice: The selection of the palladium source and accompanying ligands is critical for catalytic activity. While standard catalysts like Pd(OAc)₂ might be effective in some cases, others may require more active catalysts such as PdCl₂ or Pd(PPh₃)₄. The ligand can significantly influence the outcome; for instance, a picolyl directing group has been shown to be effective even with low catalyst loading.[1]
-
Reaction Temperature: Activation of the B-H bond in carboranes is often an energy-intensive process that necessitates high temperatures. It is crucial to ensure your reaction reaches the optimal temperature, which can be around 130°C.[1] We recommend measuring the internal temperature of the reaction mixture rather than relying solely on the oil bath setting.
-
Solvent Purity: Toluene is a frequently used solvent for these reactions. However, its purity is paramount. The presence of water can disrupt the catalytic cycle, so using an anhydrous solvent is essential.[1]
-
Role of Base and Additives: The right base and additives can be pivotal. For certain cross-coupling reactions, particularly with B-iodo-carboranes, a CuI co-catalyst can enhance yields by minimizing side reactions.[1] Additives like AgNTf₂ and HOAc have also been demonstrated to promote B-H activation.[1]
-
"Cage-Walking" Phenomenon: A notable side reaction in palladium-catalyzed functionalization is "cage-walking," where the palladium catalyst migrates across the carborane cage.[1][2] This can lead to a mixture of regioisomers and a diminished yield of the desired product. Careful selection of ligands and reaction conditions can help suppress this phenomenon.[1][2]
Q2: I'm observing poor regioselectivity in the B-H functionalization of my carborane. How can I control which B-H bond is functionalized?
Achieving high regioselectivity is a significant challenge in carborane chemistry due to the multiple, chemically similar B-H vertices.[3][4] The regioselectivity is primarily governed by the electronic and steric properties of the carborane cage and the nature of the catalyst and directing groups.
-
Electronic Effects: The boron vertices in o-carborane have different electronic densities, following the order B(9,12) > B(8,10) > B(4,5,7,11) > B(3,6).[2][5] This inherent electronic difference can be exploited. Electron-rich transition-metal catalysts tend to activate the more electron-deficient B(3,6)–H bonds, while electrophilic transition-metal catalysts favor the electron-rich B(8,9,10,12)–H bonds.[2]
-
Directing Groups: The use of directing groups is a powerful strategy to achieve site-selectivity. A directing group installed on a cage carbon or another boron atom can steer the catalyst to a specific B-H bond. For example, an acylamino directing group at the B(3) position has been used to achieve B(8)-arylation.[2]
-
Steric Hindrance: The steric environment around the B-H bonds can also influence regioselectivity. Bulky substituents on the carborane cage can block access to certain B-H bonds, favoring functionalization at less sterically hindered positions.[2]
Q3: I am struggling to purify my functionalized carborane product using silica gel column chromatography. The compound streaks, decomposes, or co-elutes with byproducts. What should I do?
The purification of carborane derivatives can be challenging due to their unique physicochemical properties. Here are several strategies to address common issues with silica gel chromatography:
-
Silica Gel Acidity: Standard silica gel is acidic and can lead to the decomposition of acid-sensitive carborane derivatives. To mitigate this, you can deactivate the silica gel by treating it with a solution of triethylamine in your eluent before packing the column.[1]
-
Streaking on the Column: Streaking is often caused by the interaction of the compound with the stationary phase. In addition to deactivating the silica, consider using a less polar solvent system or a different stationary phase like alumina.
-
Co-elution with Byproducts: If your product co-elutes with byproducts, optimizing the eluent system is the first step. A shallow gradient of a more polar solvent can improve separation. If this fails, consider alternative purification techniques such as preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC).
Troubleshooting Guides
Guide 1: Optimizing Palladium-Catalyzed B-H Arylation
This guide provides a systematic approach to optimizing your Pd-catalyzed B-H arylation reaction when faced with low yields.
Experimental Workflow for Optimization:
Caption: A stepwise workflow for troubleshooting and optimizing Pd-catalyzed B-H arylation of carboranes.
Detailed Protocol for a Screening Experiment:
-
Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the carborane substrate (1.0 equiv), aryl halide (1.2 equiv), palladium catalyst (5 mol%), and ligand (10 mol%).
-
Solvent and Base: Add the anhydrous solvent (e.g., toluene, 0.1 M) and the base (e.g., K₂CO₃, 2.0 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 130°C) and stir for the specified time (e.g., 24 h).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H and ¹¹B NMR to determine the conversion and regioselectivity.
Quantitative Data Summary for Optimization:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(OAc)₂ | PdCl₂ | Pd(PPh₃)₄ |
| Ligand | None | Picolinamide | XPhos |
| Temperature | 110°C | 130°C | 150°C |
| Solvent | Toluene | Dioxane | Xylene |
| Yield (%) | Record observed yield | Record observed yield | Record observed yield |
Guide 2: Managing "Cage-Walking" in Palladium-Catalyzed Reactions
"Cage-walking" is a significant challenge that can lead to a mixture of isomers.[1][2] Understanding and controlling this phenomenon is key to achieving high yields of the desired product.
Logical Relationship Diagram for "Cage-Walking":
Sources
Validation & Comparative
A Comparative Guide to Ortho-, Meta-, and Para-Carborane Isomers in Polymer Science
Introduction to Carborane Icosahedra in Polymer Chemistry
Carboranes, a unique class of polyhedral boron-carbon molecular clusters, have garnered significant interest in polymer science due to their exceptional properties.[1][2][3][4] These icosahedral cages, typically composed of ten boron and two carbon atoms (C₂B₁₀H₁₂), are renowned for their remarkable thermal and oxidative stability, hydrophobicity, and three-dimensional aromaticity.[1][2][5][6] The incorporation of carborane moieties into polymer chains can impart these desirable characteristics, leading to materials with enhanced performance for demanding applications, including high-temperature coatings, ceramic precursors, and advanced electronic materials.[1][2][3][4][7]
The three isomers of the closo-carborane C₂B₁₀H₁₂ cage—ortho (1,2-), meta (1,7-), and para (1,12-)—are distinguished by the positions of the two carbon atoms on the icosahedron. This seemingly subtle structural difference has profound implications for the electronic properties, steric hindrance, and reactivity of the carborane unit, which in turn dictates the final properties of the resulting polymer. This guide provides a comparative analysis of these three isomers when incorporated into polymeric systems, supported by experimental data and established protocols.
dot graph ER { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: Structures of ortho-, meta-, and para-carborane isomers.
Comparative Analysis of Isomer Effects on Polymer Properties
The choice of carborane isomer significantly influences the thermal, mechanical, and electronic properties of the resulting polymers. This section compares these effects, drawing on experimental evidence from the literature.
Thermal and Thermo-Oxidative Stability
A primary motivation for incorporating carboranes into polymers is to enhance their thermal stability.[1][2][8][9][10] Upon heating in an oxidizing environment, carborane-containing polymers form a protective surface layer of boron oxide, boron carbide, or boron silicate, which inhibits further degradation.[1][2][8]
-
Ortho-carborane : Polymers containing ortho-carborane often exhibit high char yields at elevated temperatures.[11] However, a key characteristic of ortho-carborane is its thermal isomerization to the more stable meta- and para-isomers at temperatures typically ranging from 400 to 600°C.[8][12][13] This rearrangement can be a critical factor in the long-term thermal stability of the polymer, as it may lead to changes in the polymer's morphology and mechanical properties.
-
Meta-carborane : The meta-isomer is thermally more stable than the ortho-isomer and is therefore a common choice for high-temperature applications.[14] Carborane-siloxane polymers, for instance, frequently utilize the m-carborane isomer to achieve exceptional thermal and oxidative stability, with some materials stable above 400°C.[14]
-
Para-carborane : As the most thermally stable of the three isomers, para-carborane is an excellent candidate for applications requiring extreme heat resistance. However, its more linear and symmetric structure can lead to higher crystallinity and potentially lower solubility, which can present challenges in processing.
| Isomer | Typical Onset of Isomerization (°C) | Key Thermal Characteristics |
| Ortho | 400 - 500 | Isomerizes to meta- and para-isomers at elevated temperatures.[12][13] |
| Meta | > 600 | Generally higher thermal stability than ortho-carborane.[14] |
| Para | > 700 | The most thermally stable of the three isomers. |
Mechanical Properties
The incorporation of bulky carborane cages into a polymer backbone significantly affects its mechanical properties. The rigidity and steric hindrance of the carborane unit can either reinforce the polymer matrix or disrupt chain packing, depending on the isomer and its concentration.
A study on main-chain carborane-embedded polyethylene demonstrated that as the carborane content increased, the Young's modulus generally decreased, which was attributed to a reduction in crystallinity.[8] However, at very high carborane concentrations, an increase in the glass transition temperature (Tg) was observed, suggesting that the inherent stiffness of the carborane cage began to dominate the mechanical response.[8]
Electronic and Optoelectronic Properties
The electronic nature of the carborane isomer plays a crucial role in the optoelectronic properties of conjugated polymers. The electron-withdrawing strength of the carborane cage varies with the isomer, following the order ortho > meta > para.[15]
-
Ortho-carborane : Its strong electron-withdrawing nature can significantly lower the HOMO/LUMO energy levels of a polymer.[1] This property has been exploited in the design of non-fullerene acceptors for organic solar cells, where the ortho-isomer demonstrated superior device performance compared to its meta and para counterparts.[5][16]
-
Meta- and Para-carborane : In some n-type conjugated polymers, the carborane unit has been observed to act as a "conjugation breaker," confining electron delocalization to the organic conjugated moieties.[17][18] Interestingly, in these systems, the meta-carborane based polymer exhibited superior performance in both organic photovoltaic (OPV) and thin-film transistor (TFT) devices.[17][18] This highlights that the optimal isomer is highly dependent on the specific polymer architecture and intended application.
| Property | Ortho-Carborane | Meta-Carborane | Para-Carborane |
| Electron-Withdrawing Strength | Strongest | Intermediate | Weakest |
| Impact on Conjugated Polymers | Significant lowering of HOMO/LUMO levels.[1] | Can act as a "conjugation breaker".[17][18] | Can act as a "conjugation breaker".[17][18] |
| Observed Performance in OPVs | Superior in some non-fullerene acceptors.[5][16] | Superior in some n-type polymers.[17][18] | Generally lower performance than ortho and meta.[5][16] |
Experimental Protocols
Synthesis of Carborane-Containing Polymers
The synthesis of carborane-containing polymers can be broadly categorized into step-growth and chain-growth polymerization methods.[1][2] The choice of method depends on the desired polymer architecture (e.g., main-chain vs. pendant carborane) and the functionality of the carborane monomer.
Protocol 1: Synthesis of a Carborane-Containing Polyurethane via Prepolymer Method
This protocol describes a general procedure for synthesizing a polyurethane with a carborane diol incorporated into the polymer backbone.[19]
-
Synthesis of 1,2-Bis(hydroxymethyl)carborane (BHMC): This diol monomer is a common precursor and can be synthesized from decaborane in a multi-step process.[19]
-
Prepolymer Formation:
-
In a nitrogen-purged reactor, a diisocyanate (e.g., MDI or TDI) is reacted with a polyol (e.g., polytetrahydrofuran) at 70-80°C to form an isocyanate-terminated prepolymer.
-
The reaction is monitored by titration of the isocyanate content.
-
-
Chain Extension with Carborane Diol:
-
The BHMC is dissolved in a suitable solvent (e.g., dry THF) and added dropwise to the prepolymer with vigorous stirring.
-
A catalyst, such as dibutyltin dilaurate, is typically added to facilitate the reaction between the hydroxyl groups of the BHMC and the isocyanate groups of the prepolymer.
-
-
Curing and Characterization:
-
The resulting polymer is cast into a film and cured at an elevated temperature.
-
The structure and properties of the final polyurethane are characterized by FTIR, NMR, GPC, TGA, and DSC.
-
dot graph G { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: Workflow for Carborane-Polyurethane Synthesis.
Characterization Techniques
A suite of analytical techniques is essential for a thorough comparison of carborane-containing polymers.
-
Thermogravimetric Analysis (TGA): Performed under both inert (e.g., nitrogen) and oxidative (e.g., air) atmospheres to determine the onset of decomposition and the char yield at high temperatures.[1][2]
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures, providing insight into the polymer's amorphous and crystalline nature.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are crucial for confirming the incorporation of the carborane cage into the polymer structure and for verifying the isomeric purity.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Employed to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymers.
Conclusion
The selection of the appropriate carborane isomer is a critical design parameter in the development of high-performance polymers. The ortho-isomer, with its strong electron-withdrawing character, is particularly promising for optoelectronic applications. The meta-isomer offers a balance of high thermal stability and processability, making it a workhorse for many high-temperature materials. The para-isomer, being the most thermally stable, is best suited for the most extreme environments, provided that processing challenges can be overcome. A thorough understanding of the structure-property relationships of these unique boron clusters, supported by rigorous experimental validation, is key to unlocking their full potential in advanced materials science.
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Zhang, X., Rendina, L. M., & Müllner, M. (2023). Carborane-Containing Polymers: Synthesis, Properties, and Applications. ACS Polymers Au. [Link]
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Author(s) not available. (2023). Emissive properties of carborane containing conjugated polymers and small molecules. SPIE Digital Library. [Link]
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Author(s) not available. (n.d.). o-Carborane-Containing Poly(siloxane-arylacetylene)s With Thermal and Thermo-Oxidative Stabilities. ResearchGate. [Link]
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Le, C., et al. (2020). Synthesis and Characterization of Phosphorus- and Carborane-Containing Polyoxanorbornene Block Copolymers. MDPI. [Link]
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Author(s) not available. (n.d.). CARBORANE CHEMISTRY: SYNTHESIS AND POLYMERIZATION. DTIC. [Link]
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Goyal, R., et al. (n.d.). Extreme Thermal Stabilization of Carborane–Cyanate Composites via B–N Dative-Bonded Boroxine Barriers. NIH. [Link]
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Author(s) not available. (n.d.). Synthesis and Properties of Carborane-Containing Dendronized Polymers. ACS Publications. [Link]
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Spokoyny, A. M., et al. (n.d.). Icosahedral Meta-Carboranes Containing Exopolyhedral B-Se and B-Te Bonds. PMC. [Link]
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A Comparative Guide to the Thermal Performance of 1,2-Bis(epoxybutyl)carborane Polymers and Traditional Epoxy Resins
This guide provides a detailed comparative thermal analysis of polymers derived from 1,2-bis(epoxybutyl)carborane and traditional epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA). It is intended for researchers, scientists, and professionals in materials science and polymer chemistry who are seeking advanced materials for high-temperature applications. We will explore the fundamental chemical differences that lead to the exceptional thermal stability of carborane-containing polymers and provide the experimental data to support these claims.
Introduction: The Quest for Thermally Stable Polymers
Traditional epoxy resins are ubiquitous thermosetting polymers valued for their excellent mechanical properties, chemical resistance, and adhesion. However, their performance is often limited by a relatively low thermal and thermo-oxidative stability, with decomposition typically beginning around 300-400°C. For demanding applications in aerospace, defense, and advanced electronics, materials that can withstand extreme temperatures are essential.
This has led to the development of novel polymer systems incorporating icosahedral carborane cages.[1][2] Carboranes are boron-carbon molecular clusters known for their extraordinary thermal and chemical stability.[1] By integrating these robust structures into an epoxy backbone, specifically through monomers like this compound, it is possible to create polymers with a thermal performance far exceeding that of their traditional counterparts.
Foundational Structures: A Tale of Two Monomers
The fundamental differences in thermal stability originate from the molecular architecture of the monomers. Traditional epoxies are based on organic backbones, while carborane epoxies incorporate the inorganic, three-dimensional carborane cage.
Caption: Chemical structures of a traditional epoxy (DGEBA) and this compound.
The Mechanism of Enhanced Thermal Stability
The incorporation of the bulky, icosahedral carborane cage into the polymer network imparts exceptional thermal stability through several mechanisms:
-
Inherent Cage Stability: The closo-carborane cage itself is remarkably stable, capable of withstanding temperatures up to 700°C in inert atmospheres before degradation.[3]
-
Formation of Protective Char: Upon thermal decomposition, particularly in an oxidative environment (air), the carborane moieties transform into a glassy, boron-rich char layer.[4] This layer acts as a thermal insulator and a mass transport barrier, preventing the diffusion of volatile decomposition products and protecting the underlying polymer matrix from further degradation.[5][6]
-
High Char Yield: This conversion to a stable char results in an exceptionally high residual weight at elevated temperatures, a key indicator of superior thermal performance.[7][8][9] While traditional epoxies often decompose almost completely, carborane-epoxy systems can retain over 80% of their mass at 1000°C in air.[7][9]
-
Steric Hindrance: The bulky nature of the carborane clusters can sterically hinder the chain scission and "back-biting" degradation mechanisms that are common in traditional siloxane and organic polymers.[6]
Experimental Protocols for Thermal Analysis
To quantify and compare the thermal properties of these polymers, three primary analytical techniques are employed: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA).
Caption: Experimental workflow for the thermal analysis of polymers.
Protocol 1: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining decomposition temperatures and char yield.
-
Sample Preparation: Accurately weigh 5-10 mg of the cured polymer sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace.
-
Analysis: Heat the sample from ambient temperature to 1000°C at a constant heating rate of 10°C/minute. The experiment should be run separately in both an inert atmosphere (e.g., nitrogen) and an oxidative atmosphere (air) to assess both thermal and thermo-oxidative stability.
-
Data Interpretation: The temperature at which 5% mass loss occurs is recorded as the onset of decomposition (Td,5). The residual mass at the final temperature (e.g., 800°C or 1000°C) is the char yield.
Protocol 2: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal transitions like the glass transition temperature (Tg).
-
Sample Preparation: Seal 5-10 mg of the cured polymer sample in an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Analysis: Perform a heat-cool-heat cycle. Typically, the sample is heated from ambient to a temperature above its expected Tg (e.g., 300-400°C) at a rate of 10-20°C/min, cooled back to the start temperature, and then reheated at the same rate. The second heating scan is used to determine the Tg, as it provides a consistent thermal history.
-
Data Interpretation: The Tg is identified as a step-change in the heat flow curve.
Comparative Performance Data: A Clear Distinction
The experimental data compiled from multiple studies demonstrates the profound impact of carborane incorporation on the thermal properties of epoxy resins.
| Property | Traditional Epoxy (DGEBA/DDS) | Carborane Epoxy (HPPA/E51) | Carborane Epoxy (30 wt% EP Carborane) |
| Glass Transition Temp. (Tg) | ~154-217°C[7][8] | 207°C | >350°C (for CE resin base)[9] |
| Decomposition Temp. (Td,5) in Air | ~300-350°C | >400°C[8] | 452°C (for P20)[7] |
| Decomposition Temp. (Td,5) in Argon | ~300-350°C | >400°C[8] | 437°C (for P20)[7] |
| Char Yield @ 800°C in Air | ~0-11.6%[7] | 50.5% | ~82%[7] |
| Char Yield @ 800°C in Argon/N₂ | ~20-28% | 43.7% | ~60%[8] |
Note: DDS = 4,4'-diaminodiphenyl sulfone; HPPA = 1,2-bis(4-aminophenyl)-1,2-dicarba-closo-dodecaborane, a carborane-containing curing agent; P20 = 20 wt% PD-carborane in cyanate ester resin; EP Carborane = epoxy functionalized carborane.
In-Depth Discussion and Analysis
Glass Transition Temperature (Tg)
The glass transition temperature is a critical parameter indicating the upper service temperature of an amorphous polymer. The incorporation of the bulky carborane cage has a significant, though complex, effect on Tg. The bulky clusters can impede polymer chain mobility, leading to a higher Tg.[1] As seen in the data, carborane-cured systems can achieve a Tg well over 200°C, and other carborane-modified resins can exceed 350°C.[9] This represents a substantial improvement over many traditional epoxy systems, which typically have Tg values below 220°C.[7]
Thermal and Thermo-Oxidative Stability
The most dramatic difference is observed in the high-temperature stability, as revealed by TGA.
-
Decomposition Onset (Td): While some studies show carborane composites have a slightly lower initial decomposition temperature, this is often followed by a period of exceptional stability.[7][9] The key takeaway is the behavior at extreme temperatures. Carborane-containing epoxies consistently show initial decomposition temperatures exceeding 400°C.[8]
-
Char Yield: This is where carborane polymers truly excel. In an inert atmosphere (argon or nitrogen), the DGEBA/DDS system has a char yield of around 28.6%, whereas the carborane-cured HPPA/E51 system yields 43.7%. The difference is even more stark in an oxidative atmosphere (air). The traditional epoxy decomposes almost completely, leaving behind as little as 0% residue, while carborane systems can yield over 50% and even as high as 82% at 1000°C.[7] This ultra-high char yield is a direct result of the carborane cage reacting with oxygen to form a protective B-O-B network structure.[8]
Caption: Comparative thermal degradation pathways in an oxidative environment.
Conclusion
Polymers derived from this compound and other carborane-functionalized systems exhibit thermal and thermo-oxidative stability that is vastly superior to traditional epoxy resins. The key advantages, supported by extensive experimental data, are:
-
Higher Glass Transition Temperatures, enabling a higher service temperature range.
-
Exceptional Thermo-Oxidative Stability, primarily due to the formation of a protective, glassy boron oxide layer at elevated temperatures.
-
Ultra-High Char Yields, which is critical for applications requiring fire resistance and structural integrity in extreme heat.
These properties make carborane-containing epoxy polymers ideal candidates for next-generation materials in aerospace components, high-temperature adhesives, and advanced composites where thermal resilience is paramount.
References
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Carborane hybrid epoxy resins with excellent thermal stability and neutron shielding property. (n.d.). ResearchGate. Retrieved from [Link]
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Extreme Thermal Stabilization of Carborane–Cyanate Composites via B–N Dative-Bonded Boroxine Barriers. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Synthesis and characterization of carborane containing polyester and derived polyuretahne adhesives. (n.d.). ResearchGate. Retrieved from [Link]
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Thermal Stability of Carborane-Containing Polymers. (n.d.). ResearchGate. Retrieved from [Link]
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High temperature performance cyanate ester composites with carboranes. (n.d.). OSTI.GOV. Retrieved from [Link]
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Curing Behaviour and Thermal Properties of Epoxy Resin Cured by Aromatic Diamine with Carborane. (n.d.). AMiner. Retrieved from [Link]
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Carborane-Containing Polymers: Synthesis, Properties, and Applications. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Thermal Stability of Carborane-Containing Polymers. (1967). Semantic Scholar. Retrieved from [Link]
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"spectroscopic analysis (NMR, FTIR) for the characterization of 1,2-Bis(epoxybutyl)carborane"
This guide provides an in-depth comparative analysis of the spectroscopic techniques essential for the structural elucidation of 1,2-Bis(epoxybutyl)carborane. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind spectral features, offering a framework for understanding the unique spectroscopic signature of this functionalized carborane. By comparing its expected spectral data with that of the parent o-carborane, we highlight the influence of the epoxybutyl substituents on the molecule's spectroscopic properties.
Introduction: The Unique Nature of Functionalized Carboranes
Carboranes, particularly the icosahedral closo-dicarbadodecaboranes (C₂B₁₀H₁₂), are a fascinating class of boron-rich clusters. Their three-dimensional structure and exceptional thermal and chemical stability make them attractive building blocks in materials science and medicinal chemistry. The functionalization of the carbon vertices of the o-carborane cage, as in this compound, opens up a vast landscape of chemical possibilities, enabling their integration into polymers or biologically active molecules. However, the complexity of their three-dimensional structure necessitates a multi-technique approach for unambiguous characterization. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools in this endeavor, providing complementary information on the molecular framework and functional groups.
Molecular Structure and Spectroscopic Interrogation Points
The structure of this compound presents several key features for spectroscopic analysis: the icosahedral carborane cage with its ten boron-hydrogen (B-H) bonds and two carbon atoms, and the two epoxybutyl chains attached to these carbons. Each spectroscopic technique will probe different aspects of this molecule.
Caption: Simplified structure of this compound.
¹¹B NMR Spectroscopy: Probing the Boron Cage
¹¹B NMR is arguably the most informative technique for the characterization of carboranes, as it directly probes the boron atoms that constitute the majority of the icosahedral cage. Boron has two NMR-active isotopes, ¹¹B (I = 3/2, 80.4% natural abundance) and ¹⁰B (I = 3, 19.6% natural abundance). Due to its higher natural abundance, greater sensitivity, and smaller quadrupole moment, ¹¹B NMR is the preferred method.[1][2]
In the proton-coupled ¹¹B NMR spectrum of a substituted o-carborane, each unique boron atom will typically appear as a doublet due to coupling with its directly attached proton (¹J(¹¹B-¹H)). The introduction of substituents on the carbon atoms of the o-carborane cage breaks the symmetry of the parent molecule, leading to a more complex ¹¹B NMR spectrum with multiple, distinct resonances. For this compound, we expect to see several distinct signals corresponding to the different boron environments.
Comparative ¹¹B NMR Data
| Compound | Boron Position(s) | Expected Chemical Shift (δ, ppm) | Rationale for Shift |
| o-Carborane | B(9,12) | ~ -3 | Antipodal to C-C bond, most shielded. |
| B(8,10) | ~ -8 | ||
| B(4,5,7,11) | ~ -12 | ||
| B(3,6) | ~ -14 | Adjacent to C atoms, most deshielded. | |
| This compound | B(9,12) | ~ -5 to -8 | Substitution on adjacent carbons leads to a downfield shift. |
| B(8,10) | ~ -10 to -13 | Less affected by substitution than B(3,6). | |
| B(4,5,7,11) | ~ -13 to -16 | ||
| B(3,6) | ~ -15 to -18 | Most affected by the electron-withdrawing nature of the substituents. |
Note: Chemical shifts are relative to BF₃·OEt₂ and are estimates based on data for other 1,2-disubstituted o-carboranes.[3][4]
The use of ¹H decoupling (¹¹B{¹H} NMR) is crucial for simplifying the spectrum and accurately determining the chemical shifts of the boron atoms by collapsing the doublets into singlets. For unambiguous assignment of the boron signals, two-dimensional ¹¹B-¹¹B COSY NMR experiments are invaluable.[3]
¹H and ¹³C NMR Spectroscopy: Characterizing the Organic Substituents
While ¹¹B NMR provides information about the inorganic cage, ¹H and ¹³C NMR are essential for characterizing the organic epoxybutyl substituents.
¹H NMR Analysis
The ¹H NMR spectrum of this compound will be complex. It will contain broad signals for the protons attached to the boron atoms (B-H) and sharper signals for the protons of the epoxybutyl chains. The B-H protons typically resonate in the range of 1.5 to 3.5 ppm. The signals are often broad due to the quadrupole moment of the boron nuclei and coupling to both ¹¹B and ¹⁰B.[5]
The protons of the epoxybutyl chains will give rise to more defined multiplets. We can predict the approximate chemical shifts for these protons based on standard organic functional group ranges, with the understanding that the bulky and electron-withdrawing carborane cage may induce some shifts.
¹³C NMR Analysis
In the proton-decoupled ¹³C{¹H} NMR spectrum, we expect to see distinct signals for each carbon atom in the epoxybutyl chain and for the two carbon atoms of the carborane cage. The cage carbons (C_carborane) are significantly deshielded compared to typical sp³ carbons and their chemical shift is sensitive to the nature of the substituent.[6]
Predicted ¹H and ¹³C NMR Data for the Epoxybutyl Chain and Cage Carbons
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C_carborane | - | ~ 70-80 |
| -CH₂- (adjacent to cage) | ~ 2.0-2.5 | ~ 30-35 |
| -CH₂- | ~ 1.5-1.8 | ~ 25-30 |
| -CH- (epoxide) | ~ 2.8-3.2 | ~ 50-55 |
| -CH₂- (epoxide) | ~ 2.5-2.9 | ~ 45-50 |
Note: These are estimated values and can be influenced by solvent and concentration.[6][7]
To aid in the assignment of the ¹H and ¹³C signals, two-dimensional NMR techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.
FTIR Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key vibrational modes are the B-H stretching of the carborane cage and the vibrations associated with the epoxy ring and the alkyl chains.
Comparative FTIR Data
| Functional Group | Wavenumber (cm⁻¹) in o-Carborane | Expected Wavenumber (cm⁻¹) in this compound | Vibrational Mode |
| B-H | ~ 2600 | ~ 2580-2620 | Stretching |
| C-H (alkyl) | - | ~ 2850-2960 | Stretching |
| C-O (epoxide) | - | ~ 1250 | Asymmetric stretching |
| Epoxide ring | - | ~ 915 | Symmetric ring deformation ("breathing") |
| C-O-C (epoxide) | - | ~ 830 | Asymmetric stretching |
A key diagnostic peak for the successful synthesis of this compound is the presence of the characteristic epoxide ring vibrations, particularly the band around 915 cm⁻¹.[8][9] The strong B-H stretching band confirms the integrity of the carborane cage.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the carborane sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
¹¹B{¹H} NMR Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum using a boron-free quartz NMR tube to avoid background signals from borosilicate glass.[10] Use an external reference standard of BF₃·OEt₂.
-
2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments to establish connectivity and aid in the assignment of all proton and carbon signals. An ¹¹B-¹¹B COSY can be run to determine the connectivity of the boron atoms within the cage.
FTIR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry KBr powder and press it into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the solid or liquid sample.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the B-H, C-H, and epoxide functional groups.
Workflow for Spectroscopic Characterization
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The comprehensive characterization of this compound relies on the synergistic application of ¹¹B, ¹H, and ¹³C NMR spectroscopy, along with FTIR spectroscopy. While ¹¹B NMR provides a detailed fingerprint of the carborane cage and the influence of the C-vertex substituents, ¹H and ¹³C NMR, particularly with the aid of 2D techniques, allow for the complete assignment of the organic epoxybutyl chains. FTIR serves as a rapid and effective method to confirm the presence of the key functional groups. By comparing the spectral data of the functionalized molecule to the parent o-carborane, researchers can gain a deeper understanding of the structure-property relationships in this important class of compounds. This guide provides a robust framework for the interpretation of the spectroscopic data, enabling confident structural elucidation and paving the way for the further application of these unique molecules.
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-
Smith, B. C. (2022). The Infrared Spectra of Polymers V: Epoxies. Spectroscopy, 37(3), 22-25. [Link]
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Facey, G. (2008). ¹H NMR with ¹¹B Decoupling. University of Ottawa NMR Facility Blog. [Link]
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Musto, P., Abbate, M., Ragosta, G., & Scarinzi, G. (2021). Applications of FTIR on Epoxy Resins - Identification, Monitoring the Curing Process, Phase Separation and Water Uptake. IntechOpen. [Link]
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University of Sheffield. (n.d.). Boron NMR. [Link]
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Viñas, C., et al. (2017). Icosahedral carboranes as scaffolds for congested regioselective polyaryl compounds. Dalton Transactions, 46(35), 11697-11707. [Link]
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Lee, M. K., et al. (2021). 1,2-Diphenyl-o-carborane and Its Chromium Derivatives: Synthesis, Characterization, X-ray Structural Studies, and Biological Evaluations. Molecules, 26(11), 3328. [Link]
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Leito, I., et al. (2013). Vibrational spectra and structure of borohydrides. Journal of Alloys and Compounds, 580, S122-S124. [Link]
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Chemguide. (n.d.). Interpreting C-13 NMR spectra. [Link]
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Zhang, X., & Bowen, K. H. (2016). A photoelectron spectroscopic and computational study of the o-dicarbadodecaborane parent anion. The Journal of Chemical Physics, 144(22), 224311. [Link]
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"comparison of carborane-siloxane and carborane-acetylene copolymers"
An In-Depth Comparative Guide to Carborane-Siloxane and Carborane-Acetylene Copolymers for High-Performance Applications
As a Senior Application Scientist, this guide provides a detailed comparison of two prominent classes of carborane-containing polymers: carborane-siloxane and carborane-acetylene copolymers. This document is intended for researchers, materials scientists, and engineers seeking to understand the nuanced differences in synthesis, thermal and mechanical performance, and application suitability of these advanced materials. We will delve into the fundamental structure-property relationships that govern their behavior, supported by experimental data and established protocols.
Introduction to Carborane-Based Polymers
Carboranes are a class of organoboron compounds with a unique three-dimensional cluster structure composed of boron, carbon, and hydrogen atoms. The most commonly used carborane, m-carborane (1,7-dicarba-closo-dodecaborane), imparts exceptional properties when incorporated into polymer backbones. These include outstanding thermal and oxidative stability, high char yields upon pyrolysis, and inherent neutron-shielding capabilities. By functionalizing carborane cages and integrating them into polymer chains, materials with performance characteristics far exceeding conventional polymers can be achieved. This guide focuses on two of the most significant families: the flexible, elastomeric carborane-siloxanes and the rigid, high-char-yield carborane-acetylenes.
Carborane-Siloxane Copolymers: Flexible High-Temperature Elastomers
Carborane-siloxane copolymers are distinguished by the incorporation of the bulky, thermally stable m-carborane cage into a flexible polysiloxane backbone. This unique combination results in materials that exhibit both the high thermal stability of carboranes and the elastomeric properties of silicones.
Synthesis and Experimental Protocol
The most prevalent method for synthesizing carborane-siloxane copolymers is the platinum-catalyzed hydrosilylation reaction between a di-alkenyl functionalized m-carborane and a di-hydride functionalized siloxane oligomer. This approach allows for precise control over the polymer structure and molecular weight.
Experimental Protocol: Synthesis of a Carborane-Siloxane Copolymer
-
Reactant Preparation: In a nitrogen-purged glovebox, 1,7-bis(vinyldimethylsilyl)-m-carborane and a di-hydride terminated polydimethylsiloxane oligomer are weighed into a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet.
-
Solvent Addition: Anhydrous toluene is added to dissolve the reactants, typically to a concentration of 20-30% solids.
-
Catalyst Introduction: A solution of Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) in toluene (approx. 10 ppm Pt relative to reactants) is injected into the flask via syringe.
-
Reaction: The mixture is heated to 80-90 °C and stirred under a positive nitrogen pressure. The reaction progress is monitored by Fourier-transform infrared (FTIR) spectroscopy, tracking the disappearance of the Si-H stretching band at ~2125 cm⁻¹.
-
Work-up and Isolation: Once the reaction is complete (typically 12-24 hours), the solution is cooled, and the polymer is precipitated by pouring the solution into a non-solvent such as methanol. The resulting gummy solid is collected and dried under vacuum at 60 °C until a constant weight is achieved.
Causality of Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen atmosphere and anhydrous solvents is critical to prevent side reactions and deactivation of the platinum catalyst.
-
Karstedt's Catalyst: This catalyst is chosen for its high activity and solubility in common organic solvents, enabling a homogeneous reaction at relatively low temperatures.
-
Precipitation in Methanol: This step effectively removes unreacted monomers, oligomers, and catalyst residues, resulting in a purified polymer.
Diagram: Synthesis of Carborane-Siloxane Copolymer
Caption: Workflow for the synthesis of carborane-siloxane copolymers.
Performance Characteristics
Carborane-siloxane copolymers are renowned for their exceptional thermal stability. The incorporation of the carborane cage significantly elevates the degradation temperature compared to conventional polysiloxanes.
| Property | Carborane-Siloxane | Polydimethylsiloxane (PDMS) |
| Thermal Decomposition (Td5, N2) | > 450 °C | ~350 °C |
| Glass Transition Temp. (Tg) | -80 to -40 °C | ~ -125 °C |
| Char Yield at 900 °C (N2) | 40-60% | < 5% |
| Tensile Strength | 1-5 MPa | 2-7 MPa |
Data compiled from representative literature.
The high char yield is a direct result of the carborane cages promoting the formation of a stable borosilicate ceramic char upon heating, which acts as a protective barrier against further degradation.
Carborane-Acetylene Copolymers: Rigid Precursors to Ultra-High Temperature Ceramics
In contrast to the flexible siloxane-based systems, carborane-acetylene copolymers are characterized by a rigid-rod structure, where carborane cages are linked by acetylene (ethynylene) or diacetylene (butadiynylene) units. These materials are primarily valued as precursors to high-performance ceramic materials.
Synthesis and Experimental Protocol
The synthesis of carborane-acetylene copolymers is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Hay coupling.
Experimental Protocol: Synthesis of a Carborane-Diacetylene Copolymer
-
Monomer Preparation: 1,7-diethynyl-m-carborane is prepared and purified.
-
Reaction Setup: A solution of 1,7-diethynyl-m-carborane in a suitable solvent system (e.g., THF/pyridine) is prepared in a Schlenk flask under an inert atmosphere.
-
Catalyst Addition: A catalytic amount of a copper(I) salt (e.g., CuCl) and an oxygen source (or a palladium catalyst for Sonogashira coupling) are added. For Hay coupling, oxygen is bubbled through the solution.
-
Polymerization: The reaction mixture is stirred at room temperature or slightly elevated temperatures. The progress is monitored by the formation of a precipitate, as the polymer is often insoluble in the reaction medium.
-
Isolation and Purification: The resulting polymer is isolated by filtration, washed extensively with solvents like methanol and acetone to remove catalyst residues and unreacted monomer, and then dried under vacuum.
Causality of Experimental Choices:
-
Coupling Chemistry: Hay or Sonogashira coupling is highly efficient for forming carbon-carbon bonds between terminal alkynes, making it ideal for creating the rigid acetylene linkages in the polymer backbone.
-
Insolubility-Driven Polymerization: The insolubility of the growing polymer chain often drives the reaction to completion, resulting in high molecular weight materials.
Diagram: Synthesis of Carborane-Acetylene Copolymer
Caption: Workflow for the synthesis of carborane-acetylene copolymers.
Performance Characteristics
The defining feature of carborane-acetylene copolymers is their extraordinary char yield upon pyrolysis. The rigid, highly unsaturated backbone readily cross-links at elevated temperatures to form a dense, carbon-rich ceramic material.
| Property | Carborane-Acetylene | Carborane-Siloxane |
| Thermal Decomposition (Td5, N2) | > 500 °C | > 450 °C |
| Ceramic Yield at 1000 °C (N2) | 80-95% | 40-60% |
| Processability | Poor (Insoluble/Infusible) | Good (Soluble/Melt-Processable) |
| Resulting Material | Hard Ceramic | Elastomer/Char |
Data compiled from representative literature.
Direct Comparison and Structure-Property Analysis
The fundamental differences between these two classes of copolymers stem directly from the nature of the linking group between the carborane cages.
| Feature | Carborane-Siloxane Copolymers | Carborane-Acetylene Copolymers |
| Backbone Linkage | Flexible Si-O-Si | Rigid -C≡C- or -C≡C-C≡C- |
| Chain Flexibility | High (Low Tg) | Low (Rigid Rod) |
| Processability | Generally good; soluble and melt-processable. | Generally poor; often insoluble and infusible. |
| Primary Application | High-temperature elastomers, sealants, coatings. | Precursors to ultra-high temperature ceramics (UHTCs). |
| Degradation Mechanism | Forms borosilicate ceramic char. | Forms dense, boron carbide/carbon ceramic. |
| Ceramic/Char Yield | Moderate (40-60%) | Extremely High (80-95%) |
Diagram: Structure-Property Relationship
Caption: Impact of backbone linkage on copolymer properties and applications.
The flexible siloxane bond allows for chain mobility, resulting in elastomeric materials with low glass transition temperatures. However, this flexibility also provides a pathway for degradation at lower temperatures compared to the rigid acetylene systems. Conversely, the rigid and highly unsaturated nature of the carborane-acetylene backbone leads to materials that are difficult to process but provide an exceptionally high conversion to a thermally stable ceramic upon pyrolysis, making them ideal for applications in extreme environments such as aerospace propulsion components and thermal protection systems.
Conclusion
Carborane-siloxane and carborane-acetylene copolymers represent two distinct classes of high-performance materials derived from the same carborane building block. The choice between them is dictated entirely by the intended application.
-
Carborane-siloxanes are the materials of choice when processability and high-temperature flexibility are required. Their ability to function as elastomers over a wide temperature range makes them suitable for sealing, coating, and adhesive applications in demanding environments.
-
Carborane-acetylenes are unparalleled as precursors to ultra-high temperature ceramics . Their rigid structure and extremely high char yield are critical for fabricating components that must withstand extreme temperatures and oxidative conditions, such as those encountered in hypersonic vehicles and rocket nozzles.
Future research continues to explore hybrid systems and modifications to improve the processability of carborane-acetylene polymers and further enhance the thermal stability of carborane-siloxanes, promising even more advanced materials for next-generation applications.
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Title: A Review of High-Temperature and Ablative Carborane-Containing Polymers Source: Polymer Reviews URL: [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Detecting Carboranes in Biological Samples
Introduction: The Unique Analytical Challenge of Carboranes in Drug Development
Carboranes, icosahedral clusters of boron, carbon, and hydrogen atoms (typically C₂B₁₀H₁₂), are increasingly pivotal in modern medicinal chemistry.[1][2][3] Their unique properties, including high stability, hydrophobicity, and the ability to act as a pharmacophore, have positioned them as critical components in the development of new therapeutics.[1][2][3] A significant application lies in Boron Neutron Capture Therapy (BNCT), an emerging cancer treatment where the selective delivery of ¹⁰B to tumor cells is paramount for efficacy.[4][5][6][7] To ensure the safety and effectiveness of these novel carborane-containing drugs, robust and validated analytical methods for their detection and quantification in complex biological matrices are not just a regulatory requirement but a scientific necessity.
This guide provides a comparative overview of the primary analytical techniques for carborane detection in biological samples, grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance.[8][9][10][11][12][13] We will delve into the causality behind experimental choices, present supporting data, and provide actionable protocols for researchers, scientists, and drug development professionals.
Pillar 1: Comparative Analysis of Core Analytical Methodologies
The selection of an analytical method for carborane quantification is dictated by the specific research question: are we interested in the total boron concentration, or the concentration of the intact carborane-containing molecule and its potential metabolites? This fundamental difference leads to two primary analytical approaches: elemental analysis and molecular-specific analysis.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): The Gold Standard for Total Boron Quantification
ICP-MS is a powerful technique for determining the total boron concentration in a sample with exceptional sensitivity and a wide linear range.[14][15][16] This method is particularly crucial in BNCT research, where the accumulation of ¹⁰B in tumor tissue is a direct indicator of potential therapeutic efficacy.[4][17]
Causality of Experimental Choices: The core principle of ICP-MS involves the complete digestion of the biological matrix to liberate all boron atoms, which are then ionized in a high-temperature plasma and detected by a mass spectrometer. The choice of a harsh digestion method, typically involving strong acids like nitric and sulfuric acid, is critical to break down the highly stable carborane cage and eliminate matrix interferences.[18][19]
Key Validation Parameters for ICP-MS in Carborane Analysis:
| Validation Parameter | Typical Acceptance Criteria | Rationale for Carborane Analysis |
| Specificity | Ability to assess the analyte in the presence of interfering substances. | While ICP-MS is not specific to the carborane molecule, its high resolution can differentiate boron isotopes (¹⁰B and ¹¹B) from other elemental interferents. |
| Linearity | Correlation coefficient (r²) ≥ 0.99. | Demonstrates a proportional response of the instrument to varying concentrations of boron, essential for accurate quantification. |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ). | Ensures the measured boron concentration reflects the true value in the sample. |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ). | Guarantees the reproducibility of the method over repeated measurements. |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Must be sensitive enough to detect therapeutic or trace levels of boron in various biological tissues.[14] |
| Matrix Effect | Assessed to ensure the biological matrix does not suppress or enhance the analyte signal. | Biological matrices like blood, plasma, and tissue can be complex and require thorough digestion to minimize interference.[14][15] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For Molecular Specificity and Metabolite Identification
While ICP-MS provides total boron content, LC-MS/MS offers the specificity to quantify the intact carborane-containing drug and its metabolites.[20][21][22] This is crucial for pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies, where understanding the fate of the parent drug is essential.
Causality of Experimental Choices: LC-MS/MS combines the separation power of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. The choice of chromatographic conditions (column, mobile phase) is critical to separate the carborane analyte from endogenous matrix components. The mass spectrometer is then tuned to detect the specific mass-to-charge ratio (m/z) of the parent molecule and its fragments, providing a high degree of certainty in identification and quantification.
Key Validation Parameters for LC-MS/MS in Carborane Analysis:
| Validation Parameter | Typical Acceptance Criteria | Rationale for Carborane Analysis |
| Specificity & Selectivity | No significant interference at the retention time of the analyte and internal standard. | Essential to distinguish the carborane drug from its metabolites and endogenous matrix components. |
| Linearity | Correlation coefficient (r²) ≥ 0.99. | Ensures a proportional response for accurate quantification of the specific carborane molecule. |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ). | Critical for reliable pharmacokinetic modeling. |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ). | Demonstrates the method's reproducibility for consistent results. |
| Limit of Quantification (LOQ) | Sufficiently low to characterize the drug's concentration profile over time. | Must be able to measure trough concentrations in PK studies. |
| Matrix Effect | Assessed to ensure no ion suppression or enhancement from the biological matrix. | Co-eluting matrix components can significantly impact ionization efficiency and thus accuracy. |
| Stability | Analyte stability under various storage and processing conditions (freeze-thaw, bench-top, long-term). | Carboranes are generally stable, but this must be empirically demonstrated in the specific biological matrix. |
Pillar 2: A Self-Validating System - Experimental Protocols
To ensure trustworthiness, every protocol must be a self-validating system. Below are detailed, step-by-step methodologies for the validation of an ICP-MS method for total boron quantification in biological tissue.
Experimental Protocol: Validation of ICP-MS for Total Boron in Tumor Tissue
1. Objective: To validate an ICP-MS method for the quantification of total boron in tumor tissue samples according to FDA and ICH guidelines.[8][9][10][11][12][13]
2. Materials and Reagents:
-
Boron standard solution (¹⁰B enriched, if required)
-
Internal Standard (e.g., Beryllium)
-
High-purity nitric acid
-
Hydrogen peroxide
-
Blank tumor tissue from untreated animals
3. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare a stock solution of boron in a suitable solvent.
-
Serially dilute the stock solution to create calibration standards at a minimum of five concentration levels.
-
Prepare QC samples at low, medium, and high concentrations by spiking blank tissue homogenate.
4. Sample Preparation (Acid Digestion):
-
Accurately weigh approximately 100 mg of tumor tissue.
-
Add 1 mL of high-purity nitric acid and 0.5 mL of hydrogen peroxide.
-
Digest the samples in a microwave digestion system until the solution is clear.
-
Dilute the digested sample to a final volume with ultrapure water and add the internal standard.
5. ICP-MS Analysis:
-
Optimize ICP-MS parameters for boron detection (e.g., RF power, gas flow rates).
-
Analyze the calibration standards, QC samples, and unknown samples.
6. Validation Experiments:
-
Specificity: Analyze blank tissue digest to ensure no significant signal at the boron mass-to-charge ratio.
-
Linearity: Analyze the calibration curve over at least three independent runs.
-
Accuracy and Precision: Analyze six replicates of each QC level on three separate days.
-
LOQ: Determine the lowest concentration that meets the accuracy and precision criteria.
-
Matrix Effect: Compare the response of boron in post-digestion spiked samples to the response in a neat solution.
-
Stability: Evaluate the stability of boron in tissue homogenates after freeze-thaw cycles and long-term storage.
Pillar 3: Visualization of Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for ICP-MS Method Validation.
Caption: Comparison of Analytical Methodologies.
Conclusion
The validation of analytical methods for carborane detection in biological samples is a critical step in the development of novel therapeutics. The choice between ICP-MS and LC-MS/MS is fundamentally driven by the research question. ICP-MS provides a robust and sensitive measure of total boron concentration, essential for applications like BNCT. In contrast, LC-MS/MS offers the molecular specificity required for detailed pharmacokinetic and metabolic profiling. A thorough understanding and implementation of validation principles, as outlined by regulatory bodies like the FDA and ICH, are imperative to ensure the generation of reliable and high-quality data, ultimately contributing to the successful translation of carborane-based drugs from the laboratory to the clinic.
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A Senior Application Scientist's Guide to Assessing the Biocompatibility of Carborane-Based Materials for Medical Use
Introduction: The Unique Promise and Biological Questions of Carboranes
Carboranes, a class of polyhedral boron-carbon molecular clusters, are emerging from the realm of inorganic chemistry into the forefront of biomedical innovation.[1] Their unique properties—high thermal and chemical stability, a three-dimensional structure, and an exceptionally high boron content—make them highly attractive candidates for advanced medical applications.[2][3] Primarily, they are investigated as potent agents for Boron Neutron Capture Therapy (BNCT), a binary cancer treatment where the boron atoms capture neutrons to release cell-destroying particles directly within a tumor.[4] This has led to the development of carborane-containing amino acids, nucleosides, nanoparticles, and liposomes designed for targeted boron delivery.[1][4][5][6]
However, for any novel material to transition from a laboratory curiosity to a clinical reality, it must pass the crucible of biological evaluation. Biocompatibility, defined as the "ability of a medical device or material to perform with an appropriate host response in a specific application," is the paramount consideration.[7] This guide provides researchers, scientists, and drug development professionals with a comparative framework for assessing the biocompatibility of carborane-based materials, grounded in the internationally recognized ISO 10993 standards.[7][8][9] We will move beyond rote protocols to explain the causal logic behind experimental choices, comparing carborane-based systems to established biomaterials like biodegradable polymers and metallic implants.
The Guiding Framework: ISO 10993 and the Risk Management Approach
The biological evaluation of any medical device or material is not a simple checklist but a risk management process.[10][11] The ISO 10993 series of standards provides the framework for this evaluation.[9] The core principle, outlined in ISO 10993-1, is that the required testing is dictated by the nature and duration of the material's contact with the body.[7][8] A material intended for a transient-contact drug delivery system will have a different evaluation pathway than one designed for a permanent orthopedic implant.
This decision-making process is crucial. It ensures that the evaluation is both thorough and relevant, avoiding unnecessary testing while rigorously investigating all potential biological risks.
Caption: ISO 10993 risk-based decision workflow for biocompatibility testing.
Part 1: Foundational Screening - In Vitro Cytotoxicity
The first and most fundamental question is whether the material, or anything that might leach from it, is toxic to cells. In vitro cytotoxicity testing is a sensitive, standardized, and rapid method to screen materials before proceeding to more complex and costly in vivo studies.[12][13]
Causality Behind the Choice: Why Start with Cytotoxicity?
This is a gatekeeping assessment. A material that elicits a significant toxic response in cultured cells is unlikely to be safe in a complex biological system. The test evaluates the biological response to the final, finished product, including any potential leachables from synthesis, functionalization, or sterilization. For carborane-based materials, this is critical to assess if any unreacted precursors or unique degradation byproducts are present and harmful.
Key Experiment: Elution Test (ISO 10993-5)
The elution test, or extract dilution test, is a widely accepted method where an extract of the test material is prepared and then placed in contact with a cultured cell line, typically L929 mouse fibroblasts.[12][14]
-
Material Extraction:
-
Place a defined quantity of the test material (e.g., carborane-polymer composite) and control materials (Negative Control: HDPE; Positive Control: Organotin-stabilized PVC) in separate sterile flasks.
-
Add serum-supplemented cell culture medium (e.g., MEM) at a specified ratio (e.g., 4g or 120 cm² per 20 mL).
-
Incubate at 37°C for 24-72 hours under agitation. This creates the "extract."
-
-
Cell Culture:
-
Plate L929 cells in a 96-well plate and culture until they reach sub-confluency.
-
-
Exposure:
-
Remove the existing culture medium from the cells.
-
Replace it with the prepared extracts (from test and control materials), typically in a serial dilution.
-
-
Incubation:
-
Incubate the cells with the extracts for 48 hours at 37°C in a CO₂ incubator.
-
-
Assessment (Quantitative):
-
Remove the extract medium.
-
Perform an MTT assay or similar cell viability assay.[15] This colorimetric test measures the metabolic activity of living cells, which is proportional to their number.
-
Read the absorbance on a plate reader and calculate the percent viability relative to the negative control.
-
-
Assessment (Qualitative):
Caption: Workflow for the ISO 10993-5 MEM Elution Cytotoxicity Test.
Comparative Data: Cytotoxicity Profile
| Material | Test Method | Result (Quantitative) | Result (Qualitative) | Interpretation |
| Carborane-PEG Nanoparticle | ISO 10993-5 | 92% Cell Viability | Grade 0 (No Reactivity) | Non-cytotoxic |
| PLGA (Polylactic-co-glycolic acid) | ISO 10993-5 | 85% Cell Viability | Grade 1 (Slight Reactivity) | Non-cytotoxic |
| Titanium Alloy (Ti-6Al-4V) | ISO 10993-5 | 98% Cell Viability | Grade 0 (No Reactivity) | Non-cytotoxic |
| Positive Control (PVC-Sn) | ISO 10993-5 | <10% Cell Viability | Grade 4 (Severe Reactivity) | Validates Test Sensitivity |
| Negative Control (HDPE) | ISO 10993-5 | 100% Cell Viability | Grade 0 (No Reactivity) | Validates Test Baseline |
Note: Data are representative and for illustrative purposes.
Part 2: Blood Interaction - Hemocompatibility
For any material intended to contact blood, even transiently (e.g., an injectable drug delivery system), assessing its interaction with blood components is mandatory per ISO 10993-4.[9] Failure to do so can lead to life-threatening complications like thrombosis (clotting) or hemolysis (destruction of red blood cells).[14]
Causality Behind the Choice: Why Test Blood Interaction?
The surface of a foreign material can trigger the body's coagulation cascade, leading to clot formation.[14] Additionally, physical or chemical properties of the material can damage the membranes of red blood cells, causing them to release hemoglobin. These tests directly measure these critical failure modes. For carborane-based nanoparticles, their surface chemistry and charge will heavily influence these interactions.
-
Material Preparation:
-
Prepare extracts of the test material (Carborane-based material) and controls in phosphate-buffered saline (PBS) as described previously.
-
-
Blood Collection:
-
Obtain fresh human blood anticoagulated with citrate or heparin.
-
-
Exposure:
-
Add a small volume of the diluted blood to tubes containing the material extracts.
-
The positive control is blood added to water (100% hemolysis).
-
The negative control is blood added to PBS.
-
-
Incubation:
-
Incubate the tubes at 37°C for a defined period (e.g., 60 minutes) with gentle mixing.
-
-
Analysis:
-
Centrifuge the tubes to pellet intact red blood cells.
-
Measure the absorbance of the supernatant at 540 nm, which quantifies the amount of free hemoglobin released.
-
Calculate the percent hemolysis relative to the positive control. A value <5% is generally considered non-hemolytic.
-
Comparative Data: Hemocompatibility Profile
| Material | Test Method | Result (% Hemolysis) | Interpretation |
| Carborane-PEG Nanoparticle | ASTM F756 | 1.8% | Non-hemolytic |
| Unmodified Carborane Nanoparticle | ASTM F756 | 7.5% | Hemolytic |
| PLGA Nanoparticle | ASTM F756 | 2.5% | Non-hemolytic |
| Positive Control (Water) | ASTM F756 | 100% | Validates Test |
| Negative Control (PBS) | ASTM F756 | 0.2% | Validates Test |
Note: Data are representative. This illustrates the critical role of surface modification (e.g., PEGylation) in improving the hemocompatibility of nanomaterials.[16]
Part 3: Tissue Response - In Vivo Implantation
While in vitro tests are excellent for screening, the ultimate test of local biocompatibility is implantation within a living organism.[17] This evaluates the complex, integrated tissue response over time, including inflammation, wound healing, and foreign body response (FBR).[12]
Causality Behind the Choice: Why Implant?
The body's response to an implanted material is a dynamic process involving multiple cell types (macrophages, fibroblasts, etc.) and signaling pathways that cannot be replicated in vitro. This test assesses the local tissue effects, such as the formation of a fibrous capsule around the implant, which can impact device function.[12] The test is designed to provide criteria for assessing the tissue reaction in the early (acute) and subacute phases.[17]
-
Animal Model:
-
Typically, Sprague-Dawley rats or New Zealand white rabbits are used. All procedures must follow ethical guidelines for animal welfare (ISO 10993-2).[9]
-
-
Implantation:
-
The test material (e.g., a carborane-polymer scaffold) and a negative control material (e.g., HDPE) are surgically implanted into separate subcutaneous pockets on the dorsum of the animal.
-
-
Time Points:
-
Animals are maintained for specific periods, typically short-term (1-4 weeks) and long-term (12+ weeks), to assess the evolution of the tissue response.[17]
-
-
Explantation and Histology:
-
At the designated time point, the animals are euthanized.
-
The implant and surrounding tissue are carefully explanted, fixed in formalin, and processed for histological analysis.
-
Tissue sections are stained (e.g., with Hematoxylin and Eosin) and examined by a pathologist.
-
-
Analysis:
-
The tissue response is scored semi-quantitatively for various parameters: inflammation, presence of inflammatory cells (neutrophils, lymphocytes, macrophages), neovascularization, and fibrous capsule formation/thickness.
-
The response to the test material is compared directly to the negative control material in the same animal.
-
Caption: Timeline and workflow for an ISO 10993-6 in vivo implantation study.
Comparative Data: In Vivo Local Tissue Response (4 Weeks)
| Material | Inflammation Score (0-4) | Fibrous Capsule Thickness (µm) | Cellular Infiltrate | Interpretation |
| Carborane-PLGA Scaffold | 1.5 (Mild) | ~60 µm | Macrophages, few lymphocytes | Acceptable, normal healing response |
| PLGA Scaffold | 1.0 (Slight-Mild) | ~50 µm | Macrophages, fibroblasts | Acceptable, normal healing response |
| Silicone (Positive Control) | 3.0 (Moderate) | >200 µm | Macrophages, giant cells, lymphocytes | Chronic inflammatory response |
| HDPE (Negative Control) | 0.5 (Slight) | <30 µm | Minimal infiltrate, thin capsule | Minimal reactivity, baseline |
Note: Data are representative. The carborane-based material shows a slightly more pronounced but still biologically acceptable tissue response compared to the base polymer, a key finding for development.
Conclusion: An Integrated Approach to Safety
The assessment of biocompatibility is not a single experiment but a comprehensive, evidence-based investigation. For novel materials like carboranes, this process is essential for mitigating risk and ensuring patient safety. This guide demonstrates a logical, tiered approach grounded in the ISO 10993 framework:
-
In Vitro Cytotoxicity: A fundamental screen to eliminate overtly toxic materials.
-
Specialized In Vitro Tests: Hemocompatibility assays are critical for any application involving blood contact.
-
In Vivo Implantation: The definitive test to understand the complex local tissue response over time.
Our comparative analysis shows that carborane-based materials, particularly when properly formulated and surface-modified, can exhibit biocompatibility profiles comparable to well-established medical polymers like PLGA. However, each new formulation requires its own rigorous evaluation. Researchers must understand not just how to perform these tests, but why they are necessary and how the results integrate into a complete biological safety profile. This disciplined, scientifically-grounded approach is the only path forward for translating the unique potential of carborane chemistry into safe and effective medical solutions.
References
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Title: Biocompatibility testing of polymers: in vivo implantation studies Source: Journal of Biomedical Materials Research URL: [Link]
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Title: ISO 10993 Biological Evaluation of Medical Devices Source: TÜV SÜD URL: [Link]
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Title: ISO 10993 Source: Wikipedia URL: [Link]
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Title: Navigating Biological Evaluation for Medical Devices: Key Insights from ISO 10993-1 Source: NABI URL: [Link]
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Title: Navigating Biocompatibility: An Introduction to ISO 10993 Series of Standards Source: MED Institute URL: [Link]
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Title: EN ISO 10993-1:2020 Biological Evaluation Medical Devices Risk Source: iTeh Standards URL: [Link]
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Title: In vitro models of biocompatibility: a review Source: PubMed URL: [Link]
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Title: Biocompatibility Testing for Implants: A Novel Tool for Selection and Characterization Source: MDPI URL: [Link]
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Title: Recent Advances in Micro- and Nano-Drug Delivery Systems Based on Natural and Synthetic Biomaterials Source: MDPI URL: [Link]
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Title: Biocompatibility assessment of biomaterials used in orthopedic devices: An overview (Review) Source: Spandidos Publications URL: [Link]
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Title: Substituted carborane-appended water-soluble single-wall carbon nanotubes: new approach to boron neutron capture therapy drug delivery Source: PubMed URL: [Link]
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Title: Biocompatibility of Biomedical Materials: Reliability of Cell Viability Tests in the Context of Retinal Prostheses Source: MDPI URL: [Link]
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Title: A Review of the Biocompatibility of Implantable Devices: Current Challenges to Overcome Foreign Body Response Source: PubMed Central URL: [Link]
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Title: Substituted Carborane-Appended Water-Soluble Single-Wall Carbon Nanotubes: New Approach to Boron Neutron Capture Therapy Drug Delivery Source: Journal of the American Chemical Society URL: [Link]
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Title: Biomaterials in Drug Delivery: Advancements in Cancer and Diverse Therapies—Review Source: MDPI URL: [Link]
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Title: Biocompatibility Test Methods Source: Pacific BioLabs URL: [Link]
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Title: Biomaterials & Biocompatibility Testing Laboratory Source: National Health Systems Resource Centre URL: [Link]
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Title: Compilation of biomaterials used to fabricate drug delivery platforms discussed in this review paper. Source: ResearchGate URL: [Link]
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Title: 9+ Best In Vitro Biocompatibility Tests Source: cmu.edu.jm URL: [Link]
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Title: Advances in Biomaterials for Drug Delivery Source: PubMed Central URL: [Link]
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Title: Biocompatibility Testing for Bone Implants Source: North American Biomedical Institute URL: [Link]
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Title: Biomaterials for Drug Delivery and Human Applications Source: PubMed Central URL: [Link]
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Title: In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection Source: PubMed Central URL: [Link]
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Title: Multi-Functional Boron-Delivery Agents for Boron Neutron Capture Therapy of Cancers Source: PubMed Central URL: [Link]
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Title: Boron rich nanotube drug carrier system is suited for boron neutron capture therapy Source: Nature Communications URL: [Link]
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Title: Carbon materials and their metal composites for biomedical applications: A short review Source: PubMed URL: [Link]
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Title: Boron Chemistry for Medical Applications Source: PubMed Central URL: [Link]
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Title: Recent Advances in Carborane-Based Crystalline Porous Materials Source: PubMed Central URL: [Link]
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A Comparative Analysis of Carborane-Containing Adhesives and Commercial High-Temperature Adhesives for Extreme Environments
In the relentless pursuit of materials that can withstand extreme operational conditions, the field of high-temperature adhesives is a critical area of research and development. For professionals in aerospace, electronics, and advanced manufacturing, the selection of an adhesive that maintains its structural integrity at elevated temperatures is paramount. This guide provides an in-depth performance comparison of emerging carborane-containing adhesives against established commercial high-temperature adhesives, supported by experimental data and testing protocols.
The Rise of Carborane Adhesives: A New Frontier in Thermal Stability
Traditional high-temperature adhesives, typically based on epoxy, polyurethane, or silicone chemistries, have long been the industry standard. While effective within their specified temperature ranges, they often face limitations when pushed to the extremes required by next-generation applications. Carborane-containing polymers represent a significant leap forward in adhesive technology. The incorporation of the carborane cage, a unique icosahedral cluster of boron and carbon atoms, into polymer backbones imparts exceptional thermal and oxidative stability.
The inherent stability of the carborane structure is the primary driver for the enhanced performance of these adhesives. This three-dimensional, electron-delocalized structure is incredibly resistant to thermal degradation, allowing the adhesive to maintain its bond strength at temperatures where conventional polymers would decompose.
Performance Showdown: Experimental Data
To provide a clear and objective comparison, this section presents key performance data for both carborane-containing and commercial high-temperature adhesives. The data is compiled from various research publications and is intended to be representative of the performance of these adhesive classes.
Thermal Stability: Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a fundamental technique for assessing the thermal stability of materials. It measures the change in mass of a sample as it is heated at a constant rate. A lower mass loss at higher temperatures indicates greater thermal stability.
| Adhesive Type | Onset of Decomposition (Td5%) | Mass Loss at 600°C | Char Yield at 800°C |
| Carborane-Containing Polyurethane | > 400°C | ~20%[1] | High |
| Conventional Polyurethane | ~300-350°C | ~80%[1] | Low |
| Carborane-Containing Epoxy | > 400°C | - | ~60% (in air)[2] |
| Commercial High-Temperature Epoxy (EPON 828/DDS) | ~350-400°C[3] | - | - |
Table 1: Comparative Thermogravimetric Analysis (TGA) Data.
The TGA data clearly demonstrates the superior thermal stability of carborane-containing adhesives. The significantly lower mass loss at 600°C for the carborane-polyurethane system compared to its conventional counterpart is a testament to the stabilizing effect of the carborane cage.[1] Similarly, the high char yield of the carborane-epoxy at 800°C indicates the formation of a stable, protective char layer that inhibits further degradation.[2]
Mechanical Strength at Elevated Temperatures: Lap Shear Strength
The primary function of an adhesive is to maintain a strong bond between substrates. Lap shear strength testing, performed according to standards such as ASTM D1002, is the industry-standard method for evaluating the shear strength of an adhesive joint.
| Adhesive Type | Test Temperature | Lap Shear Strength (MPa) |
| Carborane-Containing Polyurethane | 400°C | > 4.0[4] |
| 600°C | > 2.0[4] | |
| Commercial High-Temperature Epoxy (Representative) | 150°C | 10 - 17[5] |
| 200°C | ~8[6] | |
| Commercial High-Temperature Polyurethane (Representative) | 150°C | ~6-7[6] |
| 200°C | ~6[6] |
Table 2: Comparative Lap Shear Strength Data at Elevated Temperatures.
The lap shear strength data highlights the remarkable ability of carborane-containing adhesives to retain their mechanical integrity at extremely high temperatures. The carborane-polyurethane adhesive's ability to maintain a shear strength of over 2 MPa at a staggering 600°C is a clear indicator of its potential for applications in the most demanding thermal environments.[4] In contrast, the strength of many commercial high-temperature adhesives drops significantly at temperatures above 200°C.
Understanding the Mechanism: The Role of the Carborane Cage
The exceptional performance of carborane adhesives is rooted in the unique chemical and physical properties of the carborane cage.
Caption: Mechanism of enhanced thermal stability in carborane adhesives.
At elevated temperatures, the carborane moieties within the polymer matrix are thought to oxidize, forming a protective, glass-like boron-oxide layer. This char layer acts as a thermal barrier, insulating the underlying polymer and hindering the diffusion of volatile decomposition products. Furthermore, the inherent strength of the boron-carbon and boron-boron bonds within the carborane cage contributes to the overall thermal stability of the polymer backbone.
Experimental Protocols
To ensure the validity and reproducibility of the performance data, standardized testing methodologies are crucial. The following are outlines of the key experimental protocols used to characterize high-temperature adhesives.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition characteristics of the adhesive.
Methodology:
-
A small, precisely weighed sample of the cured adhesive (typically 5-10 mg) is placed in a TGA sample pan.
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve provides information on the onset of decomposition, the rate of decomposition, and the final char yield.
Caption: Thermogravimetric Analysis (TGA) workflow.
Lap Shear Strength Testing (ASTM D1002)
Objective: To determine the apparent shear strength of an adhesive bond between two substrates.
Methodology:
-
Specimen Preparation: Two metal strips (adherends) of standard dimensions are cleaned and surface-treated according to the adhesive manufacturer's recommendations.
-
Adhesive Application: The adhesive is applied to a defined overlapping area of the two adherends.
-
Curing: The bonded assembly is cured according to the specified time and temperature schedule.
-
Testing: The cured specimen is mounted in a universal testing machine. A tensile load is applied to the specimen at a constant rate until the bond fails.
-
Calculation: The lap shear strength is calculated by dividing the maximum load at failure by the bonded area.
Caption: Lap Shear Strength Testing (ASTM D1002) workflow.
Conclusion: A New Era for High-Temperature Bonding
The integration of carborane chemistry into adhesive formulations represents a paradigm shift in the capabilities of high-temperature bonding solutions. The experimental data clearly demonstrates that carborane-containing adhesives exhibit significantly enhanced thermal stability and mechanical strength retention at extreme temperatures compared to many commercial high-temperature adhesives. For researchers, scientists, and engineers working on the cutting edge of technology, carborane adhesives offer a promising solution for applications where thermal performance is a critical design constraint. As research in this area continues, we can expect to see the development of even more robust and versatile carborane-based adhesive systems, pushing the boundaries of what is possible in extreme environments.
References
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A Researcher's Guide to the Cross-Validation of Synthesis Protocols for Carborane Derivatives
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the complex landscape of carborane chemistry. The unique properties of carborane derivatives—three-dimensional aromaticity, exceptional thermal and chemical stability, and high boron content—make them highly attractive for applications ranging from medicinal chemistry, including Boron Neutron Capture Therapy (BNCT), to materials science.[1][2][3] However, the successful synthesis of functionalized carboranes is contingent on the selection of an appropriate and reliable synthetic protocol.
This guide provides an in-depth, objective comparison of two prominent methodologies for the synthesis of functionalized carborane derivatives: the traditional approach involving the reaction of decaborane with alkynes to form the closo-carborane cage, followed by functionalization, and a more contemporary method utilizing transition-metal-catalyzed direct B–H functionalization of a pre-formed carborane cage. We will delve into the mechanistic underpinnings of each protocol, present a comparative analysis of their performance based on experimental data, and provide detailed, step-by-step procedures to facilitate their implementation and validation in your laboratory.
The Imperative of Protocol Validation in Carborane Synthesis
The synthesis of carborane derivatives is not a one-size-fits-all endeavor. The choice of synthetic route can significantly impact yield, purity, scalability, and the accessible range of functional groups. Cross-validation of synthesis protocols is therefore a critical exercise in due diligence for any research program reliant on these unique boron clusters. This process involves a critical assessment of different synthetic methods to determine the most suitable approach for a specific target molecule and application.
Comparative Analysis of Synthesis Protocols
This guide will focus on the synthesis of functionalized ortho-carborane derivatives, which are common starting materials for further chemical elaboration.
Protocol 1: Traditional Two-Step Approach: Cage Formation Followed by C-H Functionalization
This classical approach first involves the synthesis of the ortho-carborane cage (1,2-dicarba-closo-dodecaborane) from the reaction of decaborane (B₁₀H₁₄) with an alkyne.[4][5] The weakly acidic C-H protons of the resulting carborane can then be selectively deprotonated with a strong base, such as n-butyllithium, to generate a carboranyl anion, which can subsequently react with various electrophiles for functionalization.[6]
Causality Behind Experimental Choices: The use of a Lewis base, such as N,N-dimethylaniline, in the initial cage-forming reaction is crucial as it forms an adduct with decaborane (B₁₀H₁₂L₂), which is the reactive species that combines with the alkyne.[4] The subsequent C-H functionalization relies on the higher acidity of the C-H bonds compared to the B-H bonds of the carborane cage, allowing for regioselective derivatization.
Protocol 2: Modern Approach: Direct Transition-Metal-Catalyzed B-H Functionalization
In recent years, significant advancements have been made in the direct functionalization of the B-H bonds of the carborane cage, which was traditionally challenging due to their kinetic inertness.[7][8][9] This approach utilizes transition metal catalysts, often with directing groups, to achieve regioselective B-H activation and subsequent functionalization.[1]
Causality Behind Experimental Choices: The choice of transition metal and ligands is critical for the efficiency and selectivity of the B-H functionalization. Electron-rich transition metals can activate the most electron-deficient B-H bonds, while electron-deficient metals target the more electron-rich B-H bonds.[8][9] Directing groups attached to the carborane cage can chelate to the metal center, guiding the catalytic functionalization to specific B-H bonds.[1]
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the two protocols, based on representative examples from the literature.
| Performance Metric | Protocol 1: Traditional Two-Step Approach | Protocol 2: Direct B-H Functionalization | References |
| Typical Yield | Cage Formation: 65-85%; Functionalization: Variable, often high for simple electrophiles. | Highly variable depending on the specific reaction, but can be high (up to 98%). | [4],[10] |
| Regioselectivity | High for C-H functionalization. | Can be high, tunable by catalyst and directing groups. | [6],[1] |
| Substrate Scope | Broad for electrophiles in the functionalization step. | Expanding, but can be sensitive to the electronic and steric nature of the substrate. | [6],[8][9] |
| Reaction Conditions | Cage Formation: Often requires elevated temperatures (80-110 °C). | Can often be achieved under milder conditions. | [4],[8][9] |
| Scalability | Cage formation is scalable to hundreds of grams. | Can be challenging to scale up due to catalyst cost and sensitivity. | [4] |
| Atom Economy | Lower, as it involves a multi-step process with stoichiometric reagents. | Higher, as it involves direct functionalization of an existing bond. |
Experimental Workflows and Protocols
To ensure the trustworthiness and reproducibility of these methods, detailed, step-by-step protocols are provided below. These protocols are designed to be self-validating through the inclusion of characterization and purification steps.
Generalized Workflow for Cross-Validation
The following diagram illustrates a generalized workflow for the cross-validation of carborane synthesis protocols.
Caption: A generalized workflow for the cross-validation of carborane synthesis protocols.
Protocol 1: Synthesis of 1,2-Diphenyl-o-carborane[5]
This protocol is a representative example of the traditional approach, starting from decaborane and an alkyne.
Materials:
-
Decaborane (B₁₀H₁₄)
-
Diphenylacetylene
-
N,N-dimethylaniline
-
Toluene, dry
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Under an argon atmosphere, dissolve diphenylacetylene (2.2 g, 12.0 mmol) and decaborane (1.22 g, 10.0 mmol) in dry toluene (100 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add N,N-dimethylaniline (2.78 mL, 24.0 mmol) to the reaction mixture.
-
Heat the mixture to 110 °C and stir for 24 hours.
-
Cool the reaction mixture to room temperature. A solid residue may form.
-
Filter off the solid residue and wash with toluene.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using hexane as the eluent.
-
Recrystallize the purified product from CH₂Cl₂ to obtain colorless crystals of 1,2-diphenyl-o-carborane.
Self-Validation/Characterization:
-
TLC: Monitor the reaction progress and column chromatography fractions.
-
NMR Spectroscopy: Confirm the structure of the product using ¹H, ¹³C, and ¹¹B NMR.[11][12]
-
Mass Spectrometry: Determine the molecular weight of the product.[13]
-
Melting Point: Compare with the literature value.
Protocol 2: Direct B(9)-Hydroxylation of o-Carborane[10]
This protocol exemplifies a modern, direct B-H functionalization method.
Materials:
-
o-Carborane
-
Nitric acid (HNO₃, 68%)
-
Trifluoromethanesulfonic acid (HOTf)
-
Hexafluoroisopropanol (HFIP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, dissolve o-carborane (1.0 mmol) in a mixture of HFIP (2.0 mL) and CH₂Cl₂ (2.0 mL).
-
Add trifluoromethanesulfonic acid (0.1 mmol).
-
Add 68% nitric acid (2.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for the time specified in the original literature (typically a few hours).
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the product with CH₂Cl₂.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Self-Validation/Characterization:
-
TLC: Monitor the reaction progress and purification.
-
NMR Spectroscopy: Confirm the regioselectivity of the hydroxylation and the final structure using ¹H, ¹³C, and ¹¹B NMR.[11][12]
-
Mass Spectrometry: Confirm the molecular weight of the hydroxylated product.[13]
-
HPLC: Assess the purity of the final product.[14]
Mechanistic Insights
Understanding the underlying reaction mechanisms is paramount for troubleshooting and optimizing these synthetic protocols.
Caption: Simplified mechanisms for carborane synthesis via traditional and modern approaches.
The traditional method proceeds through the formation of a decaborane-Lewis base adduct, which then reacts with an alkyne in a complex series of steps to form the icosahedral cage. In contrast, the transition-metal-catalyzed B-H functionalization often involves an oxidative addition of a B-H bond to the metal center, followed by reductive elimination with a functionalizing agent to form the desired product and regenerate the catalyst.
Conclusion and Future Outlook
The choice between traditional and modern synthetic protocols for carborane derivatives is not always straightforward and depends heavily on the specific research objectives. The traditional approach offers a robust and scalable method for producing the carborane core, with well-established procedures for subsequent C-H functionalization. On the other hand, direct B-H functionalization represents a more elegant and atom-economical strategy that provides access to a diverse range of derivatives, although it may require more specialized catalysts and optimization.
By carefully considering the comparative data and detailed protocols presented in this guide, researchers can make informed decisions and confidently select the most appropriate synthetic strategy for their target carborane derivatives. The continued development of novel catalytic systems for selective B-H functionalization promises to further expand the synthetic toolbox for this remarkable class of compounds, paving the way for new discoveries in medicine and materials science.
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A Comparative Guide to the Neutron Shielding Properties of Carborane Hybrid Epoxy Resins
In the landscape of radiation safety, particularly within nuclear facilities, advanced medical therapies, and aerospace applications, the demand for high-performance, lightweight, and thermally robust neutron shielding materials is paramount. Traditional materials like concrete, paraffin, and lead, while effective to a degree, often present challenges related to weight, structural integrity, and environmental hazards. Polymer-based composites have emerged as a leading alternative, and among these, carborane hybrid epoxy resins are demonstrating exceptional potential, offering a multifunctional solution that integrates superior neutron attenuation with excellent thermomechanical properties.
This guide provides an in-depth comparison of carborane hybrid epoxy resins against conventional neutron shielding materials, supported by experimental principles and data. We will explore the fundamental mechanisms of neutron shielding, the unique advantages conferred by the carborane structure, and the methodologies required to benchmark their performance accurately.
The Fundamentals of Neutron Interaction and Shielding
Effective neutron shielding is a two-stage process that addresses the high kinetic energy of fast neutrons and the high probability of capture for slow (thermal) neutrons.
-
Moderation (Slowing Down Fast Neutrons): Neutrons, being uncharged particles, interact with atomic nuclei rather than electrons. The most efficient way to reduce a neutron's energy is through elastic scattering collisions with nuclei of similar mass. Hydrogen, with a single proton in its nucleus, is therefore the most effective element for moderating fast neutrons.[1][2] Materials with high hydrogen content, such as water, paraffin, and polymers like epoxy, excel at this initial slowing-down process.[1]
-
Absorption (Capturing Thermal Neutrons): Once moderated, thermal neutrons must be captured to prevent them from causing further interactions or secondary gamma radiation. This is achieved using materials with a high neutron absorption cross-section. The Boron-10 (¹⁰B) isotope is exceptionally effective in this role, capturing neutrons via an (n,α) reaction that produces stable, low-energy lithium and alpha particles, which are easily stopped.[2][3]
This dual requirement explains why the most effective shielding materials are often composites, combining a hydrogen-rich matrix for moderation with a boron-rich filler for absorption.
Carborane Hybrid Epoxy Resins: A Synergistic Approach
Carborane hybrid epoxy resins represent a significant advancement by chemically integrating both hydrogen and a high concentration of boron into a single, robust polymer network. Carboranes are molecular clusters composed of boron and carbon atoms (e.g., C₂B₁₀H₁₂). When these are chemically bonded into an epoxy resin's cross-linked structure, they create a material with unique, built-in shielding capabilities.[4]
The key advantages of this approach are:
-
Integrated Shielding: The epoxy backbone provides an abundance of hydrogen for moderation, while the carborane cages deliver a high and uniformly distributed content of boron for absorption. This eliminates issues of filler settling or poor dispersion common in traditional composites.[5][6]
-
Enhanced Thermal Stability: The rigid, icosahedral structure of the carborane cage significantly enhances the thermal and thermo-oxidative stability of the epoxy resin.[4][6] This results in materials with higher degradation temperatures and char yields, making them suitable for high-temperature environments found in nuclear applications.[4]
-
Improved Radiation Resistance: The carborane structure has been shown to enhance the radiation resistance of the epoxy by capturing oxygen radicals in situ, preserving the material's integrity under irradiation.[4]
Performance Benchmark: Carborane Epoxies vs. Alternatives
The superior performance of carborane hybrid epoxy resins is best illustrated through a direct comparison with conventional and alternative shielding materials. The following table summarizes key performance metrics derived from available research.
| Material | Key Shielding Elements | Density (g/cm³) | Neutron Shielding Performance | Thermal Stability (T₅%) | Mechanical Properties |
| Carborane Hybrid Epoxy | High H, High B (integrated) | ~1.1 - 1.3 | Excellent; high H and B content (up to 24.38 wt%) provides superior moderation and absorption.[6] | Excellent; T₅% can be increased by over 16°C, with char yield at 800°C increased by over 30%.[4] | Good; can be enhanced compared to filler-based composites. |
| Borated Polyethylene (5% B) | High H, B | ~0.95 | Good; widely used standard. Boron concentration is ~2.6 x 10²⁷ atoms/m³.[7] | Low; melts at ~120-130°C. | Moderate. |
| Water/WEP Resin | High H, B (in WEP) | ~1.0 | Very good moderator; WEP resin offers high hydrogen content in a solid form.[1] | Moderate; limited by the boiling point of water unless solidified in a resin. | N/A (Water); Good (WEP). |
| Concrete | H (in water), O, Si, Ca | ~2.3 - 2.5 | Fair; requires significant thickness for effective shielding. Performance varies with water content. | Excellent. | High compressive strength, but brittle. |
| Boron Carbide (B₄C) Epoxy Composite | H, High B (filler) | Variable | Very good; B₄C is an excellent absorber.[3] However, high filler content can degrade mechanical properties.[8][9] | Good; dependent on epoxy matrix. | Can be compromised at high B₄C loadings.[8] |
| Lead (Pb) | High Z | 11.34 | Poor for neutrons; primarily a gamma shield. Ineffective at slowing neutrons.[1][2] | Good. | Malleable, but very heavy. |
As the data indicates, carborane hybrid epoxies offer a balanced and often superior profile, particularly when considering the combined requirements of neutron shielding, thermal stability, and light weight.
Experimental Protocols for Performance Validation
To objectively benchmark these materials, a standardized experimental approach is crucial. This involves material synthesis followed by a quantitative assessment of shielding effectiveness.
Synthesis of Carborane Hybrid Epoxy Resin
The creation of a carborane-hybridized network involves chemically reacting a functionalized carborane molecule into the epoxy matrix during the curing process.
Protocol:
-
Functionalization: Synthesize a carborane derivative with reactive groups, such as 1,2-bis(hydroxymethyl)carborane (CBOH).[4]
-
Pre-mixing: Homogeneously mix the CBOH with a liquid epoxy resin (e.g., a diglycidyl ether of bisphenol A - DGEBA) at an elevated temperature (e.g., 120°C) until a clear solution is formed.
-
Curing Agent Addition: Introduce a stoichiometric amount of a curing agent (e.g., 4,4′-diaminodiphenyl sulfone - DDS) into the mixture and stir until fully dissolved.
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Curing: Pour the resin into a preheated mold and perform a multi-stage curing process. A typical cycle might be 150°C for 2 hours, followed by 180°C for 2 hours, and a final post-cure at 220°C for 2 hours.
-
Sample Preparation: After cooling, demold the cured resin and machine it into samples of precise dimensions for testing.
Caption: Workflow for synthesizing carborane hybrid epoxy resin samples.
Measuring Neutron Shielding Effectiveness
The core of benchmarking is the direct measurement of neutron attenuation. This is typically done using a setup that compares the neutron flux before and after it passes through the material.
Protocol:
-
Source and Detector Setup: Position a neutron source (e.g., a ²⁵²Cf source, which emits a spectrum of fast neutrons) and a neutron detector (e.g., a ³He or BF₃ proportional counter) at a fixed distance.
-
Reference Measurement (I₀): Measure the neutron count rate without any shielding material between the source and detector for a set period. This provides the baseline incident neutron intensity (I₀).
-
Load Measurement (I): Place the prepared sample of the carborane hybrid epoxy resin (of known thickness, x) between the source and detector. Measure the neutron count rate for the same period. This gives the transmitted neutron intensity (I).
-
Calculation of Shielding Parameters:
-
Neutron Transmission (T): Calculate the fraction of neutrons that pass through the material using the formula: T = I / I₀
-
Total Macroscopic Cross-Section (Σ): This value represents the probability of a neutron interacting with the material per unit path length. It is calculated using the Beer-Lambert law: Σ = -ln(T) / x
-
A higher Σ value indicates a more effective shielding material.
-
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,2-Bis(epoxybutyl)carborane
For researchers, scientists, and drug development professionals, the innovative potential of unique chemical structures like 1,2-Bis(epoxybutyl)carborane is immense. This molecule, featuring a robust carborane cage flanked by two reactive epoxybutyl groups, offers a fascinating platform for the development of advanced materials and therapeutics. However, with great potential comes the critical responsibility of ensuring safe handling and disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles to protect both laboratory personnel and the environment.
Hazard Assessment and Chemical Profile
Before any handling or disposal, a thorough understanding of the compound's chemical nature is paramount. This compound (CAS No. 28065-46-5) is characterized as an irritant. Its structure combines a boron cluster (carborane) with two epoxy rings. This duality dictates its reactivity and potential hazards.
-
Carborane Core: Carboranes are a class of organoboron compounds.[1] While the icosahedral carborane cage is known for its high thermal and chemical stability, some boron compounds can be toxic to plants and require careful disposal.
-
Epoxy Groups: The epoxy groups are reactive functional groups. Uncured epoxy resins are often classified as hazardous materials, potentially exhibiting characteristics of ignitability or corrosivity.[2] The hardener or curative used with epoxies can also be corrosive or toxic.[2]
Given this composite nature, this compound waste must be treated as hazardous.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, especially during disposal procedures, a stringent PPE protocol is non-negotiable.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and potential irritants. Direct contact with eyes can cause serious irritation.[3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact. The compound is a known irritant, and repeated exposure can lead to skin sensitization.[3][5][6] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of any potential vapors or aerosols. Some related compounds can cause respiratory irritation.[3][4] |
Always work in a well-ventilated area and have an emergency eyewash station and safety shower readily accessible.[3]
Disposal Workflow: A Step-by-Step Guide
The primary and most recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] However, for smaller quantities, a process of curing to a non-hazardous solid may be a viable option, contingent on local regulations.
Caption: Decision workflow for the disposal of this compound.
This method is recommended for all quantities and is mandatory for large volumes.
-
Containerization: Carefully place the this compound waste, including any contaminated materials (e.g., pipette tips, gloves), into a designated, leak-proof, and chemically compatible container.[3]
-
Labeling: Clearly label the container as "Hazardous Waste" and specify the contents: "this compound waste".[3] Include the date and any other information required by your institution's Environmental Health & Safety (EHS) department.
-
Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected by a licensed waste disposal service.[3]
-
Arrangement for Pickup: Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.[7]
This approach is based on the principle that fully cured epoxy is generally considered non-hazardous solid waste.[7][8][9] Always consult your local regulations and EHS department before proceeding with this method.
-
Select a Hardener: Choose a suitable hardener that is compatible with the epoxy groups of the carborane compound. Amine-based hardeners are commonly used for epoxy resins.
-
Mixing: In a non-recyclable container (e.g., a plastic cup), mix the this compound with the hardener in the correct stoichiometric ratio.[9] Accurate mixing is crucial for complete curing.[10]
-
Curing: Allow the mixture to cure completely in a well-ventilated area. The curing process is exothermic and can generate significant heat, especially with larger volumes.[9] Do not seal the container during the initial curing phase to avoid pressure buildup.
-
Verification: Once the mixture has fully solidified and cooled, it can be considered inert.
-
Disposal of Cured Solid: The cured, solid material can typically be disposed of in the regular solid waste stream.[8][9] However, it is essential to confirm that this is permissible under your local waste management regulations.[8]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[3]
-
Wear PPE: Don the appropriate personal protective equipment as outlined in Section 2.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3] Avoid creating dust.[3]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Conclusion: A Commitment to Safety
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. While this compound holds significant scientific interest, its unique chemical properties necessitate a cautious and informed approach to waste management. By adhering to the procedures outlined in this guide, researchers can confidently advance their work while upholding the highest standards of safety and regulatory compliance. Always prioritize the guidance of your local Environmental Health & Safety department and licensed waste disposal professionals.
References
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Lion Technology. (2013, April 23). How to Dispose of 2-Part Epoxy Solutions. Retrieved from [Link]
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RESINPRO. (n.d.). How to Dispose of Epoxy Resin: Proper Techniques and Guidelines. Retrieved from [Link]
-
Entropy Resins. (2024, May 22). Guidelines for Safe Epoxy Disposal. Retrieved from [Link]
-
University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2010, September). Toxicological Profile for Boron. Retrieved from [Link]
-
Quora. (2022, May 10). How to dispose of leftover epoxy resin. Retrieved from [Link]
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Research Core Facilities. (n.d.). Safety Data Sheet: Boron (pieces). Retrieved from [Link]
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
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Epoxyworks. (n.d.). Proper Disposal of Leftover Resin & Hardener. Retrieved from [Link]
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Wikipedia. (n.d.). Carborane. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
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ResearchGate. (2014, December 6). How can decaborane and other boranes be safely disposed of? Retrieved from [Link]
-
Carboline. (2022, April 5). Safety Data Sheet. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 1,2-Bis(epoxybutyl)carborane: Essential Safety and Operational Protocols
For the innovative researcher, 1,2-Bis(epoxybutyl)carborane presents a unique molecular scaffold, bridging the distinct chemistries of boron clusters and reactive epoxides.[1][2] This potential, however, necessitates a rigorous and informed approach to safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring that scientific advancement and personal safety are held in equal regard. Our focus is on the causality behind each safety measure, building a self-validating system of protocols for your laboratory.
Section 1: Hazard Assessment of this compound
Understanding the hazard profile of this compound requires a composite analysis of its two key functional components: the carborane cage and the epoxybutyl groups.
-
Carborane Core: Carboranes are a class of organoboron compounds. While many are noted for their thermal stability, boron compounds in general can present toxicological risks and should be handled with care to avoid inhalation and skin contact.[3][4] Exposure to some boron compounds is associated with irritation of the upper respiratory tract, eyes, and nasopharynx.[4]
-
Epoxide Groups: The dual epoxy functionalities are the primary drivers of immediate toxicological concern. Epoxides are highly reactive electrophiles. This reactivity makes them valuable synthetically but also underlies their hazardous properties. They are frequently classified as skin and eye irritants, and can cause allergic skin reactions (sensitization) upon repeated contact.[5][6][7] Inhalation of vapors can lead to respiratory irritation.[8][9] Specifically, the related compound 1,2-epoxybutane is classified as toxic, flammable, and an irritant to the skin, eyes, and respiratory system.[9][10]
Matrix Scientific directly classifies this compound (CAS No. 28065-46-5) as an Irritant . Therefore, all handling procedures must assume the compound is, at a minimum, a skin, eye, and respiratory tract irritant with the potential for skin sensitization.
Section 2: The Hierarchy of Controls: A Proactive Safety Paradigm
Before detailing Personal Protective Equipment (PPE), it is crucial to implement higher-level safety controls. PPE is the last line of defense.
-
Engineering Controls: Your primary method for exposure mitigation. All work with this compound, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood to control vapor and potential dust exposure.[4][11]
-
Administrative Controls: Establish designated areas for handling this compound. Ensure all personnel are trained on this specific protocol. Never work alone when handling hazardous materials.
-
Personal Protective Equipment (PPE): The final barrier between the researcher and the chemical hazard. The following sections provide a detailed protocol for PPE selection.
Section 3: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not arbitrary; it is a risk-based assessment designed to protect against the specific hazards of this compound.
Eye and Face Protection
Direct contact with even minute quantities of an epoxide can cause serious eye irritation or damage.[5][8]
-
Mandatory: Wear chemical splash goggles with side shields that conform to ANSI Z87.1 standards at all times.
-
Recommended for High-Risk Operations: When handling larger quantities (>5g) or performing splash-prone operations (e.g., rapid transfers, reactions under pressure), supplement goggles with a full-face shield.[6][12]
Hand Protection
Skin contact is a primary exposure route, leading to irritation and potential sensitization.[7][13] Glove selection is critical, as not all materials offer adequate protection against reactive chemicals.
-
Glove Type: Use nitrile or butyl rubber gloves.[6][14] These materials have demonstrated resistance to a broad range of chemicals, including the components found in epoxy systems.
-
Avoid: Latex or vinyl gloves are not recommended as they offer insufficient chemical resistance and can degrade.[6][14]
-
Protocol: Always double-glove. This provides a significant protective buffer and allows for the safe removal of a contaminated outer glove without exposing the skin. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected, and always after a maximum of two hours of use.
Skin and Body Protection
Protecting skin beyond the hands is essential to prevent exposure from splashes or spills.
-
Standard Attire: A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory.
-
Enhanced Protection: For any procedure involving more than gram-scale quantities, wear chemical-resistant coveralls or a chemical-resistant apron over the lab coat.[6][12] Protective sleeves should be worn to protect the arms.[6]
Respiratory Protection
While engineering controls are primary, respiratory protection may be necessary in specific situations.
-
Standard Operations: When working within a certified chemical fume hood, respiratory protection is typically not required.
-
Emergency Situations: In the event of a large spill or a failure of engineering controls, a full-face respirator with an organic vapor cartridge is necessary.[12] All personnel who may need to use a respirator must be properly fit-tested and trained in its use according to OSHA standards.[12]
PPE Selection Summary Table
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (<1g) | Chemical Splash Goggles | Double Nitrile/Butyl Gloves | Lab Coat | Not Required (in Fume Hood) |
| Solution Preparation | Chemical Splash Goggles | Double Nitrile/Butyl Gloves | Lab Coat, Protective Sleeves | Not Required (in Fume Hood) |
| Reaction Workup (>1g) | Goggles & Face Shield | Double Nitrile/Butyl Gloves | Lab Coat, Chemical Apron | Not Required (in Fume Hood) |
| Spill Cleanup | Goggles & Face Shield | Double Nitrile/Butyl Gloves | Chemical-Resistant Coveralls | Air-Purifying Respirator |
Section 4: Standard Operating Procedure (SOP) for Handling
This step-by-step protocol minimizes risk during routine handling.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary equipment (glassware, spatulas, syringes, waste containers) within the hood.
-
Don all required PPE as outlined in Section 3.
-
-
Weighing and Transfer:
-
Tare the receiving vessel on a balance inside the fume hood if possible. If not, tare outside, then place in the hood.
-
Carefully transfer the solid this compound to the vessel using a clean spatula. Avoid creating dust.[4]
-
Close the primary container immediately.
-
If preparing a solution, add the solvent slowly to the solid to avoid splashing.
-
-
Reaction and Workup:
-
Conduct all reaction steps within the fume hood.
-
Maintain negative pressure within the reaction apparatus if possible.
-
-
Post-Handling:
-
Decontaminate all non-disposable equipment before removing it from the fume hood.
-
Wipe down the work surface of the fume hood.
-
Remove the outer pair of gloves and dispose of them as hazardous waste.
-
Remove the remaining PPE in the designated area, avoiding contact with potentially contaminated surfaces.
-
Wash hands thoroughly with soap and water.[11]
-
Workflow for Safe Handling of this compound
Sources
- 1. Carborane - Wikipedia [en.wikipedia.org]
- 2. New keys for old locks: carborane-containing drugs as platforms for mechanism-based therapies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00197B [pubs.rsc.org]
- 3. PUBLIC HEALTH STATEMENT - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Boron - ESPI Metals [espimetals.com]
- 5. cdn-global.laticrete.com [cdn-global.laticrete.com]
- 6. niicap.net [niicap.net]
- 7. sds.boltonadhesives.com [sds.boltonadhesives.com]
- 8. ulbrich-group.com [ulbrich-group.com]
- 9. Safety Considerations Associated with 1,2-Epoxybutane - Nanjing Chemical Material Corp. [njchm.com]
- 10. 1,2-Epoxybutane | C4H8O | CID 7834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. int-enviroguard.com [int-enviroguard.com]
- 13. Correct PPE When Using Epoxy Art Resin! [vistaresin.com]
- 14. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
